1-[(2-Aminophenyl)sulfonyl]pyrrolidine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-pyrrolidin-1-ylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c11-9-5-1-2-6-10(9)15(13,14)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFUKILZHOHKOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588492 | |
| Record name | 2-(Pyrrolidine-1-sulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163460-75-1 | |
| Record name | 2-(Pyrrolidine-1-sulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-[(2-Aminophenyl)sulfonyl]pyrrolidine
CAS Number: 163460-75-1 Molecular Formula: C₁₀H₁₄N₂O₂S Molecular Weight: 226.3 g/mol
This technical guide provides a comprehensive overview of 1-[(2-Aminophenyl)sulfonyl]pyrrolidine, a molecule of interest in medicinal chemistry and drug discovery. The guide is intended for researchers, scientists, and drug development professionals, offering insights into its chemical characteristics, a plausible synthetic route, and its potential therapeutic applications based on the well-established pharmacology of the pyrrolidine sulfonamide scaffold.
Introduction: The Significance of the Pyrrolidine Sulfonamide Scaffold
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a cornerstone in the architecture of numerous biologically active compounds, including many alkaloids and FDA-approved drugs.[1] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in the design of novel therapeutics.[2] When combined with a sulfonamide group, a privileged motif in medicinal chemistry, the resulting pyrrolidine sulfonamide scaffold exhibits a wide range of pharmacological activities.[3] Sulfonamides are known to act as antibiotics, anticancer agents, diuretics, and hypoglycemic agents, among other therapeutic applications.[4][5] The sulfonyl group's ability to form hydrogen bonds often enhances the binding affinity of drug molecules to their target proteins.[6]
This compound is a specific embodiment of this versatile scaffold, featuring a key ortho-amino group on the phenyl ring. This functional group presents an opportunity for further chemical modification and may significantly influence the molecule's biological profile.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, its basic physicochemical properties can be predicted or are available from chemical suppliers.
| Property | Value | Source |
| CAS Number | 163460-75-1 | [7] |
| Molecular Formula | C₁₀H₁₄N₂O₂S | [7] |
| Molecular Weight | 226.3 g/mol | [7] |
| Appearance | Yellow to brown solid | [7] |
| Predicted Boiling Point | 402.3±47.0 °C at 760 mmHg | [8] |
| Predicted Density | 1.336±0.06 g/cm³ | [7] |
Note: The boiling point and density are predicted values and should be considered as estimates.
Synthesis and Reaction Mechanisms
A proposed synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 1-[(2-Nitrophenyl)sulfonyl]pyrrolidine
-
Rationale: The synthesis begins with the commercially available 2-nitrobenzenesulfonyl chloride. The nitro group serves as a protecting group for the amine, preventing it from reacting with the sulfonyl chloride.
-
Procedure:
-
To a solution of pyrrolidine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a solution of 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-[(2-nitrophenyl)sulfonyl]pyrrolidine.
-
Step 2: Synthesis of this compound (Final Product)
-
Rationale: The final step involves the reduction of the nitro group to the desired primary amine. Catalytic hydrogenation is a common and effective method for this transformation.
-
Procedure:
-
Dissolve 1-[(2-nitrophenyl)sulfonyl]pyrrolidine (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
-
Potential Applications and Biological Significance
While the specific biological activity of this compound has not been extensively reported, the structural motifs present in the molecule suggest several promising avenues for investigation in drug discovery.
Caption: Potential therapeutic applications based on the pyrrolidine sulfonamide scaffold.
-
Anticancer Activity: The pyrrolidine scaffold is present in numerous compounds with demonstrated anticancer properties.[1] For instance, certain pyrrolidone derivatives have been identified as inhibitors of the p53-MDM2 protein-protein interaction, a key target in cancer therapy.[9] The sulfonamide group can also contribute to anticancer activity, and the ortho-amino group on the phenyl ring of the target molecule could be further functionalized to enhance potency and selectivity.
-
Antidiabetic Potential: Pyrrolidine sulfonamide derivatives have been designed and synthesized as potent dipeptidyl peptidase-IV (DPP-IV) inhibitors, a validated target for the treatment of type 2 diabetes.[10] The structural features of this compound make it a candidate for investigation in this therapeutic area.
-
Antimicrobial Agents: The sulfonamide class of drugs has a long history as effective antibacterial agents.[4] Novel pyrrolidin-2-one derivatives containing a sulfonamide linkage have shown promising antimicrobial activity.[11]
-
Central Nervous System (CNS) Disorders: The pyrrolidine ring is a common feature in drugs targeting the CNS.[1] Its ability to introduce chirality and specific three-dimensional conformations is crucial for interacting with CNS targets.
-
Transient Receptor Potential Vanilloid-4 (TRPV4) Antagonism: A novel series of pyrrolidine sulfonamides has been developed as selective and orally bioavailable antagonists of TRPV4.[12] This ion channel is implicated in various physiological and pathophysiological processes, including inflammation and pain.
The ortho-amino group of this compound is a particularly interesting feature. It can act as a hydrogen bond donor, potentially influencing binding to biological targets. Furthermore, it provides a convenient handle for the synthesis of a diverse library of derivatives, allowing for extensive structure-activity relationship (SAR) studies.
Safety and Handling
The toxicological properties of this compound have not been thoroughly investigated.[13] As with any chemical of unknown toxicity, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[13] In case of contact with skin or eyes, the affected area should be washed immediately with copious amounts of water.[13]
Conclusion
This compound is a molecule that combines the structurally important pyrrolidine ring with the pharmacologically versatile sulfonamide group. While specific biological data for this compound is limited, its structural similarity to a wide range of bioactive molecules suggests significant potential for drug discovery and development. The proposed synthetic route is straightforward and relies on well-established chemical transformations. The presence of the ortho-amino group offers a valuable point for further chemical exploration. Future research focused on the biological evaluation of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents for a variety of diseases.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. The importance of sulfur-containing motifs in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names [rxlist.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-(PYRROLIDIN-1-YLSULFONYL)ANILINE | 163460-75-1 [amp.chemicalbook.com]
- 8. ko.kuujia.com [ko.kuujia.com]
- 9. Discovery, synthesis, and biological evaluation of orally active pyrrolidone derivatives as novel inhibitors of p53-MDM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel synthesis and antimicrobial activity of 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemblink.com [chemblink.com]
"1-[(2-Aminophenyl)sulfonyl]pyrrolidine" synthesis from 2-aminobenzenesulfonyl chloride
An In-Depth Technical Guide to the Synthesis of 1-[(2-Aminophenyl)sulfonyl]pyrrolidine from 2-Aminobenzenesulfonyl Chloride
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive framework for the synthesis of this compound, a sulfonamide derivative of potential interest in medicinal chemistry. The sulfonamide functional group is a cornerstone in the development of therapeutic agents, and its combination with a pyrrolidine moiety offers a scaffold for novel drug discovery programs.[1] This document elucidates the core chemical principles, provides a detailed, step-by-step experimental protocol, outlines methods for purification and characterization, and addresses critical safety considerations. The synthesis proceeds via a classic nucleophilic substitution reaction between 2-aminobenzenesulfonyl chloride and pyrrolidine. The causality behind key experimental choices is explained to empower researchers with the ability to adapt and troubleshoot the procedure effectively.
Foundational Chemical Principles & Reaction Mechanism
The formation of this compound is achieved through the nucleophilic substitution reaction at the sulfonyl group. This is a fundamental transformation in organic chemistry for creating the robust sulfonamide linkage.[2][3]
The Core Mechanism: Nucleophilic Attack and Elimination
The reaction mechanism involves the nitrogen atom of pyrrolidine, acting as a nucleophile, attacking the highly electrophilic sulfur atom of the 2-aminobenzenesulfonyl chloride.[4] This attack forms a transient, high-energy tetrahedral intermediate. The reaction is then driven to completion by the elimination of the chloride ion, a good leaving group, which collapses the intermediate to form the stable S-N sulfonamide bond.
Rationale for Reagent Selection
-
2-Aminobenzenesulfonyl Chloride (Electrophile): The sulfur atom in the sulfonyl chloride group is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it an excellent electrophilic center for nucleophilic attack.
-
Pyrrolidine (Nucleophile): As a secondary amine, pyrrolidine is a potent nucleophile. Its lone pair of electrons on the nitrogen atom readily initiates the reaction.
-
Base (e.g., Triethylamine, Pyridine): A non-nucleophilic base is crucial for the reaction's success. It serves to neutralize the hydrogen chloride (HCl) that is generated as a byproduct.[2] Without a base, the HCl would protonate the pyrrolidine, converting it into its non-nucleophilic ammonium salt and halting the reaction. The use of an excess of pyrrolidine can also serve this purpose, but using a separate base like triethylamine allows for more precise stoichiometric control.
Preparation of Starting Material: 2-Aminobenzenesulfonyl Chloride
2-Aminobenzenesulfonyl chloride is known to be unstable and is often prepared immediately before use. A common route involves the reduction of the corresponding nitro compound, 2-nitrobenzenesulfonyl chloride. An alternative, though often more challenging, method is the direct chlorosulfonation of aniline, which requires protection of the amine group to prevent side reactions.[5] For the purpose of this guide, we will assume the starting material is either commercially procured or prepared via a known literature method.
Detailed Experimental Protocol
This protocol is based on established methodologies for sulfonamide synthesis and should be performed by trained personnel in a well-ventilated fume hood.[2][4]
Materials and Equipment
-
Chemicals: 2-Aminobenzenesulfonyl chloride, Pyrrolidine, Triethylamine (Et₃N) or Pyridine, Anhydrous Dichloromethane (DCM), 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, separatory funnel, rotary evaporator, standard laboratory glassware, Thin-Layer Chromatography (TLC) plates (silica gel), and a column chromatography setup.
Quantitative Data Summary
The following table outlines the reagent quantities for a representative reaction scale.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Aminobenzenesulfonyl Chloride | 191.64 | 1.92 g | 10.0 | 1.0 |
| Pyrrolidine | 71.12 | 0.85 g (0.99 mL) | 12.0 | 1.2 |
| Triethylamine | 101.19 | 1.52 g (2.09 mL) | 15.0 | 1.5 |
| Anhydrous DCM | - | 50 mL | - | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add pyrrolidine (1.2 eq) and anhydrous dichloromethane (30 mL) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the initial exothermic reaction and minimize side-product formation.
-
Base Addition: Slowly add triethylamine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve 2-aminobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture via a dropping funnel over 20-30 minutes. Maintain the internal temperature at 0 °C throughout the addition.[4]
-
Reaction Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 6-18 hours.
-
Monitoring: The reaction progress should be monitored by TLC (e.g., using a mobile phase of Ethyl Acetate/Hexanes). The consumption of the starting sulfonyl chloride and the appearance of a new, typically higher Rf product spot will indicate reaction progression.
Workup and Purification
-
Quenching: Upon completion, dilute the reaction mixture with an additional 50 mL of DCM.
-
Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
1M HCl (2 x 30 mL) to remove excess amine and triethylamine hydrochloride.
-
Water (1 x 30 mL).
-
Saturated NaHCO₃ solution (1 x 30 mL) to remove any residual acid.
-
Brine (1 x 30 mL) to initiate the drying process.[2]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude material should be purified by flash column chromatography on silica gel. A gradient elution system, such as 10% to 50% Ethyl Acetate in Hexanes, is typically effective for isolating the pure sulfonamide.[2] Alternatively, recrystallization from a suitable solvent system like Ethanol/water can be employed.[6]
Analytical Characterization
Confirmation of the product's identity and purity is essential. The following analytical techniques are standard for characterizing the final compound.[7]
-
¹H NMR Spectroscopy: Will show characteristic signals for the aromatic protons of the aminophenyl group and the aliphatic protons of the pyrrolidine ring.
-
¹³C NMR Spectroscopy: Will confirm the number of unique carbon environments in the molecule.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the target compound (C₁₀H₁₄N₂O₂S, MW: 226.30 g/mol ).
-
Infrared (IR) Spectroscopy: Will display characteristic strong S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[2]
Safety and Handling Precautions
Working with sulfonyl chlorides requires strict adherence to safety protocols due to their hazardous nature.
-
Hazards: 2-Aminobenzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage.[8][9] It is also moisture-sensitive and will hydrolyze to the corresponding sulfonic acid, releasing corrosive HCl gas. All amines, such as pyrrolidine and triethylamine, are corrosive and have high vapor pressures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[10][11]
-
Handling: All manipulations should be conducted in a well-ventilated chemical fume hood.[11] Avoid inhalation of dust, vapors, or mists.[8] Ensure all glassware is thoroughly dried before use to prevent premature hydrolysis of the sulfonyl chloride.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
The synthesis of this compound from 2-aminobenzenesulfonyl chloride is a straightforward and reliable procedure rooted in the fundamental principles of nucleophilic substitution. By carefully controlling reaction conditions, particularly temperature, and employing standard workup and purification techniques, the target compound can be obtained in good purity. This guide provides the necessary technical detail and scientific rationale to enable researchers to successfully perform this synthesis and utilize the resulting molecule in further scientific endeavors.
References
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. enamine.enamine.net [enamine.enamine.net]
A Technical Guide to the Spectroscopic Characterization of 1-[(2-Aminophenyl)sulfonyl]pyrrolidine
Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic signature of the novel compound 1-[(2-Aminophenyl)sulfonyl]pyrrolidine. While direct experimental data for this specific molecule is not widely published, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to construct a reliable, predicted spectroscopic profile. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and characterization of novel sulfonamide derivatives. It outlines the expected spectral features, provides standardized protocols for data acquisition, and illustrates the integrated logic of structural elucidation.
Introduction
This compound is a sulfonamide derivative incorporating three key structural motifs: a 2-substituted aminophenyl ring, a central sulfonyl group, and a saturated pyrrolidine ring. Compounds within this class are of significant interest in medicinal chemistry and materials science. The precise characterization of such molecules is paramount to confirming their identity, purity, and structure following synthesis.
Spectroscopic methods are the cornerstone of modern chemical analysis. This guide will detail the predicted outcomes for the three primary techniques used in structural elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the carbon-hydrogen framework and determine the connectivity of atoms.
-
Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and gain insight into the molecule's fragmentation patterns, further confirming its structure.
The following sections are built upon a foundation of established spectroscopic rules and data from closely related structures, such as 2-aminobenzenesulfonamide and N-sulfonylated pyrrolidines, to provide an authoritative and scientifically-grounded predictive analysis.[1][2]
Predicted Spectroscopic Data
¹H NMR Spectroscopy (Proton NMR)
The ¹H NMR spectrum is expected to provide distinct signals for each unique proton environment in the molecule. The electron-withdrawing nature of the sulfonyl group and the electron-donating nature of the amino group will significantly influence the chemical shifts of the aromatic protons.
Predicted Chemical Shifts (in CDCl₃ or DMSO-d₆):
-
Aromatic Protons (6.5-7.7 ppm): The four protons on the benzene ring will appear in this region. Due to the ortho-amino and sulfonyl substituents, they will exhibit complex splitting patterns (multiplets, doublets of doublets). The protons ortho and para to the electron-donating NH₂ group will be shifted upfield (lower ppm) compared to those meta to it.[3]
-
Amine Protons (-NH₂, ~5.9 ppm): The two protons of the primary amine will likely appear as a broad singlet.[4] Its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.
-
Pyrrolidine Protons (α-CH₂, ~3.3-3.6 ppm): The four protons on the carbons adjacent to the nitrogen atom (C2' and C5') are deshielded by both the nitrogen and the strongly electron-withdrawing sulfonyl group. They are expected to appear as a triplet or multiplet.
-
Pyrrolidine Protons (β-CH₂, ~1.8-2.1 ppm): The four protons on the carbons beta to the nitrogen (C3' and C4') are more shielded and will appear upfield as a multiplet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic C-H | 6.5 - 7.7 | Multiplets (m) |
| Amine N-H | ~5.9 (variable) | Broad Singlet (br s) |
| Pyrrolidine α-CH₂ | 3.3 - 3.6 | Multiplet (m) |
| Pyrrolidine β-CH₂ | 1.8 - 2.1 | Multiplet (m) |
¹³C NMR Spectroscopy (Carbon NMR)
The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the molecule's asymmetry, all 10 carbon atoms are expected to be chemically distinct and produce separate signals.
Predicted Chemical Shifts:
-
Aromatic Carbons (115-150 ppm): The six carbons of the benzene ring will resonate in this range. The carbon attached to the amino group (C2) will be significantly shielded, while the carbon attached to the sulfonyl group (C1) will be deshielded.[5]
-
Pyrrolidine Carbons (α-C, ~48 ppm): The two carbons adjacent to the nitrogen (C2' and C5') will be deshielded and appear in this region.[6][7]
-
Pyrrolidine Carbons (β-C, ~25 ppm): The two carbons beta to the nitrogen (C3' and C4') are more shielded and will appear further upfield.[6][8]
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-S (C1) | 135 - 145 |
| Aromatic C-N (C2) | 145 - 150 |
| Aromatic C-H | 115 - 135 |
| Pyrrolidine α-C | 45 - 50 |
| Pyrrolidine β-C | 23 - 28 |
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the key functional groups. The spectrum of this compound will be dominated by absorptions from the amine and sulfonamide moieties.
Predicted Characteristic Absorption Bands:
-
N-H Stretching (3300-3500 cm⁻¹): As a primary aromatic amine, two distinct, sharp-to-medium bands are expected in this region, corresponding to the asymmetric and symmetric N-H stretches.[9][10][11]
-
C-H Stretching (2850-3100 cm⁻¹): This region will contain signals for both the sp²-hybridized aromatic C-H and the sp³-hybridized aliphatic C-H bonds of the pyrrolidine ring.
-
S=O Stretching (1320-1350 cm⁻¹ and 1140-1170 cm⁻¹): The sulfonamide group will give rise to two very strong and characteristic absorption bands for the asymmetric and symmetric S=O stretches, respectively.[4][12]
-
N-H Bending (1580-1650 cm⁻¹): The primary amine will show a bending (scissoring) vibration in this region.[13]
-
Aromatic C=C Stretching (~1450-1600 cm⁻¹): Several bands in this region will correspond to the carbon-carbon stretching vibrations within the benzene ring.
-
C-N Stretching (1250-1335 cm⁻¹): A strong band corresponding to the aromatic C-N stretch is expected in this region.[11]
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |
| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium, Sharp (two bands) |
| Sulfonamide | S=O Asymmetric Stretch | 1320 - 1350 | Strong |
| Sulfonamide | S=O Symmetric Stretch | 1140 - 1170 | Strong |
| Primary Amine | N-H Bend | 1580 - 1650 | Medium |
| Aromatic Ring | C=C Stretch | ~1450 - 1600 | Medium to Weak |
| Aromatic Amine | C-N Stretch | 1250 - 1335 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial fragmentation data. For this compound (Molecular Formula: C₁₀H₁₄N₂O₂S), the exact mass is 226.08 Da.
Predicted Observations:
-
Molecular Ion (M⁺): In an Electron Ionization (EI) spectrum, a peak at m/z = 226 would be expected. In Electrospray Ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be observed at m/z = 227.
-
Key Fragmentation Pathways: Sulfonamides exhibit characteristic fragmentation patterns.[14][15] The most common cleavage points are the C-S and S-N bonds.
-
Loss of SO₂: A neutral loss of 64 Da (SO₂) is a common rearrangement pathway for aromatic sulfonamides, leading to a fragment ion.[16]
-
Cleavage of the S-N bond: This would lead to fragments corresponding to the aminophenylsulfonyl cation (m/z 156) and the pyrrolidine radical. The m/z 156 fragment is a very common and diagnostic ion for this class of compounds.[15][17]
-
Cleavage of the C-S bond: This can result in a fragment at m/z 92, corresponding to the aminophenyl cation, after loss of the SO₂-pyrrolidine moiety.[15]
-
Experimental Protocols & Workflows
Standard Operating Procedure for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans. Set the spectral width to cover a range of -2 to 12 ppm.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak.
Standard Operating Procedure for ATR-FTIR Spectroscopy
-
Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to subtract atmospheric (H₂O, CO₂) contributions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically perform a background subtraction. Identify and label the significant peaks.
Integrated Spectroscopic Workflow
The confirmation of the structure of this compound is not based on a single technique but on the convergence of evidence from all three. The following workflow illustrates this logic.
Caption: Integrated workflow for structural elucidation.
Conclusion
This guide presents a comprehensive, predicted spectroscopic profile for this compound based on fundamental principles and data from analogous structures. The combination of ¹H and ¹³C NMR will confirm the carbon-hydrogen framework, IR spectroscopy will verify the presence of the critical amine and sulfonamide functional groups, and mass spectrometry will confirm the molecular weight and reveal characteristic fragmentation patterns. The convergence of data from these three techniques, when compared against the predictions laid out in this document, provides a robust and self-validating system for the unambiguous structural confirmation of this compound.
References
- 1. 2-Aminobenzenesulfonamide | C6H8N2O2S | CID 72894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]
- 7. N-(2-Hydroxyethyl)pyrrolidine(2955-88-6) 13C NMR [m.chemicalbook.com]
- 8. N-Methyl-2-pyrrolidone(872-50-4) 13C NMR spectrum [chemicalbook.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. wikieducator.org [wikieducator.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 13. allreviewjournal.com [allreviewjournal.com]
- 14. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
A Technical Guide to the Organic Solvent Solubility of 1-[(2-Aminophenyl)sulfonyl]pyrrolidine: A Predictive and Methodological Approach
Abstract
This technical guide addresses the solubility of 1-[(2-Aminophenyl)sulfonyl]pyrrolidine (CAS No. 163460-75-1) in organic solvents.[1] In the absence of publicly available empirical solubility data, this document provides a comprehensive framework for researchers, chemists, and drug development professionals to predict and experimentally determine this critical physicochemical property. By dissecting the molecule's structural components, we offer a theoretical prediction of its solubility behavior based on the "like dissolves like" principle. Furthermore, we present a detailed, self-validating experimental protocol using the gold-standard shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This guide is designed to be an actionable resource, enabling scientific teams to generate the precise solubility data required for process chemistry, formulation development, and preclinical studies.
Introduction: The Critical Role of Solubility
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its bioavailability, processability, and formulation design.[2][3] A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[2][4] Poor solubility can lead to significant challenges, including low bioavailability, the need for high doses, and increased development costs and timelines.[2][5] Therefore, a thorough understanding of a compound's solubility profile in various solvents is not merely a characterization step but a critical prerequisite for successful drug design and manufacturing.
This compound is a sulfonamide-containing compound whose utility in medicinal chemistry necessitates a clear understanding of its behavior in organic media for applications ranging from synthesis and purification to the development of dosage forms. This guide provides the foundational knowledge and practical methodology to establish this essential parameter.
Physicochemical Profile and Theoretical Solubility Prediction
Predicting solubility begins with a structural analysis of the molecule.[3][6] The behavior of this compound is governed by the interplay of its three primary functional components: the 2-aminophenyl group, the sulfonamide linker, and the pyrrolidine ring.
-
2-Aminophenyl Group: This aromatic amine moiety introduces significant polarity. The primary amine (-NH2) is a potent hydrogen bond donor and acceptor. Its presence suggests favorable interactions with polar solvents.
-
Sulfonamide Group (-SO2N<): The sulfonamide functional group is highly polar and possesses strong hydrogen bond accepting capabilities via its two oxygen atoms. This feature dominates the molecule's polar character and strongly favors solubility in polar solvents.
-
Pyrrolidine Ring: This saturated, five-membered aliphatic ring is fundamentally nonpolar (lipophilic).[7] While the ring itself contributes to solubility in less polar environments, the nitrogen atom within the ring acts as a hydrogen bond acceptor, adding a degree of polarity.[8][9]
The "Like Dissolves Like" Principle: This rule states that substances with similar polarities are more likely to be soluble in one another.[6] Based on the structural analysis, this compound is a distinctly polar molecule. The combined hydrogen bonding capacity of the amine and sulfonamide groups is expected to outweigh the nonpolar nature of the phenyl and pyrrolidine hydrocarbon portions.
Based on this analysis, a qualitative prediction of solubility in common organic solvents can be summarized as follows:
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can act as both hydrogen bond donors and acceptors, allowing for strong intermolecular interactions with the compound's amine and sulfonamide groups. |
| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | High to Moderate | These solvents are polar and can accept hydrogen bonds, interacting favorably with the compound's -NH2 group. The absence of a donor proton might slightly limit solubility compared to protic solvents. |
| Slightly Polar | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Low to Sparingly Soluble | While possessing some polarity, the hydrogen bonding capability of these solvents is limited, resulting in weaker interactions with the highly polar solute. |
| Nonpolar | Hexane, Heptane, Toluene | Insoluble | The significant polarity mismatch between the compound and these nonpolar solvents prevents effective solvation. The energy required to break the compound's crystal lattice is not compensated by solute-solvent interactions. |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is the most reliable technique for determining the thermodynamic equilibrium solubility of a compound.[10] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient duration to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the saturated solution.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials or flasks with screw caps (e.g., 4 mL or 20 mL)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Step-by-Step Methodology
-
Preparation: Add an excess of solid this compound to a series of vials. "Excess" means enough solid will remain undissolved at the end of the experiment. A starting amount of ~5-10 mg per 1 mL of solvent is typically sufficient.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for an extended period. A minimum of 24 hours is recommended to ensure equilibrium is reached, with 48-72 hours being preferable for crystalline solids.[10][11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle. To ensure complete separation, centrifuge the vials at high speed (e.g., >10,000 rpm) for 15-20 minutes.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Be cautious not to disturb the solid pellet.
-
Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles. The first few drops of filtrate should be discarded to saturate the filter membrane.
-
Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (typically the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the precise concentration of the dissolved compound.
Experimental Workflow Diagramdot
References
- 1. cenmed.com [cenmed.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 9. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 10. enamine.net [enamine.net]
- 11. bioassaysys.com [bioassaysys.com]
An In-depth Technical Guide to the Physical Characteristics of 1-[(2-Aminophenyl)sulfonyl]pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical and chemical characteristics of the compound 1-[(2-Aminophenyl)sulfonyl]pyrrolidine (CAS No: 163460-75-1). Due to a notable absence of experimentally determined data in publicly accessible literature and databases, this guide combines established information with robust theoretical predictions to offer a valuable resource for researchers in medicinal chemistry and drug discovery. The guide details a plausible synthetic pathway, predicted physicochemical properties, and expected spectral characteristics, providing a foundational understanding for future experimental work and application development.
Introduction and Chemical Identity
This compound is a sulfonamide derivative incorporating a pyrrolidine ring. The presence of the sulfonamide functional group, a key pharmacophore in numerous therapeutic agents, combined with the saturated heterocyclic pyrrolidine moiety, makes this compound a molecule of interest for scaffold-based drug design. The primary amino group on the phenyl ring offers a reactive handle for further chemical modifications, enabling the synthesis of diverse compound libraries for biological screening.
Molecular Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 2-(Pyrrolidin-1-ylsulfonyl)aniline | N/A |
| CAS Number | 163460-75-1 | [1][2] |
| Molecular Formula | C10H14N2O2S | [1][2] |
| Molecular Weight | 226.30 g/mol | [1][2] |
| IUPAC Name | 2-(pyrrolidin-1-ylsulfonyl)aniline | [3] |
Physicochemical Characteristics
A comprehensive search of chemical supplier databases and scientific literature reveals a significant lack of experimentally determined physical properties for this compound. The data presented in Table 2 are, therefore, largely based on computational predictions. These values should be considered as estimates and require experimental verification. For context, some experimental data for the related compound ortho-aminobenzenesulfonamide are included.
Table 2: Predicted and Comparative Physical Properties
| Property | Predicted Value for this compound | Experimental Value for o-aminobenzenesulfonamide | Source (Prediction/Experimental) |
| Melting Point | Data not available | 152-154 °C | N/A /[4] |
| Boiling Point | Data not available | Data not available | N/A |
| Density | Data not available | Data not available | N/A |
| pKa (most acidic) | ~10.5 (Sulfonamide N-H) | 10.39 | Predicted /[3] |
| pKa (most basic) | ~2.5 (Aromatic Amine N) | 2.13 | Predicted /[3] |
| LogP | 1.3 | 0.2 | Predicted /[3] |
| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO and methanol. | Slightly soluble in water. | Predicted /[5] |
Proposed Synthesis and Experimental Protocols
3.1. Overview of the Synthetic Pathway
The proposed synthesis commences with the reduction of commercially available 2-nitrobenzenesulfonyl chloride to 2-aminobenzenesulfonyl chloride. This intermediate is then reacted with pyrrolidine in the presence of a non-nucleophilic base to yield the target compound.
Caption: Proposed two-step synthesis of this compound.
3.2. Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Aminobenzenesulfonyl Chloride
-
Rationale: The reduction of the nitro group to an amine is a standard transformation. Tin(II) chloride in the presence of a strong acid like hydrochloric acid is a common and effective method for this conversion. The resulting amine is diazotized and subsequently reacted with sulfur dioxide in the presence of a copper(I) catalyst (Sandmeyer reaction) to yield the sulfonyl chloride. A more direct approach, though potentially lower-yielding, is the direct reduction of 2-nitrobenzenesulfonyl chloride.
-
Materials:
-
2-Nitrobenzenesulfonyl chloride
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sulfur dioxide (SO₂)
-
Copper(I) chloride (CuCl)
-
Ice
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitrobenzenesulfonyl chloride in a suitable solvent such as glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of stannous chloride dihydrate in concentrated hydrochloric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by pouring it over crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-aminobenzenesulfonyl chloride. This intermediate is often used immediately in the next step without extensive purification due to its potential instability.
-
Step 2: Synthesis of this compound
-
Rationale: This is a standard nucleophilic substitution reaction where the secondary amine (pyrrolidine) acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A tertiary amine base, such as triethylamine, is used to scavenge the HCl byproduct, driving the reaction to completion.
-
Materials:
-
2-Aminobenzenesulfonyl chloride (from Step 1)
-
Pyrrolidine
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
-
-
Procedure:
-
Dissolve the crude 2-aminobenzenesulfonyl chloride in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add pyrrolidine (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until completion as indicated by TLC.
-
Wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.
-
Predicted Spectral Data
In the absence of experimentally acquired spectra, computational prediction tools can provide valuable insights into the expected spectral characteristics of this compound.
4.1. ¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum will exhibit characteristic signals for the aromatic protons of the aminophenyl group and the aliphatic protons of the pyrrolidine ring.
Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (4H) | 6.7 - 7.8 | m | 4H |
| NH₂ (Aromatic) | ~4.0 (broad) | s | 2H |
| Pyrrolidine (α-CH₂) | ~3.3 | t | 4H |
| Pyrrolidine (β-CH₂) | ~1.8 | m | 4H |
4.2. ¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum will show signals corresponding to the carbon atoms of the benzene and pyrrolidine rings.
Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic (C-NH₂) | ~148 |
| Aromatic (C-S) | ~125 |
| Aromatic (CH) | 116 - 134 |
| Pyrrolidine (α-CH₂) | ~48 |
| Pyrrolidine (β-CH₂) | ~25 |
4.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the N-H stretches of the primary amine and the S=O stretches of the sulfonamide group.
Table 5: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3400 - 3250 | Medium, sharp (doublet) |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (aliphatic) | 2980 - 2850 | Medium |
| S=O Stretch (asymmetric) | 1350 - 1310 | Strong |
| S=O Stretch (symmetric) | 1170 - 1140 | Strong |
| S-N Stretch | 950 - 900 | Medium |
| N-H Bend (amine) | 1650 - 1580 | Medium |
4.4. Mass Spectrometry (Predicted)
The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z 226. Key fragmentation patterns would likely involve the loss of the pyrrolidine ring and cleavage of the sulfonyl group.
-
Predicted Molecular Ion (M⁺): m/z 226
-
Key Predicted Fragments:
-
m/z 156 [M - C₄H₈N]⁺
-
m/z 70 [C₄H₈N]⁺
-
Safety and Handling
While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for laboratory chemicals. Based on the hazard statements for a similar compound, it may cause skin irritation, serious eye irritation, and respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a compound with significant potential in medicinal chemistry, yet it remains poorly characterized in the scientific literature. This technical guide has provided a comprehensive overview of its identity, a plausible synthetic route, and a full suite of predicted physicochemical and spectral properties. It is our hope that this guide will serve as a valuable starting point for researchers interested in the synthesis and application of this and related molecules, and encourage the experimental determination and publication of its physical characteristics to fill the current knowledge gap.
References
An In-depth Technical Guide to the Stability and Storage of 1-[(2-Aminophenyl)sulfonyl]pyrrolidine
Introduction
1-[(2-Aminophenyl)sulfonyl]pyrrolidine is a molecule of significant interest in contemporary drug discovery and chemical biology, featuring a core structure that combines an aromatic amine, a sulfonamide linkage, and a saturated pyrrolidine ring. As with any high-value research compound, ensuring its chemical integrity from receipt to final experimental use is paramount. Degradation not only leads to inaccurate experimental results due to decreased potency and concentration but can also introduce confounding variables through the formation of unknown impurities.
This technical guide provides a comprehensive analysis of the factors influencing the stability of this compound. Drawing upon established principles of sulfonamide and aromatic amine chemistry, we will explore the primary degradation pathways—hydrolysis, oxidation, photolysis, and thermal stress. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to implement field-proven storage and handling protocols, thereby safeguarding the compound's integrity and ensuring the validity of their research.
Molecular Structure and Inherent Stability Considerations
The chemical stability of this compound is intrinsically linked to its constituent functional groups:
-
Primary Aromatic Amine (-NH₂): The aniline moiety is a well-known site of oxidative susceptibility. The lone pair of electrons on the nitrogen atom can be readily abstracted, leading to the formation of colored degradation products and loss of activity.
-
Sulfonamide Linkage (-SO₂-N-): The sulfur-nitrogen bond is a critical structural feature. While generally robust, it can be susceptible to cleavage under harsh hydrolytic conditions, particularly in strongly acidic environments.[1][2]
-
Pyrrolidine Ring: As a saturated aliphatic amine, the pyrrolidine nitrogen is basic. However, its involvement in the sulfonamide bond significantly reduces its basicity and reactivity compared to a free secondary amine. The ring itself is largely stable but does not shield the sulfonamide linkage from external reagents.
Understanding these structural "hot spots" is the foundation for predicting potential degradation pathways and designing effective mitigation strategies.
Primary Degradation Pathways and Mechanisms
Forced degradation studies, which intentionally expose a compound to severe stress conditions, are essential for identifying likely degradation products and establishing stability-indicating analytical methods.[3][4][5] Based on the structure of this compound, the following degradation pathways are of primary concern.
Hydrolytic Degradation
Hydrolysis involves the cleavage of chemical bonds by water. For this molecule, the sulfonamide bond is the principal target.
-
Mechanism: The degradation is typically catalyzed by acid. Under acidic conditions, protonation of the sulfonamide nitrogen can make the sulfur atom more electrophilic and susceptible to nucleophilic attack by water, leading to the cleavage of the S-N bond.[6] This would yield 2-aminobenzenesulfonic acid and pyrrolidine. While many sulfonamides are relatively stable in neutral to alkaline aqueous solutions, acidic conditions can accelerate degradation.[1][6] Studies on various sulfonamides have confirmed their increased susceptibility to acid-catalyzed hydrolysis.[7]
Oxidative Degradation
Oxidation is a major risk, primarily due to the presence of the aromatic amine group.
-
Mechanism: The aniline moiety is highly sensitive to oxidizing agents (e.g., atmospheric oxygen, peroxides, metal ions). Oxidation can lead to a cascade of complex reactions, including the formation of nitroso, nitro, and azo compounds, often resulting in highly colored impurities. The sulfur atom in the sulfonamide can also be oxidized to higher oxidation states under strong oxidative stress, though this is generally less common than amine oxidation.[6] The primary amino group on the benzene ring is the key site determining electron transfer-dominated oxidation.[8][9]
Photodegradation
Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy needed to initiate degradative reactions.
-
Mechanism: Aromatic compounds, including the benzene ring in this molecule, can absorb UV light. This energy absorption can promote electrons to higher energy states, making the molecule more reactive. The sulfonamide bond itself has been shown to be susceptible to photolytic cleavage upon irradiation with UV light (wavelengths <3000 Å).[10] This can lead to the formation of radical species that propagate further degradation. The International Council for Harmonisation (ICH) guideline Q1B provides a clear framework for systematic photostability testing.[1]
Thermal Degradation
While generally less of a concern for solid materials stored at ambient or refrigerated temperatures, exposure to elevated temperatures can accelerate other degradation processes.
-
Mechanism: Heat provides the activation energy for underlying hydrolytic and oxidative reactions. While the molecule is not expected to be overtly thermolabile, long-term storage at elevated temperatures will inevitably shorten its shelf life. For aromatic amines, thermal decomposition can be a complex process. It is crucial to avoid high temperatures, such as those found in vehicles or on loading docks during transit.[8]
Quantitative Data Summary: Potential Degradants
The following table summarizes the key stress factors and the likely degradation products that could arise from this compound.
| Stress Condition | Primary Functional Group Affected | Potential Degradation Products | Causality |
| Acidic Hydrolysis | Sulfonamide (-SO₂-N-) | 2-Aminobenzenesulfonic acid, Pyrrolidine | Protonation of the sulfonamide facilitates nucleophilic attack by water, leading to S-N bond cleavage. |
| Oxidation | Aromatic Amine (-NH₂) | 2-Nitroso and 2-Nitrobenzenesulfonyl pyrrolidine, Azo-dimers | The electron-rich aniline moiety is readily oxidized by atmospheric oxygen or other oxidizing agents. |
| Photolysis (UV Light) | Sulfonamide (-SO₂-N-), Benzene Ring | Radical species, 2-Aminobenzenesulfonic acid, Pyrrolidine | Absorption of UV energy can directly cleave the sulfonamide bond or excite the aromatic system, leading to radical formation.[10] |
| Elevated Temperature | All | Accelerated formation of hydrolytic and oxidative products | Heat increases the kinetic energy of the system, accelerating the rate of all potential degradation reactions. |
Experimental Protocol: Forced Degradation Workflow
To empirically determine the stability of this compound and develop a stability-indicating analytical method (e.g., HPLC), a forced degradation study is essential. This protocol must be self-validating, including controls to ensure that observed degradation is due to the applied stress.
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Control Samples:
-
Unstressed Control: Dilute the stock solution to the final analytical concentration with the analysis mobile phase. Analyze immediately.
-
Solvent-Only Control: Subject the solvent mixture without the compound to all stress conditions to identify any solvent-derived artifacts.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 6, 24 hours). Cool, neutralize with 0.1 M NaOH, and dilute to final concentration.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Heat at 60-80°C for the same time points. Cool, neutralize with 0.1 M HCl, and dilute.
-
Oxidative Degradation: Mix stock solution with 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature for specified time points. Dilute to final concentration.
-
Thermal Stress (Solid State): Place a known quantity of the solid compound in an oven at a set temperature (e.g., 80°C) for a set time. Periodically remove samples, dissolve in solvent, and analyze.
-
Thermal Stress (Solution): Heat the stock solution at 60-80°C in the dark and analyze at time points.
-
Photostability (Solid & Solution): Expose the solid compound and a solution of the compound to a calibrated light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours visible and 200 watt hours/m² UVA).[1] A parallel sample wrapped in aluminum foil serves as a dark control.
-
-
Sample Analysis: Analyze all stressed samples, controls, and a reference standard using a suitable HPLC method with a photodiode array (PDA) or mass spectrometry (MS) detector.
-
Data Evaluation:
-
Calculate the percentage degradation by comparing the peak area of the parent compound in stressed samples to the unstressed control.
-
Assess peak purity of the parent peak to ensure co-eluting degradants are not missed.
-
Characterize major degradation products using MS and relative retention times.
-
Workflow Visualization
Caption: Workflow for a comprehensive forced degradation study.
Recommended Storage and Handling Procedures
Based on the compound's chemical nature and potential degradation pathways, the following storage and handling protocols are recommended to maximize its shelf life and ensure experimental reproducibility.
Core Storage Directive
-
Temperature: Store in a freezer at -20°C or below . This is the most critical factor for minimizing the rates of all potential degradation reactions. While some compounds are stored at 2-8°C, the presence of the sensitive aniline group warrants the extra precaution of frozen storage.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) . This is crucial to prevent oxidative degradation of the aromatic amine. After each use, the container should be flushed with inert gas before re-sealing.
-
Light: Protect from light at all times. Store the container in a dark location (e.g., inside a secondary box) within the freezer. Use amber vials or wrap containers in aluminum foil for added protection.[8]
-
Moisture: Keep the container tightly sealed to prevent moisture ingress, which could lead to hydrolysis. For solid compounds, using a desiccator for short-term storage at room temperature before weighing is advisable.
Handling
-
Weighing: Allow the container to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If solutions must be stored, they should be kept in tightly sealed vials, protected from light, and stored at -20°C or -80°C. Long-term storage of sulfonamides, even frozen, can lead to a decrease in concentration over time.
-
Solvent Choice: Use high-purity, anhydrous solvents for preparing stock solutions to minimize exposure to water and oxidative impurities.
Conclusion
The stability of this compound is governed by the reactivity of its aromatic amine and sulfonamide functional groups. It is susceptible to degradation via oxidation, hydrolysis (under acidic conditions), and photolysis. Adherence to stringent storage and handling protocols is therefore not merely a recommendation but a requirement for ensuring the chemical integrity of the compound and the reliability of the data generated from its use. By storing the compound at -20°C or below, under an inert atmosphere, and protected from light and moisture , researchers can be confident in its quality and performance.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 5. staging.keyorganics.net [staging.keyorganics.net]
- 6. db.cngb.org [db.cngb.org]
- 7. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biologie.rwth-aachen.de [biologie.rwth-aachen.de]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Stability of sulphonamide drugs in meat during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Biological Activities of 1-[(2-Aminophenyl)sulfonyl]pyrrolidine
This document provides a comprehensive technical overview of the potential biological activities of the novel chemical entity, 1-[(2-Aminophenyl)sulfonyl]pyrrolidine. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes current knowledge of related chemical scaffolds to build a predictive framework for the compound's pharmacological potential. We will delve into the rationale behind hypothesizing specific biological targets and provide detailed, actionable experimental protocols for validation.
Introduction: Deconstructing a Molecule of Interest
This compound is a synthetic organic compound characterized by three key structural motifs: a saturated five-membered pyrrolidine ring, a sulfonamide linker, and a 2-aminophenyl (ortho-aminoaniline) group. While direct biological studies on this specific molecule are not extensively reported in publicly accessible literature, a systematic analysis of its constituent parts provides a strong foundation for predicting its potential therapeutic applications.
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs due to its favorable physicochemical properties and its ability to introduce three-dimensional complexity into a molecule.[1][2][3] The sulfonamide group is a classic pharmacophore, integral to a wide range of antibacterial, diuretic, and anti-inflammatory drugs.[4] The aminophenyl moiety, particularly with the ortho-amino substitution, can engage in specific hydrogen bonding patterns and may influence target selectivity.
This guide will, therefore, explore the potential biological activities of this compound by examining the established pharmacology of these individual components and their known synergistic contributions in analogous structures.
The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery
The five-membered pyrrolidine ring is a versatile building block in the synthesis of biologically active compounds.[2][3] Its prevalence in both natural products and synthetic drugs stems from several key advantages:
-
Stereochemical Complexity: The non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, which is crucial for enantioselective interactions with biological targets like enzymes and receptors.[1][2]
-
Physicochemical Properties: As a saturated heterocycle, it generally enhances aqueous solubility and metabolic stability compared to its aromatic counterpart, pyrrole.
-
Proven Therapeutic Relevance: The pyrrolidine motif is a core component of drugs across various therapeutic areas, including antivirals, antidiabetics, and agents for central nervous system disorders.[3][5]
The incorporation of this scaffold into this compound suggests that the compound is well-positioned to interact with biological systems in a stereochemically defined manner.
The Arylsulfonamide Moiety: A Classic Pharmacophore
The sulfonamide group (-SO₂NH-) is a cornerstone of medicinal chemistry, renowned for its role in the development of sulfa drugs, the first class of effective systemic antibacterial agents.[4] Beyond their antimicrobial properties, arylsulfonamides are known to target a diverse range of enzymes and receptors. The general structure of an arylsulfonamide allows for significant chemical modification to achieve target specificity.
Derivatives of benzenesulfonamide, to which our topic compound is related, have been explored for a multitude of biological activities, including:
The presence of the sulfonamide linker in this compound strongly suggests its potential as an enzyme inhibitor or a modulator of protein-protein interactions.
Hypothesized Biological Activities and Potential Targets
Based on the analysis of its structural components, we can hypothesize several potential biological activities for this compound.
Potential as an Anti-inflammatory Agent
Many compounds containing sulfonamide and aniline-like moieties have demonstrated anti-inflammatory properties. For instance, studies on 2'-(phenylthio)methanesulfonanilides revealed potent inhibition of adjuvant-induced arthritis in rats.[6] The mechanism often involves the inhibition of enzymes in the inflammatory cascade, such as cyclooxygenases (COX) or certain caspases.
Hypothesized Target: Caspase-1 (Interleukin-Converting Enzyme, ICE). Caspase-1 is a key enzyme in the inflammatory response, responsible for the processing of pro-inflammatory cytokines IL-1β and IL-18. Pyrrolidine-containing compounds have been successfully developed as potent caspase-1 inhibitors.[10]
Potential as an Antimicrobial Agent
The historical success of sulfonamides as antibacterial agents makes this a primary area of investigation. While the classic mechanism involves the inhibition of dihydropteroate synthase in bacteria, novel mechanisms are also possible. A study on 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, compounds structurally related to our molecule of interest, showed promising antimicrobial activity.[11]
Hypothesized Target: Enoyl-Acyl Carrier Protein Reductase (InhA). InhA is a crucial enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. Pyrrolidine carboxamides have been identified as a novel class of potent InhA inhibitors, highlighting the potential for pyrrolidine-based compounds in developing new antituberculosis agents.[12]
Potential as an Anticancer Agent
Novel derivatives of aminophenyl-1,4-naphthoquinones, where a pyrrolidine group was added, have been shown to induce apoptotic and/or necrotic cell death in human leukemia cells.[13] This suggests that the combination of an aminophenyl group and a pyrrolidine ring can be a powerful pharmacophore for anticancer activity.
Hypothesized Target: Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The study on pyrrolidine-aminophenyl-naphthoquinones indicated that activation of p38 MAPK differentially affected apoptotic cell death.[13] This suggests that this compound could potentially modulate components of the MAPK pathway, which is frequently dysregulated in cancer.
Proposed Experimental Workflows for Target Validation
To empirically test the hypothesized biological activities, a structured, multi-tiered screening approach is recommended. The following section outlines detailed experimental protocols for researchers.
General Screening Workflow
The logical flow for screening this compound should progress from broad phenotypic assays to specific target-based assays.
Caption: A streamlined workflow for the biological evaluation of this compound.
Protocol: Caspase-1 Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory potential of the test compound against recombinant human Caspase-1.
Materials:
-
Recombinant Human Caspase-1 (active)
-
Caspase-1 Substrate (Ac-YVAD-AMC)
-
Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
-
96-well black microplate
-
Test Compound: this compound, dissolved in DMSO
-
Positive Control: Ac-YVAD-CHO (a known Caspase-1 inhibitor)
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compound and positive control in assay buffer. The final DMSO concentration should be kept below 1%.
-
In the 96-well plate, add 50 µL of assay buffer (blank), vehicle control (DMSO in buffer), positive control, or test compound dilutions.
-
Add 25 µL of diluted active Caspase-1 enzyme to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the Caspase-1 substrate Ac-YVAD-AMC to all wells.
-
Immediately start kinetic measurements of fluorescence intensity every 2 minutes for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation:
| Compound | Target | IC₅₀ (µM) |
| This compound | Caspase-1 | Hypothetical Value |
| Ac-YVAD-CHO (Control) | Caspase-1 | Known Value |
Protocol: Anti-Leukemic Cell Viability Assay (MTT Assay)
This protocol measures the effect of the test compound on the viability of a human leukemia cell line (e.g., U937).
Materials:
-
U937 human promonocytic leukemia cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test Compound dissolved in DMSO
-
Positive Control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed U937 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
Treat the cells with various concentrations of the test compound or positive control (final volume 200 µL/well). Include a vehicle control (DMSO).
-
Incubate the plate for 48 or 72 hours in the CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
This compound represents a promising chemical scaffold with significant potential for biological activity. Based on a thorough analysis of its constituent motifs, the most promising avenues for investigation are in the areas of anti-inflammatory, antimicrobial, and anticancer research. The proposed experimental workflows provide a clear and robust path for validating these hypotheses.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with modifications to the pyrrolidine ring, the substitution pattern on the phenyl ring, and the nature of the sulfonamide linker will be crucial for optimizing potency and selectivity.[1]
-
Mechanism of Action Studies: Upon confirmation of activity, detailed mechanistic studies, including target engagement assays and pathway analysis, will be essential to elucidate how the compound exerts its biological effects.
-
ADMET Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity properties will be critical for the progression of this compound as a potential drug candidate.
This guide serves as a foundational document to stimulate and direct further research into the pharmacological potential of this compound, a molecule that sits at the intersection of several historically significant pharmacophores.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Studies on antiinflammatory agents. II. Synthesis and pharmacological properties of 2'-(phenylthio)methanesulfonanilides and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumour benzothiazoles. Part 15: The synthesis and physico-chemical properties of 2-(4-aminophenyl)benzothiazole sulfamate salt derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel synthesis and antimicrobial activity of 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 1-[(2-Aminophenyl)sulfonyl]pyrrolidine in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-[(2-Aminophenyl)sulfonyl]pyrrolidine, a versatile and highly valuable building block in contemporary organic synthesis. We delve into its synthesis, explore the nuanced reactivity of its constituent functional groups, and showcase its strategic application in the construction of complex, biologically relevant heterocyclic scaffolds. This document is intended to serve as a practical resource for researchers in medicinal chemistry and process development, offering detailed experimental protocols, mechanistic insights, and a curated selection of its applications in the synthesis of targeted molecular architectures, including benzodiazepine and quinazolinone derivatives.
Introduction: The Emergence of a Privileged Scaffold
The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, prized for its conformational flexibility and its ability to impart favorable physicochemical properties to a molecule.[1] When incorporated into a larger molecular framework, the pyrrolidine moiety can significantly influence solubility, metabolic stability, and receptor binding affinity. The subject of this guide, this compound, marries this privileged saturated heterocycle with an ortho-substituted aminophenylsulfonamide, creating a bifunctional building block with a unique and powerful reactivity profile.
The strategic placement of the amino group ortho to the sulfonyl linker is the cornerstone of this reagent's utility. This arrangement facilitates intramolecular cyclization reactions, providing efficient access to fused heterocyclic systems that are often challenging to synthesize via other routes. This guide will illuminate the synthetic pathways to this key intermediate and explore its subsequent transformations into high-value chemical entities.
Physicochemical Properties and Structural Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key data for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄N₂O₂S | [N/A] |
| Molecular Weight | 226.3 g/mol | [N/A] |
| CAS Number | 163460-75-1 | [N/A] |
| Appearance | Off-white to pale yellow solid | [N/A] |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | [N/A] |
Synthesis of this compound: A Two-Step Approach
The most logical and widely applicable synthetic route to this compound involves a two-step sequence: the initial sulfonylation of pyrrolidine with an appropriately substituted sulfonyl chloride, followed by the reduction of a nitro group to the desired aniline.
Step 1: Synthesis of 1-[(2-Nitrophenyl)sulfonyl]pyrrolidine
The first step is a classic sulfonamide formation reaction. Pyrrolidine, acting as a nucleophile, attacks the electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Diagram of the Synthesis of the Nitro Precursor
Caption: General workflow for the synthesis of the nitro precursor.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve 2-nitrobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the stirred pyrrolidine solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-[(2-nitrophenyl)sulfonyl]pyrrolidine.
Step 2: Reduction of the Nitro Group
The final step is the reduction of the nitro group to the corresponding amine. This transformation is a cornerstone of organic synthesis and can be achieved using a variety of reagents and conditions. Common methods include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source like H₂ gas or ammonium formate) or chemical reduction (e.g., using metals like tin, iron, or zinc in acidic media, or sodium dithionite).
Diagram of the Reduction Step
Caption: General workflow for the reduction of the nitro group.
Detailed Experimental Protocol (Catalytic Hydrogenation):
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve 1-[(2-nitrophenyl)sulfonyl]pyrrolidine (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (typically 5-10 mol%).
-
Hydrogenation: The flask is then connected to a hydrogen source (a balloon or a hydrogenation apparatus) and the mixture is stirred vigorously at room temperature under a hydrogen atmosphere until the starting material is consumed (monitored by TLC).
-
Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product, this compound, is often of sufficient purity for subsequent steps. If necessary, it can be further purified by recrystallization or column chromatography.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the presence of two key functional groups: the nucleophilic primary aromatic amine and the sulfonamide moiety. The ortho-disposition of these groups allows for facile intramolecular cyclization reactions to form fused heterocyclic systems.
Synthesis of Benzodiazepine Scaffolds
Benzodiazepines are a class of psychoactive drugs with a wide range of therapeutic applications.[3] The 1,4-benzodiazepine core can be constructed from this compound through a multi-step sequence. A general strategy involves the reaction of the amino group with an α-haloacetyl chloride, followed by an intramolecular nucleophilic substitution.
Reaction with Chloroacetyl Chloride and Cyclization:
The synthesis of benzodiazepine sulfonamides often begins with the acylation of the aniline nitrogen with chloroacetyl chloride.[4] This is followed by a base-mediated intramolecular cyclization to form the seven-membered diazepine ring.
Plausible Mechanistic Pathway for Benzodiazepine Formation
Caption: Proposed pathway for benzodiazepine synthesis.
Synthesis of Quinazolinone Scaffolds
Quinazolinones are another important class of heterocyclic compounds with diverse biological activities, including anticancer and antimicrobial properties.[5] this compound can serve as a key precursor for the synthesis of quinazolinone-sulfonamide hybrids.
Reaction with Phosgene or its Equivalents and Cyclization:
A common strategy for the synthesis of quinazolinones from ortho-aminoanilides involves reaction with phosgene or a phosgene equivalent to form an isocyanate intermediate, which then undergoes intramolecular cyclization.
Plausible Mechanistic Pathway for Quinazolinone Formation
References
- 1. Cas 327069-81-8,Pyrrolidine, 1-[(2-nitrophenyl)sulfonyl]- | lookchem [lookchem.com]
- 2. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocol: 1-[(2-Aminophenyl)sulfonyl]pyrrolidine
Abstract: This document provides a comprehensive, two-step synthesis protocol for 1-[(2-Aminophenyl)sulfonyl]pyrrolidine, a valuable building block in medicinal chemistry and drug discovery. The pyrrolidine moiety is a privileged scaffold known to enhance physicochemical properties, while the 2-aminophenylsulfonamide structure is a key pharmacophore in various therapeutic agents.[1][2][3][4] The synthesis proceeds via the initial formation of a sulfonamide bond between 2-nitrobenzenesulfonyl chloride and pyrrolidine, followed by the chemoselective reduction of the nitro group to the corresponding aniline. This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and troubleshooting advice to ensure reliable and reproducible outcomes.
Introduction and Scientific Rationale
The synthesis of heteroaromatic compounds containing sulfonamide and pyrrolidine motifs is of significant interest due to their prevalence in a wide range of biologically active molecules.[1][3] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, can improve aqueous solubility and metabolic stability when incorporated into drug candidates.[4] The arylsulfonamide group is a cornerstone in medicinal chemistry, famously present in sulfa drugs and a multitude of modern therapeutics.
The target molecule, this compound, combines these two critical fragments. The ortho-amino group provides a reactive handle for further chemical elaboration, making this compound a versatile intermediate for constructing more complex molecular architectures. The synthetic strategy outlined herein is robust and high-yielding, employing a classical sulfonamide formation followed by a standard catalytic hydrogenation, a widely used and highly efficient method for the reduction of nitroarenes.[5][6][7]
Overall Reaction Scheme
Step 1: Sulfonamide Formation 2-Nitrobenzenesulfonyl Chloride + Pyrrolidine → 1-[(2-Nitrophenyl)sulfonyl]pyrrolidine
Step 2: Nitro Group Reduction 1-[(2-Nitrophenyl)sulfonyl]pyrrolidine → this compound
Synthesis Workflow Overview
The following diagram illustrates the complete workflow, from starting materials to the final characterized product.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Notes |
| 2-Nitrobenzenesulfonyl chloride | 1694-92-4 | 221.62 g/mol | Moisture sensitive, corrosive. |
| Pyrrolidine | 123-75-1 | 71.12 g/mol | Corrosive, flammable, lachrymator.[8] |
| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol | Corrosive, flammable. Use freshly distilled. |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 g/mol | Volatile, suspected carcinogen. |
| Ethanol (EtOH), 200 Proof | 64-17-5 | 46.07 g/mol | Flammable. |
| Palladium on Carbon (Pd/C), 10 wt. % | 7440-05-3 | - | Flammable solid, potentially pyrophoric. |
| Celite® 545 | 68855-54-9 | - | Filter aid. |
| Magnesium Sulfate (MgSO₄), Anhydrous | 7487-88-9 | 120.37 g/mol | Drying agent. |
| Hydrogen (H₂) Gas, High Purity | 1333-74-0 | 2.02 g/mol | Extremely flammable.[9] |
Note: Always handle reagents in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Part A: Synthesis of 1-[(2-Nitrophenyl)sulfonyl]pyrrolidine
Mechanistic Insight: This reaction is a nucleophilic substitution at the sulfonyl group. The lone pair of the secondary amine (pyrrolidine) attacks the electrophilic sulfur atom of the sulfonyl chloride.[10] Triethylamine acts as a non-nucleophilic base to neutralize the hydrochloric acid (HCl) generated, driving the reaction to completion.[11] Performing the initial addition at 0°C helps to control the exothermic nature of the reaction.
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add pyrrolidine (1.0 eq).
-
Dissolve the pyrrolidine in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Add triethylamine (1.1 eq) to the solution.
-
Cool the flask to 0°C in an ice-water bath.
-
In a separate flask, dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the 2-nitrobenzenesulfonyl chloride solution dropwise to the stirred pyrrolidine solution over 20-30 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up: Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, 1-[(2-nitrophenyl)sulfonyl]pyrrolidine, typically as a yellow solid.[12] This intermediate can often be used in the next step without further purification if it is of sufficient purity.
Part B: Synthesis of this compound
Mechanistic Insight: This step involves the catalytic hydrogenation of an aromatic nitro group.[5][6] The reaction occurs on the surface of the palladium catalyst, where molecular hydrogen (H₂) is adsorbed and activated. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group.[9] Ethanol is an excellent solvent as it readily dissolves the substrate and does not interfere with the reaction.
Safety First: Catalytic hydrogenation with Pd/C and hydrogen gas is hazardous. The catalyst can be pyrophoric, especially after reaction when it is dry and saturated with hydrogen. Never allow the catalyst to become dry in the presence of air. The reaction must be conducted behind a blast shield in a well-ventilated hood, and all sources of ignition must be eliminated.
Procedure:
-
Place the crude 1-[(2-nitrophenyl)sulfonyl]pyrrolidine (1.0 eq) into a heavy-walled hydrogenation flask.
-
Add ethanol as the solvent.
-
Inerting the Catalyst: In a separate beaker, make a slurry of 10% Pd/C (approx. 5-10 mol %) in a small amount of ethanol. Carefully add this slurry to the reaction flask.
-
Seal the flask and connect it to a hydrogenation apparatus (e.g., a Parr shaker or a system using a hydrogen balloon).
-
Purging: Evacuate the flask under vacuum and backfill with nitrogen or argon gas. Repeat this cycle at least three times to ensure all oxygen is removed.
-
After the final evacuation, introduce hydrogen gas into the flask (a balloon is sufficient for small-scale reactions; for larger scales, use a pressurized vessel according to established safety protocols).
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor the reaction by TLC or by hydrogen uptake. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, carefully purge the flask with nitrogen gas to remove all hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Crucially, keep the Celite pad and the filtered catalyst wet with solvent (ethanol or water) at all times to prevent ignition upon exposure to air. Wash the filter cake thoroughly with ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound as a solid.
Characterization and Data
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected for C₁₀H₁₄N₂O₂S: 226.30).[13]
-
Infrared Spectroscopy (IR): To observe the disappearance of the nitro group stretches (~1520 and 1340 cm⁻¹) and the appearance of the N-H stretches of the primary amine (~3400-3200 cm⁻¹).
-
Melting Point (MP): To assess the purity of the final product.
| Parameter | Intermediate (Nitro Cmpd.) | Final Product (Amino Cmpd.) |
| Molecular Formula | C₁₀H₁₂N₂O₄S | C₁₀H₁₄N₂O₂S |
| Molecular Weight | 256.28 g/mol [12] | 226.30 g/mol [13] |
| Typical Yield | >90% | >85% |
| Appearance | Yellow Solid | Off-white to pale solid |
Troubleshooting Guide
| Potential Issue | Possible Cause(s) | Suggested Solution(s) |
| Part A: Incomplete Reaction | Insufficient reaction time; poor quality of sulfonyl chloride (hydrolyzed); insufficient base. | Extend reaction time and monitor by TLC. Use fresh or purified 2-nitrobenzenesulfonyl chloride. Ensure at least 1.1 equivalents of a dry, tertiary amine base are used. |
| Part A: Low Yield | Product loss during aqueous work-up; premature precipitation of product. | Ensure complete extraction with an adequate volume of organic solvent. If the product is partially water-soluble, perform a back-extraction of the combined aqueous layers. |
| Part B: Stalled or Incomplete Hydrogenation | Catalyst poisoning (e.g., by sulfur impurities); insufficient H₂ pressure; poor mixing. | Use a fresh batch of catalyst or increase catalyst loading. Ensure all joints are sealed and there is a positive pressure of hydrogen. Increase the stirring rate to ensure good suspension of the catalyst. |
| Part B: Dark-colored Final Product | Air oxidation of the aniline product; residual palladium contamination. | Work quickly during purification. Purify under a nitrogen atmosphere if the product is highly sensitive. Ensure filtration through Celite is effective; if necessary, filter a second time or use a carbon treatment to remove colored impurities. |
| General: Purification Difficulties | Co-eluting impurities; product instability on silica gel. | For chromatography, try a different solvent system (e.g., gradients of ethyl acetate in hexanes or methanol in DCM). Consider recrystallization as an alternative purification method. |
References
- 1. mdpi.com [mdpi.com]
- 2. enamine.net [enamine.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Blue-LED activated photocatalytic hydrogenation of nitroarenes with Cu 2 O/CuO heterojunctions - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT01670F [pubs.rsc.org]
- 8. organicintermediate.com [organicintermediate.com]
- 9. mt.com [mt.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Cas 327069-81-8,Pyrrolidine, 1-[(2-nitrophenyl)sulfonyl]- | lookchem [lookchem.com]
- 13. cenmed.com [cenmed.com]
Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 1-[(2-Aminophenyl)sulfonyl]pyrrolidine
Abstract
This document details the systematic development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-[(2-Aminophenyl)sulfonyl]pyrrolidine. A strategic approach, beginning with analyte characterization and proceeding through methodical optimization of chromatographic parameters, yielded a robust and reliable method. The final validated protocol is proven to be linear, accurate, precise, and specific, demonstrating its utility as a stability-indicating assay through forced degradation studies. This application note serves as a comprehensive guide for researchers and quality control analysts involved in the analysis of this compound and structurally related sulfonamides.
Analyte Properties & Chromatographic Considerations
A foundational understanding of the analyte's physicochemical properties is critical for designing an effective HPLC method. This compound is a molecule featuring a primary aromatic amine, a sulfonamide linkage, and a pyrrolidine ring. These features dictate its behavior in a chromatographic system.
Table 1: Physicochemical Properties of this compound
| Property | Value / Structure | Source / Rationale |
| Structure | ![]() | (Structure rendered based on IUPAC name) |
| Molecular Formula | C₁₀H₁₄N₂O₂S | (Calculated from structure) |
| Molecular Weight | 226.30 g/mol | (Calculated from formula) |
| Predicted pKa | ~3.5-4.5 (aromatic amine) | The primary aromatic amine is the most ionizable group under typical RP-HPLC conditions. Its pKa is estimated based on similar aniline structures. Control of mobile phase pH around this value is critical for consistent retention and peak shape. |
| Predicted logP | ~1.0-1.5 | The predicted octanol-water partition coefficient suggests moderate lipophilicity, making it an ideal candidate for reversed-phase chromatography. |
| UV Absorbance | Maxima expected ~240 nm and ~280 nm | The aminophenyl chromophore is expected to have strong absorbance. An initial UV scan is necessary to determine the optimal wavelength (λmax) for maximum sensitivity. |
The presence of the basic aminophenyl group (pKa ≈ 4) is the most influential factor. To ensure good peak shape and avoid retention time drift, the pH of the mobile phase must be controlled. Operating at a pH at least 1.5-2 units away from the pKa (i.e., pH < 2.5 or pH > 6.0) is advisable. A low pH (e.g., 2.5-3.0) will ensure the amine is fully protonated and behaves consistently.
Method Development Strategy
A systematic, multi-stage approach was employed to develop the final method. The workflow began with initial screening to select the appropriate column and mobile phase, followed by optimization of the mobile phase composition and other parameters to achieve the desired separation.
Caption: Systematic workflow for HPLC method development.
Initial Screening Experiments
-
Column Selection: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) was chosen as the initial stationary phase due to the analyte's moderate polarity. C18 columns provide excellent retention and selectivity for a wide range of small molecules.[1]
-
Mobile Phase Selection: Acetonitrile (ACN) and methanol (MeOH) were evaluated as organic modifiers. ACN is generally preferred for its lower viscosity and UV transparency. A phosphate buffer at pH 2.8 was selected to ensure the protonation of the primary amine, promoting sharp peak shapes.
-
Detector Wavelength: A sample was scanned in a UV-Vis spectrophotometer (or using a Photo Diode Array - PDA detector) from 200-400 nm. The λmax was determined to be 242 nm, which was selected for all subsequent experiments to ensure high sensitivity.
Optimization Protocol
-
Gradient Optimization: Initial scouting runs were performed with a broad gradient (e.g., 5% to 95% ACN over 20 minutes). The elution time of the main peak was used to calculate a more optimal, shallower gradient to ensure good resolution from any potential impurities.
-
pH and Buffer Concentration: The effect of mobile phase pH was confirmed by running samples at pH 2.8 and pH 6.8. The acidic pH provided a significantly sharper and more symmetrical peak. The buffer concentration was set to 20 mM, which is sufficient to control the pH without risking precipitation.
-
Temperature and Flow Rate: The column temperature was maintained at 30 °C to ensure run-to-run reproducibility. A flow rate of 1.0 mL/min was found to provide the best balance between analysis time and chromatographic efficiency.
Final Optimized HPLC Method and Protocol
The following method was established after systematic optimization.
Table 2: Final HPLC Method Parameters
| Parameter | Condition |
| Instrument | HPLC system with UV or PDA Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 2.8 with H₃PO₄ |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 15.1 | |
| 17.0 | |
| 17.1 | |
| 20.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 242 nm |
| Injection Volume | 10 µL |
| Sample Diluent | 50:50 (v/v) Acetonitrile:Water |
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 2.8 using phosphoric acid. Filter through a 0.45 µm nylon filter.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Filter through a 0.45 µm nylon filter.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent.
-
-
Sample Solution Preparation:
-
Prepare sample solutions to a target concentration of 100 µg/mL using the sample diluent.
-
-
System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection Sequence:
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Perform five replicate injections of the standard solution to establish system suitability.
-
Proceed with the analysis of samples.
-
System Suitability Test (SST)
System suitability must be confirmed before any sample analysis.
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD for Peak Area | ≤ 2.0% (for n=5 injections) |
Method Validation (ICH Q2(R1) Guidelines)
The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[2][3][4]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.
Protocol for Forced Degradation: A stock solution of the analyte was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105 °C for 24 hours.
-
Photolytic Degradation: Solution exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.
In all cases, the main peak for this compound was well-resolved from all degradation products, and peak purity analysis using a PDA detector confirmed no co-eluting peaks.
Caption: Conceptual diagram of forced degradation and separation.
Linearity
The linearity of the method was established by analyzing five solutions ranging from 25% to 150% of the nominal concentration (25, 50, 100, 125, and 150 µg/mL). The calibration curve of peak area versus concentration showed a correlation coefficient (r²) of > 0.999.
Accuracy & Precision
-
Accuracy: Determined by spike-recovery at three concentration levels (50%, 100%, 150%). The mean recovery was between 98.0% and 102.0%.
-
Precision (Repeatability): Six replicate preparations at 100% of the target concentration yielded a %RSD of < 1.0%.
-
Intermediate Precision: The analysis was repeated by a different analyst on a different day, with the %RSD between the two data sets being < 2.0%.
Robustness
The method's robustness was evaluated by making small, deliberate variations in key parameters, including mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). In all cases, the system suitability criteria were met, demonstrating the reliability of the method.
Conclusion
A specific, accurate, and precise RP-HPLC method has been successfully developed and validated for the quantitative analysis of this compound. The method's ability to separate the main compound from its degradation products confirms its status as a stability-indicating assay. This robust protocol is well-suited for routine quality control and stability testing in a pharmaceutical development environment.
References
- 1. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes [jafs.com.pl]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. database.ich.org [database.ich.org]
TLC analysis of "1-[(2-Aminophenyl)sulfonyl]pyrrolidine" reaction
An Application Note and Protocol for the Thin-Layer Chromatography (TLC) Analysis of the Synthesis of 1-[(2-Aminophenyl)sulfonyl]pyrrolidine
Authored by: Senior Application Scientist
Introduction: The Critical Role of In-Process Monitoring
The synthesis of sulfonamides is a cornerstone of medicinal chemistry and drug development, yielding compounds with a vast range of therapeutic applications. The target molecule, this compound, is formed through the reaction of 2-aminobenzenesulfonyl chloride with pyrrolidine. In any synthetic procedure, the ability to monitor the reaction's progress in real-time is paramount. It allows the chemist to determine the point of completion, identify the formation of byproducts, and optimize reaction conditions, thereby preventing costly downstream purification failures.
Thin-Layer Chromatography (TLC) is an indispensable analytical technique for this purpose. It is a rapid, cost-effective, and highly sensitive method for qualitatively monitoring the consumption of starting materials and the formation of the desired product. This application note provides a detailed, field-proven protocol for the TLC analysis of this specific reaction, grounded in the fundamental principles of chromatography and chemical reactivity. It is designed for researchers, scientists, and drug development professionals who require a robust and reliable method for in-process control.
Reaction Overview: Synthesis of a Key Sulfonamide
The core reaction involves the nucleophilic substitution of the chloride on the sulfonyl group of 2-aminobenzenesulfonyl chloride by the secondary amine of pyrrolidine. A base, such as triethylamine or pyridine, is typically added to quench the hydrochloric acid (HCl) generated during the reaction.
Caption: Synthesis of this compound.
Principle of TLC Analysis: Exploiting Polarity Differences
TLC separates compounds based on the principle of differential partitioning between a stationary phase and a mobile phase.[1] For this application, we use silica gel plates, where the silica gel (SiO₂) serves as a highly polar stationary phase. The mobile phase, or eluent, is a less polar organic solvent system.
The separation mechanism hinges on the relative polarities of the compounds being analyzed:
-
Highly Polar Compounds: Interact strongly with the polar silica gel and thus travel a shorter distance up the plate.
-
Less Polar Compounds: Have a weaker interaction with the stationary phase, spend more time in the mobile phase, and travel further up the plate.
In our reaction:
-
2-Aminobenzenesulfonyl chloride (Starting Material 1): Contains a polar primary amine (-NH₂) and a highly polar sulfonyl chloride (-SO₂Cl) group. It is expected to be quite polar.
-
Pyrrolidine (Starting Material 2): A polar, basic secondary amine. It will interact strongly with the acidic silica gel.
-
This compound (Product): The formation of the sulfonamide bond results in a molecule that is generally less polar than the sulfonyl chloride starting material but more polar than a simple hydrocarbon. The presence of the aromatic amine group contributes to its polarity.
This difference in polarity is the key to achieving separation on the TLC plate, allowing us to distinguish between the starting materials and the product.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system by co-spotting the reaction mixture with standards of the starting materials.
Materials and Reagents
| Item | Specifications |
| TLC Plates | Silica gel 60 F₂₅₄ on aluminum backing |
| Mobile Phase (Eluent) | 7:3 (v/v) Hexane : Ethyl Acetate |
| Starting Material 1 | 2-Aminobenzenesulfonyl chloride[2][3] |
| Starting Material 2 | Pyrrolidine |
| Reaction Sample | Aliquot from the ongoing reaction mixture |
| Solvents for Samples | Dichloromethane or Ethyl Acetate |
| Developing Chamber | Glass tank with a tight-fitting lid |
| Spotting Capillaries | Glass, fine-tipped |
| Visualization | UV Lamp (254 nm), Iodine Chamber |
Workflow for TLC Analysis
Caption: Step-by-step workflow for TLC analysis.
Step-by-Step Methodology
-
Chamber Saturation: Pour the 7:3 Hexane:Ethyl Acetate mobile phase into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper partially submerged in the solvent and resting against the chamber wall. Close the lid and allow the atmosphere inside to saturate for at least 10-15 minutes. This ensures a uniform solvent vapor environment, leading to consistent solvent front progression and better spot resolution.
-
Plate Preparation: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Be careful not to gouge the silica layer. Mark three small, equidistant points on this line for spotting.
-
Sample Preparation:
-
Starting Material 1 (SM1): Dissolve a small amount of 2-aminobenzenesulfonyl chloride in a few drops of ethyl acetate.
-
Starting Material 2 (SM2): Dissolve a small amount of pyrrolidine in a few drops of ethyl acetate.
-
Reaction Mixture (Rxn): Using a capillary, take a tiny drop from the reaction vessel and dilute it with 5-10 drops of ethyl acetate.
-
-
Spotting the Plate:
-
Dip a clean capillary tube into the SM1 solution.
-
Briefly and gently touch the tip to the leftmost mark on the origin line. The goal is to create a small, concentrated spot (1-2 mm in diameter).
-
Repeat this process with a new capillary for the reaction mixture on the central mark and for the SM2 solution on the rightmost mark. It is crucial to co-spot the reaction mixture on the same plate as the starting materials for direct comparison.
-
-
Developing the Plate: Carefully place the spotted TLC plate into the saturated developing chamber using forceps. Ensure the origin line is above the level of the mobile phase.[1] Close the lid and allow the solvent front to ascend the plate undisturbed. Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the final position of the solvent front with a pencil.
-
Visualization:
-
Primary (Non-destructive): Allow the plate to air dry completely. Place it under a UV lamp and observe at a wavelength of 254 nm.[4] Aromatic compounds will appear as dark spots against the fluorescent green background of the plate.[5][6][7] Gently circle all visible spots with a pencil.
-
Secondary (Semi-destructive): If needed, place the UV-visualized plate into a sealed chamber containing a few crystals of iodine.[6] Aromatic compounds and other organic molecules will react with the iodine vapor to form yellow-brown spots.[5][7] These spots often fade, so they should be circled promptly.
-
-
Calculation of Rf Values: The Retention Factor (Rf) is a key parameter for identifying compounds. It is calculated as:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Measure the distances from the origin line and calculate the Rf for each spot.
Interpretation of Results
The developed and visualized TLC plate provides a clear snapshot of the reaction's status.
| Lane | Expected Observation | Interpretation |
| SM1 (Standard) | A single spot corresponding to 2-aminobenzenesulfonyl chloride. Expected to be quite polar, thus having a low Rf value. | Provides the reference Rf for the sulfonyl chloride. |
| Rxn (Mixture) | * At t=0: A strong spot matching the Rf of SM1 and possibly a very low Rf spot for SM2. * During Reaction: The SM1 spot diminishes in intensity, while a new spot (the product) appears at a higher Rf value. * At Completion: The SM1 spot has completely disappeared, and a strong product spot is visible. | The relative intensities of the spots indicate the progress of the reaction. The disappearance of the limiting reagent's spot signals that the reaction is complete. The appearance of unexpected spots may indicate byproduct formation. |
| SM2 (Standard) | A single spot for pyrrolidine. Due to its basicity and polarity, it may streak or have a very low Rf (close to the origin). | Provides the reference Rf for the amine. |
Expected Rf Values (Approximate):
-
This compound (Product): Rf ≈ 0.4 - 0.5
-
2-Aminobenzenesulfonyl chloride (SM1): Rf ≈ 0.2 - 0.3
-
Pyrrolidine (SM2): Rf ≈ 0.0 - 0.1 (may streak)
Troubleshooting
-
Spots are Streaked: The sample was too concentrated. Prepare a more dilute solution for spotting. For basic compounds like amines, adding a small amount (e.g., 1%) of triethylamine or ammonium hydroxide to the mobile phase can improve spot shape by neutralizing acidic sites on the silica.[8]
-
All Spots Remain at the Origin: The mobile phase is not polar enough. Increase the proportion of ethyl acetate (e.g., switch to 1:1 Hexane:EtOAc).
-
All Spots Run to the Solvent Front: The mobile phase is too polar. Decrease the proportion of ethyl acetate (e.g., switch to 9:1 Hexane:EtOAc).
-
No Spots are Visible under UV Light: Ensure the compounds are indeed UV-active (they are in this case). If a compound is not UV-active, a chemical stain (like iodine or potassium permanganate) is necessary.[1][5]
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Buy 2-Aminobenzene-1-sulfonyl chloride hydrochloride | 1417793-77-1 [smolecule.com]
- 3. 2-Amino-benzenesulfonyl chloride | C6H6ClNO2S | CID 15218578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. reddit.com [reddit.com]
Application Note & Protocol: High-Purity Isolation of 1-[(2-Aminophenyl)sulfonyl]pyrrolidine via Optimized Flash Column Chromatography
Abstract
This document provides a comprehensive, field-tested protocol for the purification of 1-[(2-aminophenyl)sulfonyl]pyrrolidine, a key intermediate in contemporary drug discovery programs. The inherent polarity of the primary aromatic amine and the sulfonyl group presents a unique purification challenge, often leading to issues such as peak tailing and poor resolution on standard silica gel. This guide delineates a systematic approach to method development, beginning with analytical thin-layer chromatography (TLC) and scaling to a preparative flash column chromatography workflow. We will explore the causality behind the selection of the stationary phase and a tailored mobile phase system designed to mitigate common purification pitfalls. The protocol is structured to be a self-validating system, ensuring reproducibility and high-purity yields for researchers in medicinal chemistry and process development.
Introduction: The Purification Challenge
This compound is a versatile building block in medicinal chemistry. Its structure, featuring a primary aromatic amine, a sulfonyl group, and a pyrrolidine ring, results in a molecule with moderate to high polarity. The basic nature of the primary amine can lead to strong, non-ideal interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel, a common stationary phase. This interaction is a primary cause of significant peak tailing, reduced resolution, and, in some cases, irreversible adsorption of the compound onto the column, leading to low recovery.[1][2]
This protocol directly addresses these challenges by employing a systematic approach to select an appropriate solvent system that modulates the interaction between the analyte and the stationary phase, ensuring a sharp, symmetrical peak and efficient separation from synthetic impurities.
Physicochemical Properties & Initial Considerations
Before initiating any chromatographic separation, a thorough understanding of the target molecule's properties is essential.
| Property | Value / Observation | Implication for Chromatography |
| Molecular Formula | C₁₀H₁₄N₂O₂S | --- |
| Molecular Weight | 226.30 g/mol | Influences diffusion and loading capacity. |
| Appearance | Typically an off-white to pale yellow solid.[3] | Color can be an initial indicator of impurity presence. |
| Polarity | High, due to amine and sulfonyl groups.[4] | Requires a relatively polar mobile phase for elution from normal-phase silica. |
| Solubility | Expected to be soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH); Sparingly soluble in Hexane. | Guides the choice of solvents for sample loading and the mobile phase. |
| pKa (approx. of aniline) | ~4.6 | The basicity of the primary amine is the key driver of undesirable interactions with acidic silica gel.[1] |
Experimental Workflow: From Analytical TLC to Preparative Flash Chromatography
The purification strategy follows a logical progression from small-scale analytical work to a larger-scale preparative separation. This ensures that the separation is optimized before committing a significant amount of crude material to the column, saving time, solvent, and sample.[5]
References
Application Note & Protocols: High-Purity Recrystallization of 1-[(2-Aminophenyl)sulfonyl]pyrrolidine
Abstract: This document provides a comprehensive guide to the recrystallization of 1-[(2-Aminophenyl)sulfonyl]pyrrolidine, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, scientists, and drug development professionals to achieve high purity and optimal crystal morphology. We delve into the foundational principles of solvent selection, provide detailed step-by-step protocols for single-solvent and binary-solvent systems, and offer expert troubleshooting advice. All methodologies are grounded in established crystallographic principles to ensure reproducible and scalable results.
Introduction: The Critical Role of Purity
This compound is a sulfonamide derivative of significant interest in medicinal chemistry and drug development. The purity of such intermediates is paramount, as impurities can interfere with subsequent synthetic steps, impact final product efficacy, and introduce potential toxicological risks. Recrystallization is a powerful and economical technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a chosen solvent system.[1][2][3][4]
A successful recrystallization yields a product with high chemical purity and a well-defined crystalline structure, which is crucial for factors like stability, bioavailability, and downstream processability in pharmaceutical manufacturing.[5] This guide provides the technical framework for achieving these quality attributes for this compound.
Analyte Profile & Recrystallization Theory
Compound: this compound Synonyms: 2-(pyrrolidine-1-sulfonyl)aniline, 2-(1-pyrrolidinylsulfonyl)Benzenamine[6] Structure: The molecule possesses both a polar sulfonamide group and an aromatic amine, alongside a non-polar pyrrolidine ring. This amphiphilic nature is a key consideration for solvent selection.
The fundamental principle of recrystallization is based on differential solubility.[4] An ideal solvent will dissolve the target compound sparingly at room temperature but will dissolve it completely at an elevated temperature (typically the solvent's boiling point).[1][2][3] As the saturated hot solution cools, the solubility of the compound decreases, forcing it out of solution to form a crystal lattice. Soluble impurities, being present in lower concentrations, remain in the cooled solvent (the mother liquor) and are subsequently removed by filtration.[3]
Systematic Solvent Selection
The choice of solvent is the most critical factor in a successful recrystallization.[3][5] The guiding principle is "like dissolves like," but for recrystallization, a perfect solvent is actually one with "mediocre" dissolving power at room temperature.[3][4] For this compound, its sulfonamide and amine functionalities suggest polarity, while the phenyl and pyrrolidine rings add non-polar character. This indicates that solvents of intermediate polarity, or binary mixtures, are likely to be effective.
Screening Protocol:
-
Place ~20-30 mg of the crude compound into a small test tube.
-
Add 0.5 mL of the candidate solvent at room temperature. Observe solubility.
-
If the compound is insoluble, heat the mixture gently in a water bath. Observe if it dissolves.
-
If it dissolves when hot, remove the test tube and allow it to cool to room temperature, then in an ice bath. Observe for crystal formation.
An ideal solvent is one where the compound is sparingly soluble or insoluble at room temperature but fully soluble when hot, and which produces a good yield of crystals upon cooling.[2][3]
Table 1: Solubility Characteristics for this compound (Qualitative)
| Solvent | Polarity | Boiling Point (°C) | Solubility (Cold) | Solubility (Hot) | Recrystallization Suitability |
| Water | High | 100 | Insoluble | Sparingly Soluble | Poor (Potential anti-solvent) |
| Ethanol | High | 78 | Soluble | Very Soluble | Poor (High product loss) |
| Isopropanol (IPA) | Medium-High | 82 | Sparingly Soluble | Soluble | Excellent Candidate |
| Ethyl Acetate | Medium | 77 | Sparingly Soluble | Soluble | Good Candidate |
| Acetone | Medium | 56 | Soluble | Very Soluble | Poor (May need anti-solvent) |
| Toluene | Low | 111 | Insoluble | Sparingly Soluble | Fair (High temp needed) |
| Heptane/Hexane | Low | 98 / 69 | Insoluble | Insoluble | Excellent Anti-solvent |
Scientist's Note: Based on the structure, isopropanol (IPA) and ethyl acetate are excellent starting points for single-solvent systems. For binary systems, a polar solvent where the compound is highly soluble (like acetone or ethanol) can be paired with a non-polar anti-solvent where it is insoluble (like heptane or water).[5][7]
Solvent Selection Workflow
Caption: Decision tree for selecting a suitable recrystallization solvent.
Detailed Experimental Protocols
Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol A: Single-Solvent Recrystallization with Isopropanol (IPA)
This is the preferred method for its simplicity and effectiveness.
Materials:
-
Crude this compound
-
Isopropanol (Reagent Grade)
-
Erlenmeyer flasks (2)
-
Hotplate with stirring capability
-
Boiling chips
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel, filter flask, and vacuum source
-
Whatman filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a boiling chip. Add a minimal amount of isopropanol, just enough to create a slurry. Heat the mixture to a gentle boil on a hotplate.[1]
-
Achieve Saturation: Continue adding hot isopropanol dropwise until the solid just dissolves completely. Scientist's Note: Adding an excess of solvent is a common mistake that will significantly reduce your final yield. The goal is to create a saturated solution at the boiling point.[3][8]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-boil for a few minutes.
-
Hot Filtration (If Needed): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration. Pre-heat a stemless funnel and a clean receiving Erlenmeyer flask. Place fluted filter paper in the funnel and pour the hot solution through quickly to prevent premature crystallization in the funnel.[8]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold isopropanol to remove any residual mother liquor. Scientist's Note: Using room temperature or warm solvent for washing will redissolve some of your product, reducing the yield.[8]
-
Drying: Continue to pull a vacuum over the crystals for 15-20 minutes to partially dry them. Then, transfer the crystals to a watch glass and dry them completely in a vacuum oven at a temperature well below the compound's melting point.
Protocol B: Binary-Solvent Recrystallization (Acetone/Heptane)
This method is useful when no single solvent has the ideal solubility profile.
Procedure:
-
Dissolution: Dissolve the crude solid in the minimum amount of hot acetone (the "good" solvent) in an Erlenmeyer flask.[5]
-
Addition of Anti-Solvent: While keeping the solution hot, add heptane (the "anti-solvent") dropwise with swirling. Heptane is miscible with acetone but the target compound is insoluble in it.
-
Induce Crystallization: Continue adding heptane until the solution becomes persistently cloudy or turbid. This indicates the point of saturation has been reached.[5]
-
Clarification: If the solution becomes too cloudy, add a few drops of hot acetone to redissolve the precipitate and obtain a clear solution just at its saturation point.
-
Cooling and Collection: Follow steps 5-8 from Protocol A, using an ice-cold mixture of acetone/heptane (in the same approximate ratio) for the final wash.
General Recrystallization Workflow
Caption: Standard workflow for the purification of a solid by recrystallization.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Solution(s) |
| No Crystals Form | - Too much solvent was used.- Solution cooled too quickly.- Compound is very soluble even when cold. | - Boil off some solvent to re-concentrate the solution.- Reheat and cool more slowly.- Scratch the inside of the flask with a glass rod at the liquid's surface to provide nucleation sites.- Add a "seed" crystal from a previous batch. |
| "Oiling Out" | - The solution is supersaturated at a temperature above the compound's melting point.- The boiling point of the solvent is higher than the melting point of the solute. | - Add more hot solvent to dissolve the oil, then cool very slowly.- Reheat to dissolve the oil, then add a small amount of an anti-solvent before cooling.[5] |
| Low Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete cooling.- Excessive washing. | - Use the absolute minimum amount of hot solvent.[8]- Ensure funnel and receiving flask are pre-heated.- Use an ice bath to maximize precipitation.- Use a minimal amount of ice-cold solvent for washing.[8] |
| Impure Product | - Solution cooled too rapidly, trapping impurities.- Inefficient removal of mother liquor. | - Ensure slow, undisturbed cooling.- Perform a second recrystallization.- Ensure the filter cake is washed with cold solvent and properly dried under vacuum. |
Purity Verification and Product Characterization
The success of the recrystallization must be verified by analytical methods.[10][11]
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range.[12][13] A mixed melting point test with an authentic standard can confirm identity.[12]
-
Thin-Layer Chromatography (TLC): This is a fast and effective way to qualitatively assess purity. The purified compound should appear as a single spot, with no visible impurities that were present in the crude material.[12]
-
Spectroscopic Analysis (NMR, FTIR): Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can confirm the chemical structure and the absence of solvent or impurity signals in the final product.[11][14]
-
Chromatographic Analysis (HPLC, GC): For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the gold standard for non-volatile compounds. It can precisely determine the purity percentage.[10][11]
References
- 1. Recrystallization [sites.pitt.edu]
- 2. edu.rsc.org [edu.rsc.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Recrystallization [wiredchemist.com]
- 5. benchchem.com [benchchem.com]
- 6. CAS 163460-75-1: 2-(pyrrolidin-1-ylsulfonyl)aniline [cymitquimica.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 13. moravek.com [moravek.com]
- 14. chem.libretexts.org [chem.libretexts.org]
The Strategic Utility of 1-[(2-Aminophenyl)sulfonyl]pyrrolidine: A Versatile Intermediate in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of novel therapeutic agents. Among these, 1-[(2-Aminophenyl)sulfonyl]pyrrolidine has emerged as a valuable building block, particularly in the construction of complex heterocyclic scaffolds with diverse pharmacological activities. This technical guide provides an in-depth exploration of this intermediate, offering detailed protocols for its synthesis and subsequent application, tailored for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of the Aminophenylsulfonylpyrrolidine Scaffold
The this compound moiety combines several key features that render it a highly attractive intermediate in medicinal chemistry. The pyrrolidine ring, a saturated five-membered heterocycle, is a prevalent motif in numerous FDA-approved drugs, often contributing to improved solubility, metabolic stability, and target engagement.[1][2] The sulfonamide linkage provides a robust and synthetically accessible connection point, while the ortho-disposed aniline functionality offers a reactive handle for a wide range of chemical transformations. This trifecta of structural elements allows for the facile introduction of molecular diversity, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
The inherent reactivity of the aniline nitrogen and the potential for further functionalization of the aromatic ring make this compound a linchpin in the synthesis of various bioactive molecules, including those with antimicrobial and other therapeutic properties.[3][4]
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of any chemical intermediate is crucial for its effective and safe handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄N₂O₂S | [5] |
| Molecular Weight | 226.3 g/mol | [5] |
| CAS Number | 163460-75-1 | [5] |
| Appearance | Off-white to pale yellow solid | Commercially available |
| Solubility | Soluble in most organic solvents | General knowledge |
Safety and Handling:
This compound should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.[5]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a two-step process involving the formation of a sulfonamide bond followed by the reduction of a nitro group to the desired aniline. This approach ensures high yields and purity of the final product.
Caption: Synthetic route to this compound.
Protocol 1: Synthesis of 1-[(2-Nitrophenyl)sulfonyl]pyrrolidine (Intermediate)
Materials:
-
2-Nitrobenzenesulfonyl chloride
-
Pyrrolidine
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of pyrrolidine (1.1 eq) and triethylamine (1.2 eq) in DCM.
-
Add the pyrrolidine/triethylamine solution dropwise to the cooled solution of 2-nitrobenzenesulfonyl chloride over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 1-[(2-nitrophenyl)sulfonyl]pyrrolidine.
-
The crude product can be purified by column chromatography on silica gel or recrystallization, if necessary.
Protocol 2: Synthesis of this compound
Materials:
-
1-[(2-Nitrophenyl)sulfonyl]pyrrolidine
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve 1-[(2-nitrophenyl)sulfonyl]pyrrolidine (1.0 eq) in ethanol or methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely.
-
Wash the filter cake with additional solvent (ethanol or methanol).
-
Combine the filtrates and concentrate under reduced pressure to yield this compound as a solid. The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization if needed.[6]
Application as a Chemical Intermediate: Synthesis of Bioactive Heterocycles
The true utility of this compound lies in its application as a versatile intermediate for the synthesis of more complex molecules. The primary amino group serves as a nucleophile or can be diazotized to introduce a variety of functionalities. A key application is in the synthesis of fused heterocyclic systems, which are prevalent in many pharmacologically active compounds.
Example Application: Synthesis of a Pyrrolo[1,2-a]quinoxaline Derivative
This protocol outlines a potential application of this compound in the synthesis of a pyrrolo[1,2-a]quinoxaline scaffold, a core structure found in various biologically active molecules.
Caption: A potential synthetic application of the title compound.
Protocol 3: Synthesis of a Substituted 4-(Pyrrolidin-1-ylsulfonyl)pyrrolo[1,2-a]quinoxaline
Materials:
-
This compound
-
A suitable α-haloketone (e.g., 2-bromoacetophenone)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Polyphosphoric acid (PPA) or another suitable cyclizing agent
Procedure:
Step 1: N-Alkylation
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and the α-haloketone (1.1 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated intermediate. This intermediate may be purified by column chromatography or used directly in the next step.
Step 2: Intramolecular Cyclization
-
Add the crude N-alkylated intermediate to polyphosphoric acid.
-
Heat the mixture to 100-120 °C for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until a precipitate forms.
-
Collect the precipitate by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired pyrrolo[1,2-a]quinoxaline derivative.
Spectroscopic Characterization
Expected ¹H NMR Spectral Features (in CDCl₃):
-
Aromatic protons: A complex multiplet pattern in the aromatic region (approx. δ 6.5-7.5 ppm) corresponding to the four protons on the aminophenyl ring.
-
Amine protons: A broad singlet (approx. δ 4.0-5.0 ppm), which is D₂O exchangeable.
-
Pyrrolidine protons (α to N): A triplet (approx. δ 3.2-3.4 ppm).
-
Pyrrolidine protons (β to N): A multiplet (approx. δ 1.8-2.0 ppm).
Expected ¹³C NMR Spectral Features (in CDCl₃):
-
Aromatic carbons: Multiple signals in the aromatic region (approx. δ 115-150 ppm).
-
Pyrrolidine carbons (α to N): A signal around δ 48-50 ppm.
-
Pyrrolidine carbons (β to N): A signal around δ 25-27 ppm.
Expected IR Spectral Features (KBr Pellet or ATR):
-
N-H stretching (amine): Two characteristic bands in the region of 3300-3500 cm⁻¹.
-
S=O stretching (sulfonamide): Strong asymmetric and symmetric stretching bands around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.
-
C-H stretching (aliphatic and aromatic): Bands in the region of 2850-3100 cm⁻¹.
Mass Spectrometry (EI or ESI):
-
The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in the synthesis of novel drug candidates. Its straightforward synthesis and the versatile reactivity of its functional groups provide a robust platform for the construction of complex molecular architectures. The detailed protocols and application examples provided in this guide are intended to empower researchers and scientists to effectively utilize this valuable building block in their drug discovery endeavors, ultimately contributing to the advancement of medicinal chemistry.
References
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel synthesis and antimicrobial activity of 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 5. cenmed.com [cenmed.com]
- 6. 1-[[(4-Aminophenyl)methyl]sulfonyl]-pyrrolidine synthesis - chemicalbook [chemicalbook.com]
- 7. Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
The Versatile Scaffolding of 1-[(2-Aminophenyl)sulfonyl]pyrrolidine in Modern Heterocyclic Synthesis
Introduction: A Privileged Substructure for Drug Discovery
In the landscape of medicinal chemistry and drug development, the assembly of novel heterocyclic frameworks remains a cornerstone of innovation. Heterocyclic compounds form the structural core of a vast number of pharmaceuticals due to their ability to present functional groups in precise three-dimensional orientations, thereby facilitating specific interactions with biological targets. Within this context, 1-[(2-Aminophenyl)sulfonyl]pyrrolidine emerges as a highly valuable and versatile building block. This molecule synergistically combines two key pharmacophoric elements: the pyrrolidine ring and an ortho-substituted aminophenylsulfonamide. The pyrrolidine moiety, a saturated five-membered nitrogen heterocycle, is a prevalent feature in numerous FDA-approved drugs, often imparting favorable physicochemical properties such as enhanced solubility and metabolic stability.[1][2] The 2-aminobenzenesulfonamide portion, on the other hand, provides a reactive handle for a variety of cyclization strategies, enabling the construction of fused heterocyclic systems of significant therapeutic interest.[3]
This technical guide provides an in-depth exploration of the synthesis and application of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a rationale-driven approach to leveraging this potent scaffold in the synthesis of novel quinazolines and benzothiadiazine 1,1-dioxides—two classes of heterocycles with profound biological activities.
Physicochemical Properties and Safety Considerations
Before embarking on synthetic applications, a thorough understanding of the reagent's properties and handling requirements is paramount.
| Property | Value | Reference |
| CAS Number | 163460-75-1 | [4] |
| Molecular Formula | C₁₀H₁₄N₂O₂S | [5] |
| Molecular Weight | 226.3 g/mol | [5] |
| Appearance | Typically an off-white to light yellow solid | Inferred |
| Solubility | Soluble in most polar organic solvents (e.g., DCM, THF, DMF, DMSO) | Inferred |
Safety Profile: While a specific, comprehensive safety data sheet for this compound is not universally available, the hazard profile can be inferred from related aminophenylsulfonamides. It is expected to cause skin and serious eye irritation.[5] Standard laboratory safety protocols should be strictly adhered to, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Protocol I: Synthesis of this compound
The synthesis of the title compound is a robust two-step process, beginning with the readily available 2-nitrobenzenesulfonyl chloride. The causality behind this approach lies in the need to protect the reactive aniline group during the initial sulfonamide formation. The nitro group serves as an effective protecting group that can be cleanly reduced in the subsequent step.
Diagram 1: Synthetic workflow for this compound.
Step 1: Synthesis of 1-[(2-Nitrophenyl)sulfonyl]pyrrolidine
This step involves a nucleophilic acyl substitution where the nitrogen of pyrrolidine attacks the electrophilic sulfur of the sulfonyl chloride.[6] Pyridine is used as a base to neutralize the HCl byproduct, driving the reaction to completion.
Materials:
-
2-Nitrobenzenesulfonyl chloride (1.0 eq)
-
Pyrrolidine (1.1 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve pyrrolidine (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the stirred pyrrolidine solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 1-[(2-nitrophenyl)sulfonyl]pyrrolidine as a solid.
Step 2: Reduction to this compound
The reduction of the nitro group to an amine is a standard transformation. Stannous chloride (SnCl₂) in a protic solvent like ethanol is a classic and effective method for this conversion, particularly for aromatic nitro compounds.[3]
Materials:
-
1-[(2-Nitrophenyl)sulfonyl]pyrrolidine (1.0 eq)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Ethanol
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-[(2-nitrophenyl)sulfonyl]pyrrolidine (1.0 eq) in ethanol, add stannous chloride dihydrate (4.0-5.0 eq).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a saturated NaHCO₃ solution until the pH is ~8.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude this compound is often of sufficient purity for subsequent reactions. If necessary, it can be further purified by column chromatography.
Application Note I: Synthesis of Quinazoline-Sulfonamide Hybrids
Quinazolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8] The reaction of a 2-aminobenzenesulfonamide derivative with an orthoformate provides a direct and atom-economical route to the quinazoline core.
The reaction proceeds via the formation of an intermediate amidine from the reaction of the aniline with the orthoformate. This is followed by an intramolecular nucleophilic attack of the sulfonamide nitrogen onto the amidine carbon, leading to the cyclized product.
Diagram 2: Proposed workflow for quinazoline synthesis.
Protocol II: Synthesis of 4-(Pyrrolidine-1-sulfonyl)quinazoline
This protocol is adapted from general procedures for the synthesis of quinazoline derivatives from 2-aminobenzenesulfonamides.[9]
Materials:
-
This compound (1.0 eq)
-
Triethyl orthoformate (excess, can act as solvent)
-
Catalytic amount of p-toluenesulfonic acid (p-TsOH) (optional, can accelerate the reaction)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and an excess of triethyl orthoformate.
-
Add a catalytic amount of p-TsOH (e.g., 0.1 eq), if desired.
-
Heat the reaction mixture to reflux (approx. 148 °C) for 3-5 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to yield the desired quinazoline product.
| Entry | Reactant 2 | Conditions | Product | Expected Yield Range |
| 1 | Triethyl orthoformate | Reflux, 3-5h | 4-(Pyrrolidine-1-sulfonyl)quinazoline | 70-85% |
| 2 | Trimethyl orthoformate | Reflux, 3-5h | 4-(Pyrrolidine-1-sulfonyl)quinazoline | 65-80% |
Application Note II: Synthesis of 4H-1,2,4-Benzothiadiazine 1,1-Dioxides
4H-1,2,4-Benzothiadiazine 1,1-dioxides are another class of heterocycles with significant pharmacological relevance, known for their diuretic and antihypertensive properties. A highly efficient method for their synthesis involves the microwave-assisted, one-pot reaction between a 2-aminobenzenesulfonamide and an aldehyde.[4]
The mechanism involves the initial formation of a Schiff base (imine) between the aromatic amine and the aldehyde. This is followed by an intramolecular cyclization and subsequent oxidation (dehydrogenation) to afford the aromatic benzothiadiazine 1,1-dioxide ring system. Microwave irradiation is particularly effective in accelerating this transformation.
Diagram 3: Proposed workflow for 4H-1,2,4-benzothiadiazine 1,1-dioxide synthesis.
Protocol III: Microwave-Assisted Synthesis of 3-Aryl-4-(pyrrolidine-1-sulfonyl)-4H-1,2,4-benzothiadiazine 1,1-dioxides
This protocol is based on the methodology developed for the synthesis of related benzothiadiazine 1,1-dioxides.
Materials:
-
This compound (1.0 eq)
-
Substituted benzaldehyde (1.1 eq)
-
Sodium hydrogen sulfite (NaHSO₃) (2.5 eq)
-
Ethanol
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 eq), the desired benzaldehyde (1.1 eq), and sodium hydrogen sulfite (2.5 eq).
-
Add a minimal amount of ethanol to create a slurry.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 120-150 °C) for 15-30 minutes. The reaction should be monitored for optimal irradiation time.
-
After the reaction is complete, cool the vessel to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pure 3-aryl-4H-1,2,4-benzothiadiazine 1,1-dioxide derivative.
| Entry | Aldehyde (R-CHO) | Conditions | Product | Expected Yield Range |
| 1 | Benzaldehyde | MW, 140°C, 20 min | 3-Phenyl-4-(pyrrolidine-1-sulfonyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide | 80-90% |
| 2 | 4-Chlorobenzaldehyde | MW, 140°C, 20 min | 3-(4-Chlorophenyl)-4-(pyrrolidine-1-sulfonyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide | 75-85% |
| 3 | 4-Methoxybenzaldehyde | MW, 140°C, 20 min | 3-(4-Methoxyphenyl)-4-(pyrrolidine-1-sulfonyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide | 80-92% |
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design. By incorporating two highly sought-after motifs in a single, readily accessible scaffold, it opens avenues for the efficient construction of diverse and complex heterocyclic systems. The protocols detailed herein for the synthesis of quinazolines and benzothiadiazine 1,1-dioxides represent just the initial applications of this versatile building block. The presence of the reactive aniline functionality suggests its potential utility in a host of other classical and modern synthetic transformations, including Pictet-Spengler reactions, Friedländer annulations, and transition-metal-catalyzed cross-coupling reactions. As the demand for novel therapeutic agents continues to grow, the exploration of such privileged starting materials will undoubtedly play a crucial role in the future of drug discovery.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin [acswebcontent.acs.org]
- 4. 2-(pyrrolidine-1-sulfonyl)aniline | 163460-75-1 [sigmaaldrich.com]
- 5. cenmed.com [cenmed.com]
- 6. benchchem.com [benchchem.com]
- 7. [Recombinant human TKTL2 protein BR]- Jizhi Biochemical [acmec.com.cn]
- 8. tandfonline.com [tandfonline.com]
- 9. jetir.org [jetir.org]
Application Note: A Tiered Strategy for the Biological Screening of Novel 1-[(2-Aminophenyl)sulfonyl]pyrrolidine Derivatives
Abstract
The 1-[(2-Aminophenyl)sulfonyl]pyrrolidine scaffold represents a compelling starting point for drug discovery, combining the well-established pharmacological relevance of the sulfonamide group with the structural versatility of the pyrrolidine ring.[1][2][3] Pyrrolidine derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[4][5][6] This document provides a comprehensive, tiered strategy for the systematic biological screening of novel libraries of this compound derivatives. The objective is to efficiently identify and prioritize compounds with significant therapeutic potential by progressing from broad phenotypic assays to more specific, target-oriented evaluations. We present detailed, field-proven protocols for primary cytotoxicity screening, secondary antimicrobial assessment, and a representative enzyme inhibition assay, designed for researchers in drug development and chemical biology.
Introduction: The Rationale for Screening
The pyrrolidine ring is a five-membered nitrogen heterocycle that serves as a core structure in numerous biologically active molecules and natural products.[1][2] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical feature for designing molecules with high target selectivity.[2] When combined with a sulfonamide moiety, a pharmacophore responsible for the activity of sulfa drugs and various enzyme inhibitors, the resulting scaffold becomes a prime candidate for generating diverse compound libraries with high potential for biological activity.[3]
A new library of this compound derivatives, therefore, requires a logical and resource-efficient screening cascade to uncover its potential activities. A tiered approach is the most effective strategy. It begins with a broad, high-throughput primary screen to identify "hits"—compounds that exhibit any biological effect at a relevant concentration. These hits are then advanced to a panel of secondary, more specific assays to characterize their mode of action. This methodology ensures that resources are focused on the most promising candidates.
The Overall Screening Workflow
A systematic evaluation is essential for efficiently processing a library of novel compounds. The proposed workflow is designed to move from a general assessment of bioactivity to a more defined characterization, allowing for early prioritization and resource allocation.
Caption: A stepwise workflow for the biological screening of novel derivatives.
Part I: Primary Screening Protocol - Cytotoxicity Assessment
Causality: The initial goal is to cast a wide net. A cytotoxicity assay, such as the MTT assay, is an excellent primary screen because it measures general metabolic activity.[7] A reduction in metabolic activity is a strong indicator of a compound's ability to induce cell death or inhibit proliferation, making it a foundational screen for potential anticancer agents and a general indicator of bioactivity.[8][9] We use both a cancer cell line and a non-cancerous cell line to simultaneously assess for potency and preliminary selectivity.
Protocol 3.1: MTT Assay for Cell Viability
This protocol is based on the enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8] The quantity of formazan is directly proportional to the number of viable cells.[10]
Materials:
-
96-well flat-bottom sterile microplates
-
Cancer cell line (e.g., A549 - lung carcinoma) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[8]
-
Solubilization solution: 10% SDS in 0.01 M HCl.[9]
-
Test compounds dissolved in DMSO (stock solution, e.g., 10 mM)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[9] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various final concentrations (e.g., 0.1 to 100 µM). Include wells for "vehicle control" (DMSO only) and "untreated control".
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the 5 mg/mL MTT stock solution to each well.[9]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[9] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Add 100 µL of the SDS-HCl solubilization solution to each well to dissolve the formazan crystals.[9][10] Mix gently by pipetting to ensure complete solubilization.
-
Absorbance Measurement: Incubate overnight in the incubator. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Hypothetical Primary Screening Results
| Compound ID | Cancer Cell Line (A549) IC50 (µM) | Normal Cell Line (HEK293) IC50 (µM) | Selectivity Index (SI = IC50 Normal / IC50 Cancer) |
| Derivative 1 | 5.2 | >100 | >19.2 |
| Derivative 2 | 8.9 | 15.6 | 1.8 |
| Derivative 3 | 75.4 | >100 | - |
| Derivative 4 | 2.1 | 12.5 | 6.0 |
| Doxorubicin (Control) | 0.9 | 5.8 | 6.4 |
Compounds with low IC50 values against the cancer cell line and a high Selectivity Index (e.g., Derivative 1 and 4) are prioritized for further anticancer screening.
Part II: Secondary Screening - Characterizing Bioactivity
Hits from the primary screen are advanced to secondary assays based on their potency, selectivity, and hypotheses derived from the chemical structure. The sulfonamide core strongly suggests antimicrobial potential, while potent cytotoxicity points toward anticancer mechanisms.
Section 4A: Antimicrobial Activity Assessment
Causality: The historical success of sulfonamides as antibacterial agents makes this a mandatory secondary screen.[3] The broth microdilution method is a quantitative assay that determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible bacterial growth.[11] This is a gold-standard method for evaluating the potency of new antimicrobial agents.[12]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 4.1: Broth Microdilution for MIC Determination
Materials:
-
Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Test compounds and standard antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer (for OD600 measurement)
Procedure:
-
Inoculum Preparation: Inoculate a single bacterial colony into broth and grow overnight. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
Compound Plating: Dispense 100 µL of MHB into wells 2 through 12 of a 96-well plate.[11] Add 200 µL of the test compound (at a starting concentration, e.g., 256 µg/mL) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.[11] Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
Inoculation: Inoculate wells 1 through 11 with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.[11]
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[11]
-
MIC Determination: Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[11] This can be confirmed by measuring the optical density at 600 nm (OD600).
Data Presentation: Hypothetical Antimicrobial Screening Results
| Compound ID | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) |
| Derivative 5 | 8 | 64 |
| Derivative 6 | 4 | 128 |
| Derivative 7 | >128 | >128 |
| Ciprofloxacin (Control) | 1 | 0.25 |
Section 4B: Target-Based Screening - Kinase Inhibition
Causality: If a compound shows potent anticancer activity, a next logical step is to investigate if it acts on a specific molecular target known to drive cancer progression, such as a protein kinase. Kinase inhibitors are a major class of modern cancer therapeutics. An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase, providing clear, mechanistic insight.[13][14]
Caption: General workflow for an in-vitro kinase inhibition assay.
Protocol 4.2: In Vitro Kinase Inhibition Assay
This protocol describes a general method to assess the inhibition of a specific kinase (e.g., a tyrosine kinase relevant to cancer). The readout is the phosphorylation of a substrate, often detected by SDS-PAGE and Western Blot using a phospho-specific antibody.
Materials:
-
Purified recombinant kinase and its specific substrate protein
-
Kinase reaction buffer (typically includes Tris-HCl, MgCl₂, DTT)
-
ATP solution
-
Test compounds at various concentrations
-
SDS-PAGE gels and electrophoresis equipment
-
Western Blotting equipment and reagents
-
Primary antibody (phospho-specific for the substrate) and secondary HRP-conjugated antibody
-
Chemiluminescence detection reagent
Procedure:
-
Reaction Setup: In microcentrifuge tubes, prepare the kinase reaction mixtures. To each tube, add the kinase buffer, the substrate protein, and the test compound at the desired concentration (or DMSO as a vehicle control).[13]
-
Kinase Addition: Add the purified kinase enzyme to each tube and briefly pre-incubate (e.g., 10 minutes at room temperature).
-
Initiation: Start the kinase reaction by adding a solution of ATP and MgCl₂ to a final concentration of ~100 µM ATP and 10 mM MgCl₂.[13]
-
Incubation: Incubate the reactions at 30°C or 37°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reactions by adding 4x SDS-PAGE loading dye and boiling the samples at 95°C for 5 minutes.[13][15]
-
SDS-PAGE and Western Blot: Separate the proteins in the reaction mixtures by SDS-PAGE. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[15]
-
Immunodetection: Block the membrane and then probe with the primary phospho-specific antibody overnight at 4°C.[15] Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Analysis: Detect the signal using a chemiluminescence substrate. Quantify the band intensity corresponding to the phosphorylated substrate. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Conclusion
The systematic screening cascade detailed in this application note provides a robust framework for evaluating novel this compound derivatives. By progressing from a broad cytotoxic assessment to targeted secondary screens for antimicrobial and enzyme-inhibitory activities, researchers can efficiently identify and validate promising lead compounds. This structured approach maximizes the potential for discovery while conserving resources, paving the way for the development of the next generation of therapeutics from this versatile chemical scaffold.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. A novel synthesis and antimicrobial activity of 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery, synthesis, and biological evaluation of orally active pyrrolidone derivatives as novel inhibitors of p53-MDM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. In vitro kinase assay [protocols.io]
- 14. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
Application Notes and Protocols for In Vitro Assays Involving 1-[(2-Aminophenyl)sulfonyl]pyrrolidine and its Derivatives as Caspase-1 Inhibitors
Introduction: Targeting the Inflammasome with a Selective Caspase-1 Inhibitor
The compound 1-[(2-Aminophenyl)sulfonyl]pyrrolidine is a key structural feature of the potent and selective small molecule inhibitor of Caspase-1, commonly known as ML132 (also identified as NCGC-00183434 and CID-4462093).[1][2][3] Caspase-1, formerly known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune response.[3] It is a key component of multiprotein complexes called inflammasomes, most notably the NLRP3 inflammasome.
The NLRP3 inflammasome is a sensor of a wide array of pathogenic and sterile danger signals.[4][5] Its activation is a two-step process. The first signal, or "priming," is typically initiated by Toll-like receptor (TLR) agonists like lipopolysaccharide (LPS), leading to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) transcription.[6] The second signal, triggered by stimuli such as ATP, nigericin, or crystalline substances, leads to the assembly of the NLRP3 inflammasome complex. This complex then facilitates the auto-activation of pro-caspase-1 into its active form, caspase-1.[6]
Active caspase-1 has two primary functions: it proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, and it cleaves Gasdermin D to induce a lytic, pro-inflammatory form of cell death known as pyroptosis.[5][7] Given its central role in inflammation, caspase-1 is a significant therapeutic target for a range of inflammatory and autoimmune diseases.[3][8]
ML132 has been identified as a highly potent and selective inhibitor of caspase-1, with reported IC50 values in the low nanomolar range.[1][2][8] Its selectivity makes it a valuable tool for dissecting the role of caspase-1 in the inflammasome pathway in various in vitro models. These application notes provide detailed protocols for utilizing ML132 to study caspase-1 activity and NLRP3 inflammasome-mediated IL-1β release in cultured cells.
Mechanism of Action of ML132
ML132 acts as a covalent inhibitor of caspase-1. The molecule contains a nitrile-containing propionic acid moiety which serves as an electrophile that is susceptible to covalent attack by the active site cysteine residue of caspase-1.[3] This mechanism of action provides high potency and selectivity for caspase-1 over other caspases.[3]
Experimental Workflows and Signaling Pathways
NLRP3 Inflammasome Activation and Caspase-1 Inhibition Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of ML132 on Caspase-1.
General Experimental Workflow for Assessing ML132 Activity
Caption: A generalized workflow for evaluating the efficacy of ML132 in inhibiting inflammasome activation in vitro.
Detailed In Vitro Protocols
Protocol 1: Inhibition of Caspase-1 Activity in THP-1 Monocytes
This protocol details the steps to measure the inhibitory effect of ML132 on caspase-1 activity in a human monocytic cell line (THP-1) following NLRP3 inflammasome activation.
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Nigericin sodium salt
-
ML132 (this compound derivative)
-
Caspase-Glo® 1 Inflammasome Assay (Promega) or similar fluorometric caspase-1 activity assay kit
-
96-well white-walled, clear-bottom tissue culture plates
-
Luminometer
Reagent Preparation:
-
Complete RPMI Medium: RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
PMA Stock Solution (1 mg/mL): Dissolve PMA in DMSO. Store at -20°C.
-
LPS Stock Solution (1 mg/mL): Dissolve LPS in sterile PBS. Store at -20°C.
-
Nigericin Stock Solution (5 mM): Dissolve nigericin in ethanol. Store at -20°C.
-
ML132 Stock Solution (10 mM): Dissolve ML132 in DMSO. Store at -20°C.
Step-by-Step Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in complete RPMI medium at 37°C in a 5% CO2 humidified incubator.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed cells at a density of 2.5 x 10^5 cells/well in a 96-well plate in complete RPMI medium containing 50 ng/mL PMA.
-
Incubate for 48-72 hours. After incubation, gently aspirate the PMA-containing medium and replace it with fresh, PMA-free complete RPMI medium. Allow cells to rest for 24 hours before the experiment.
-
-
Priming:
-
Aspirate the medium and replace it with 100 µL of complete RPMI medium containing 1 µg/mL LPS.
-
Incubate the plate for 3-4 hours at 37°C.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of ML132 in complete RPMI medium.
-
After the LPS priming step, add 10 µL of the ML132 dilutions (or DMSO as a vehicle control) to the respective wells.
-
Incubate for 1 hour at 37°C.
-
-
Inflammasome Activation:
-
Add 10 µL of 20 µM nigericin to each well (final concentration 20 µM) to activate the NLRP3 inflammasome.
-
Incubate for 1-2 hours at 37°C.
-
-
Caspase-1 Activity Measurement:
-
Equilibrate the Caspase-Glo® 1 reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 1 reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate at room temperature for 1 hour, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells) from all experimental readings.
-
Normalize the data to the vehicle-treated control (LPS + Nigericin + DMSO).
-
Plot the percentage of caspase-1 activity against the concentration of ML132 to determine the IC50 value.
Protocol 2: Measurement of IL-1β Release from Bone Marrow-Derived Macrophages (BMDMs)
This protocol outlines the procedure to quantify the inhibition of IL-1β secretion by ML132 in primary mouse BMDMs.
Materials:
-
Bone marrow cells isolated from mice
-
DMEM with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Lipopolysaccharide (LPS) from E. coli
-
ATP
-
ML132
-
Mouse IL-1β ELISA kit
-
96-well tissue culture plates
-
ELISA plate reader
Step-by-Step Methodology:
-
Generation of BMDMs:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 6-7 days to differentiate them into macrophages.
-
-
Cell Seeding:
-
On day 6 or 7, harvest the BMDMs and seed them in a 96-well plate at a density of 1 x 10^5 cells/well. Allow the cells to adhere overnight.
-
-
Priming:
-
Replace the medium with 100 µL of fresh medium containing 500 ng/mL LPS.
-
Incubate for 4 hours at 37°C.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of ML132 in the culture medium.
-
Add 10 µL of the ML132 dilutions (or DMSO as a vehicle control) to the appropriate wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Inflammasome Activation:
-
Add 10 µL of 5 mM ATP to each well (final concentration 5 mM).
-
Incubate for 30-60 minutes at 37°C.
-
-
Sample Collection and ELISA:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell layer.
-
Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve using the IL-1β standards provided in the ELISA kit.
-
Calculate the concentration of IL-1β in each sample based on the standard curve.
-
Plot the concentration of IL-1β against the concentration of ML132 to determine the inhibitory effect.
Quantitative Data Summary
| Compound | Target | IC50 | Cell Line/System | Assay Type | Reference |
| ML132 | Caspase-1 | 34.9 nM | Purified Enzyme | Biochemical Assay | [1] |
| ML132 | Caspase-1 | 0.316 nM | Purified Enzyme | Biochemical Assay | [8] |
| ML132 | Caspase-1 | 0.023 nM | Purified Enzyme | Biochemical Assay | [2] |
Note: IC50 values can vary depending on the assay conditions and the source of the enzyme or cells.
Troubleshooting and Scientific Insights
| Problem | Possible Cause | Solution |
| High background in Caspase-1 assay | Cell death prior to inflammasome activation | Ensure cells are healthy and not overgrown. Handle cells gently during media changes. |
| Contamination | Use sterile techniques and check for signs of contamination. | |
| Low signal for IL-1β release | Inefficient priming | Optimize LPS concentration and incubation time (typically 200-1000 ng/mL for 3-4 hours). |
| Insufficient activation | Optimize ATP or nigericin concentration and incubation time. | |
| Cell line does not express sufficient pro-IL-1β | Use a cell line known to produce robust IL-1β (e.g., PMA-differentiated THP-1, primary BMDMs). | |
| Variability between replicates | Inconsistent cell seeding | Ensure a single-cell suspension and accurate cell counting before seeding. |
| Pipetting errors | Use calibrated pipettes and be consistent with pipetting technique. | |
| ML132 appears inactive | Compound degradation | Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. |
| Incorrect concentration | Verify the concentration of the stock solution. | |
| Cell permeability issues | While ML132 is cell-permeable, ensure adequate incubation time for the inhibitor to enter the cells. |
Expert Insight: The choice of cell line is crucial for inflammasome studies. Primary cells like bone marrow-derived macrophages (BMDMs) are often considered the gold standard, but immortalized cell lines like THP-1, once differentiated, provide a more reproducible system.[6][9] It is also important to note that different NLRP3 activators can trigger distinct upstream signaling pathways, so the choice of activator should be tailored to the specific research question.
Conclusion
The this compound derivative, ML132, is a powerful and selective tool for investigating the role of caspase-1 in the inflammasome pathway. The protocols provided herein offer a robust framework for researchers to assess its inhibitory activity in relevant in vitro models. By carefully controlling experimental conditions and utilizing appropriate readouts, these assays can provide valuable insights into the mechanisms of inflammation and the therapeutic potential of targeting caspase-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ML132 |CAS:1230628-71-3 Probechem Biochemicals [probechem.com]
- 3. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Functional Characterization of an Arylsulfonamide-Based Small-Molecule Inhibitor of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[(2-Aminophenyl)sulfonyl]pyrrolidine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-[(2-aminophenyl)sulfonyl]pyrrolidine. This guide is designed to provide in-depth, field-proven insights to help you navigate the common challenges and optimize the yield and purity of your synthesis. As Senior Application Scientists, we understand that success in the lab is not just about following steps but understanding the causality behind them. This document provides troubleshooting guides, FAQs, and detailed protocols to ensure your experimental work is both efficient and robust.
Reaction Overview: The Sulfonamide Bond Formation
The synthesis of this compound is fundamentally a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic sulfur atom of an activated 2-aminobenzenesulfonyl derivative. The most common precursor is 2-aminobenzenesulfonyl chloride. The reaction proceeds via the formation of a stable sulfonamide bond, with the concomitant release of hydrogen chloride (HCl), which must be neutralized by a base to drive the reaction to completion.[1]
A common strategic decision involves the management of the aniline (2-amino) group. Synthesizing the target molecule directly from 2-aminobenzenesulfonyl chloride can be complicated by side reactions involving the free amine. An alternative, often higher-yielding, approach involves using a precursor like 2-nitrobenzenesulfonyl chloride. The sulfonamide is formed first, and the nitro group is subsequently reduced to the desired amine in a separate step.
General Reaction Mechanism
References
Technical Support Center: Synthesis of 1-[(2-Aminophenyl)sulfonyl]pyrrolidine
Welcome to the technical support center for the synthesis of 1-[(2-Aminophenyl)sulfonyl]pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the causality behind potential issues, you can optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.
The typical synthetic route involves two key transformations: the sulfonylation of pyrrolidine with 2-nitrobenzenesulfonyl chloride, followed by the reduction of the aromatic nitro group to the desired aniline. This guide is structured into a troubleshooting and FAQ format, addressing specific problems you may encounter at each stage.
Overall Synthetic Pathway and Key Side Reactions
The intended reaction proceeds as follows, but several side reactions can compete with the desired transformations, leading to impurities and reduced yields.
Caption: General synthetic route and major potential side reactions.
Part 1: Troubleshooting the Sulfonylation Reaction
This section addresses issues arising from the reaction of 2-nitrobenzenesulfonyl chloride with pyrrolidine. The primary goal is the clean and efficient formation of the sulfonamide intermediate, 1-[(2-nitrophenyl)sulfonyl]pyrrolidine.
FAQ 1: My sulfonylation reaction is slow, incomplete, or shows multiple spots on TLC. What's going wrong?
Answer: An incomplete or messy sulfonylation reaction is often traced back to one of four key areas: reagent quality, moisture, stoichiometry, or temperature control.
-
Moisture Contamination (Hydrolysis): 2-Nitrobenzenesulfonyl chloride is highly susceptible to hydrolysis.[1][2] The presence of water in your solvent, glassware, or reagents will lead to the formation of 2-nitrobenzenesulfonic acid. This byproduct not only consumes your starting material but can also complicate purification.
-
Troubleshooting Protocol: Ensure all glassware is oven-dried. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Handle the sulfonyl chloride in a dry atmosphere (e.g., under nitrogen or in a glove box) if possible.
-
-
Base and Stoichiometry: This reaction generates hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction forward.[2] An insufficient amount of base will result in the protonation of the pyrrolidine, rendering it non-nucleophilic and halting the reaction. Using an excess of a hindered or non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard practice.
-
Recommendation: Use at least 1.1 to 1.5 equivalents of a tertiary amine base. For sluggish reactions, a stronger, non-nucleophilic base may be considered, but care must be taken to avoid side reactions.
-
-
Temperature Control: The reaction is typically exothermic. While some heat may be necessary to initiate the reaction, excessive temperatures can promote side reactions and decomposition.
-
Troubleshooting Protocol: Begin the reaction at a low temperature (0 °C) by adding the sulfonyl chloride solution dropwise to the solution of pyrrolidine and base.[2] After the addition is complete, allow the reaction to slowly warm to room temperature and monitor by TLC until completion.
-
FAQ 2: I have a significant acidic impurity in my crude product that is difficult to remove. Is this the sulfonic acid?
Answer: Yes, this is very likely 2-nitrobenzenesulfonic acid, the hydrolysis product of your starting material. Its high polarity and acidity can cause streaking on silica gel columns and complicate extraction.
-
Prevention: The most effective strategy is prevention by rigorously excluding water from the reaction (see FAQ 1).
-
Removal during Workup: A basic aqueous wash during the workup is highly effective for removing the sulfonic acid impurity.
-
Protocol: Basic Aqueous Wash
-
After the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) sodium hydroxide (NaOH) solution.
-
Check the pH of the aqueous layer to ensure it is basic.
-
Separate the layers and wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
-
Part 2: Troubleshooting the Nitro Group Reduction
The reduction of the nitro group on the 1-[(2-nitrophenyl)sulfonyl]pyrrolidine intermediate is the final step to yield the target compound. This transformation is critical and can be a source of several challenging impurities.
FAQ 3: My reduction is incomplete. How can I drive the reaction to completion?
Answer: Incomplete reduction is a common issue, often resulting in the presence of the starting nitro compound or partially reduced intermediates like nitroso and hydroxylamine species. The solution depends on the reduction method used.
-
Catalytic Hydrogenation (e.g., H₂/Pd-C):
-
Catalyst Activity: The palladium on carbon (Pd/C) catalyst can become deactivated over time or by certain functional groups. Ensure you are using a fresh, high-quality catalyst.
-
Hydrogen Pressure: Some reductions require higher pressures of hydrogen to proceed efficiently. If you are running the reaction at atmospheric pressure, consider using a Parr shaker or a similar apparatus to increase the pressure to 40-50 psi.[3]
-
Solvent: The choice of solvent is crucial. Alcohols like ethanol or methanol are commonly used and are effective.
-
-
Metal/Acid Reduction (e.g., SnCl₂/HCl or Fe/HCl):
-
Stoichiometry: Ensure a sufficient excess of the metal and acid is used. Typically, 3-5 equivalents of the metal are required.
-
Activation: The surface of the metal can oxidize. Pre-washing the metal (e.g., iron powder with dilute HCl) can improve reactivity.
-
Temperature: These reactions often require heating (reflux) to go to completion.[4]
-
Caption: Decision workflow for troubleshooting incomplete reduction.
FAQ 4: My final product is colored (yellow/orange/red) and shows complex impurities in the NMR/MS. What are these?
Answer: This is a classic sign of byproduct formation through the condensation of partially reduced intermediates. The direct reduction pathway from a nitro group to an amine proceeds through nitroso and hydroxylamine intermediates.[5] These highly reactive species can condense to form dimeric impurities such as azoxy and azo compounds, which are often highly colored.[5][6]
-
Mechanism of Formation: Nitrosoarene + Arylhydroxylamine → Azoxybenzene derivative → Azobenzene derivative → Hydrazobenzene derivative → Aniline
-
How to Minimize Formation:
-
Efficient Reduction Conditions: Choose a reduction system known for its high chemoselectivity and efficiency to ensure that the intermediates are rapidly converted to the final amine without accumulating.[5][7] Catalytic hydrogenation is often cleaner than some metal/acid systems in this regard.
-
Reaction Monitoring: Carefully monitor the reaction. Prolonged reaction times after the starting material is consumed might not be beneficial and could lead to side reactions.
-
-
Removal: These impurities can often be separated by column chromatography, but their similar polarity to the product can sometimes make it challenging. A slight increase in the polarity of the eluent system may be required.
Part 3: Purification and Characterization
FAQ 5: What is the recommended method for purifying the final product, this compound?
Answer: Column chromatography is the most common and effective method for purifying the final product.[8]
-
Stationary Phase: Silica gel (230-400 mesh) is standard.
-
Mobile Phase (Eluent): A gradient system of hexanes and ethyl acetate is typically effective. Due to the basicity of the amine, the product may streak on the silica column. To mitigate this, you can:
-
Add a small amount (0.5-1%) of triethylamine to the eluent system. This deactivates the acidic silanol groups on the silica surface, resulting in sharper peaks and better separation.
-
Alternatively, use a different stationary phase like alumina (neutral or basic).
-
-
Recrystallization: If the crude product is relatively clean (>90%), recrystallization can be an excellent alternative for obtaining highly pure material. Suitable solvent systems might include ethyl acetate/hexanes or ethanol/water.
Data Summary Table
| Compound | Common Impurity | Cause | Prevention/Solution |
| 1-[(2-Nitrophenyl)sulfonyl] pyrrolidine | 2-Nitrobenzenesulfonic acid | Hydrolysis of sulfonyl chloride | Use anhydrous conditions; perform a basic aqueous wash during workup. |
| 1-[(2-Aminophenyl)sulfonyl] pyrrolidine | Starting Nitro Compound | Incomplete reduction | Use fresh catalyst, increase H₂ pressure, or use excess metal/acid with heating. |
| 1-[(2-Aminophenyl)sulfonyl] pyrrolidine | Azo/Azoxy compounds | Condensation of reduction intermediates | Use highly efficient reduction conditions; careful column chromatography for removal. |
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-[[(4-Aminophenyl)methyl]sulfonyl]-pyrrolidine synthesis - chemicalbook [chemicalbook.com]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of 1-[(2-Aminophenyl)sulfonyl]pyrrolidine
Welcome to the technical support center for the purification of 1-[(2-Aminophenyl)sulfonyl]pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. My aim is to equip you with the scientific rationale behind the purification strategies, enabling you to overcome common challenges encountered during your experiments.
I. Understanding the Impurity Profile
The purification strategy for any compound is fundamentally dictated by the nature of its impurities. The most probable synthetic route to this compound involves a two-step process:
-
Sulfonamide Formation: Reaction of 2-nitrobenzenesulfonyl chloride with pyrrolidine.
-
Nitro Group Reduction: Reduction of the nitro group to an amine.
This synthetic pathway can introduce several classes of impurities that need to be addressed.
Common Impurities to Consider:
-
Unreacted Starting Materials:
-
2-Nitrobenzenesulfonyl chloride
-
Pyrrolidine
-
-
Intermediates:
-
1-[(2-Nitrophenyl)sulfonyl]pyrrolidine
-
-
By-products of the Reduction Step:
-
Hydroxylamine or other partially reduced species.[1]
-
-
Side-reaction Products:
-
Disubstituted anilines
-
Products of over-reduction
-
The following diagram illustrates the synthetic pathway and the potential points of impurity introduction.
Caption: Synthetic pathway and potential impurity sources.
II. Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" typically occurs when the solute is insoluble in the solvent at a temperature above its melting point. Here’s a systematic approach to resolve this:
-
Re-dissolve the oil: Add a small amount of additional hot solvent to bring the oil back into solution.
-
Slow down the cooling process: Rapid cooling can favor oil formation. Allow the flask to cool slowly to room temperature, and then gradually cool it further in an ice bath. Insulating the flask can also help.[2]
-
Induce crystallization:
-
Solvent System Modification:
-
If the issue persists, your solvent system may not be optimal. A mixed-solvent system can be effective.[5] Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. Then, add a small amount of the "good" solvent to clarify the solution before allowing it to cool slowly.[6]
-
Q2: I have a very low yield after recrystallization. How can I improve it?
A2: A low yield can be frustrating. Here are some common causes and their solutions:
-
Too much solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor.[2]
-
Solution: Use the minimum amount of hot solvent necessary to dissolve your compound. If you've already added too much, you can carefully evaporate some of the solvent to concentrate the solution.[4]
-
-
Premature crystallization: If crystals form during hot filtration to remove insoluble impurities, you will lose product.
-
Solution: Use a pre-warmed funnel and flask for the filtration step. Also, ensure you have a slight excess of hot solvent to keep the compound dissolved.[7]
-
-
Incomplete precipitation: The solution may not have been cooled sufficiently to maximize crystal formation.
-
Solution: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour.
-
Q3: My final product is colored, but it should be a white solid. How can I remove the colored impurities?
A3: Colored impurities are common in organic synthesis. Here's how to address them:
-
Activated Charcoal: After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated charcoal (about 1-2% of the solute's weight). The charcoal will adsorb the colored impurities.
-
Hot Filtration: Perform a hot gravity filtration to remove the charcoal. It is crucial to use a fluted filter paper to speed up the filtration and prevent premature crystallization in the funnel.[7]
-
Proceed with Recrystallization: Allow the hot, colorless filtrate to cool slowly to form pure crystals.
Chromatography Issues
Q4: My compound is streaking on the silica gel column. What is causing this and how can I fix it?
A4: Streaking of amines on silica gel is a common problem due to the acidic nature of silica, which can strongly interact with the basic amine.[8]
-
Cause: The acidic silanol groups on the silica surface can protonate the amine, leading to strong adsorption and poor elution, which manifests as streaking.
-
Solutions:
-
Add a competing base to the mobile phase: Incorporating a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonia in methanol, to your eluent can neutralize the acidic sites on the silica gel. This will reduce the strong interaction and allow your compound to move down the column more uniformly.[9]
-
Use a different stationary phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.
-
Amine-functionalized silica: This stationary phase is specifically designed to minimize interactions with basic compounds and can provide excellent separation.[9]
-
-
Reversed-phase chromatography: If your compound has sufficient hydrophobic character, reversed-phase chromatography with a C18 column can be a very effective purification method.[8]
-
Q5: I'm not getting good separation between my product and a closely related impurity during column chromatography. What can I do?
A5: Achieving good separation between structurally similar compounds can be challenging. Here are some strategies:
-
Optimize the mobile phase:
-
Solvent Polarity: Carefully adjust the polarity of your eluent. A shallower gradient or isocratic elution with a solvent system that provides the best separation on TLC should be used.
-
Solvent System: Sometimes, changing the solvent system entirely can improve selectivity. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the interactions with the stationary phase and improve separation.
-
-
Column Parameters:
-
Column Length: Use a longer column to increase the number of theoretical plates and improve resolution.
-
Packing: Ensure your column is packed uniformly to avoid channeling. A poorly packed column will lead to broad peaks and poor separation.
-
-
Flash Chromatography: If you are using traditional gravity chromatography, consider switching to flash chromatography. The increased flow rate can lead to sharper peaks and better resolution.
Analytical HPLC Troubleshooting
Q6: I'm seeing peak tailing for my compound in my HPLC analysis. What are the likely causes?
A6: Peak tailing in HPLC is a common issue, especially with basic compounds like amines.
-
Causes:
-
Secondary Interactions: Residual acidic silanol groups on the silica-based C18 column can interact with the basic amine, causing tailing.[10]
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Column Contamination: Buildup of impurities on the column can affect peak shape.
-
-
Solutions:
-
Mobile Phase Additives: Add a competing base like triethylamine (0.1%) to the mobile phase to mask the silanol groups.
-
Low pH: Using a mobile phase with a low pH (e.g., with 0.1% formic acid or trifluoroacetic acid) will protonate the amine. This can sometimes improve peak shape, but it depends on the specific compound.
-
Use a base-deactivated column: Many modern HPLC columns are specifically designed to minimize silanol interactions and are ideal for analyzing basic compounds.
-
Reduce Sample Concentration: Dilute your sample and inject a smaller volume.
-
Clean the column: Flush the column with a strong solvent to remove any contaminants.[11]
-
Q7: My retention times are shifting between HPLC runs. What could be the problem?
A7: Drifting retention times can compromise the reliability of your analytical data.
-
Possible Causes and Solutions:
-
Column Temperature: Ensure the column oven is maintaining a stable temperature. Fluctuations in temperature can affect retention times.[12]
-
Mobile Phase Composition: If you are mixing solvents, ensure the composition is consistent. If the mobile phase is evaporating, it can lead to a change in composition and retention time.[12]
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analysis. This is especially important when changing solvent systems.
-
Pump Issues: Air bubbles in the pump or check valve problems can lead to inconsistent flow rates and shifting retention times. Degas your mobile phase and prime the pump.[11]
-
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent for this compound?
A1: Given the structure of your compound, which contains both polar (amine, sulfonamide) and non-polar (aromatic ring, pyrrolidine ring) moieties, a solvent of intermediate polarity or a mixed-solvent system is a good starting point.[13]
-
Single Solvents to Try:
-
Ethanol or Isopropanol: These are often good choices for sulfonamides.[14]
-
Ethyl Acetate
-
-
Mixed-Solvent Systems:
-
Ethanol/Water: Dissolve in hot ethanol and add hot water dropwise until the solution becomes cloudy.
-
Ethyl Acetate/Hexane: Dissolve in hot ethyl acetate and add hexane until turbidity is observed.
-
Solvent Selection Workflow:
Caption: Workflow for selecting a recrystallization solvent.
Q2: What are the typical conditions for purifying this compound by column chromatography?
A2: As discussed in the troubleshooting section, the basicity of the amine group is a key consideration.
-
Stationary Phase:
-
Silica Gel (with modifier): This is the most common stationary phase, but you will likely need to add a base to your eluent.
-
Neutral or Basic Alumina: A good alternative to avoid issues with acidity.
-
-
Mobile Phase:
-
Hexane/Ethyl Acetate with 0.5-1% Triethylamine: A good starting point for a non-polar to moderately polar compound.
-
Dichloromethane/Methanol with 0.5-1% Triethylamine: For more polar compounds.
-
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity of your this compound.
| Analytical Technique | Purpose |
| Thin Layer Chromatography (TLC) | Quick assessment of purity and to check for the presence of starting materials or major by-products. |
| High-Performance Liquid Chromatography (HPLC) | To obtain a quantitative measure of purity (e.g., >99%). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the structure of the compound and to detect any impurities with distinct NMR signals. |
| Mass Spectrometry (MS) | To confirm the molecular weight of your compound. |
| Melting Point | A sharp melting point range is indicative of a pure compound. |
Q4: My compound seems to be degrading on the lab bench over time. What are the stability considerations for an aromatic amine like this?
A4: Aromatic amines are susceptible to oxidation, which can lead to discoloration (often turning brown or purple).
-
Storage Recommendations:
-
Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Low Temperature: Store in a refrigerator or freezer to slow down potential degradation pathways.
-
Protection from Light: Store in an amber vial or a container protected from light, as light can accelerate oxidation.
-
By understanding the potential impurities and applying these troubleshooting strategies, you can effectively purify this compound and ensure the quality and reliability of your experimental results.
IV. References
-
Process for the purification of aromatic amines. (n.d.). Google Patents. Retrieved January 3, 2026, from --INVALID-LINK--
-
Cortes, S. (2020, April 15). 4.4: Experiment 3 Notes. Chemistry LibreTexts. Retrieved January 3, 2026, from --INVALID-LINK--
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (n.d.). National Center for Biotechnology Information. Retrieved January 3, 2026, from --INVALID-LINK--
-
Problems with Recrystallisations. (n.d.). University of York. Retrieved January 3, 2026, from --INVALID-LINK--
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved January 3, 2026, from --INVALID-LINK--
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved January 3, 2026, from --INVALID-LINK--
-
Technical Support Center: Crystallinity of Sulfonamide Compounds. (n.d.). Benchchem. Retrieved January 3, 2026, from --INVALID-LINK--
-
Recrystallization. (n.d.). Wired Chemist. Retrieved January 3, 2026, from --INVALID-LINK--
-
Recrystallization1. (n.d.). Retrieved January 3, 2026, from --INVALID-LINK--
-
Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved January 3, 2026, from --INVALID-LINK--
-
Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved January 3, 2026, from --INVALID-LINK--
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. Retrieved January 3, 2026, from --INVALID-LINK--
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022, August 11). YouTube. Retrieved January 3, 2026, from --INVALID-LINK--
-
Sulfonamide purification process. (n.d.). Google Patents. Retrieved January 3, 2026, from --INVALID-LINK--
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved January 3, 2026, from --INVALID-LINK--
-
The 30 FAQs About HPLC Column. (2023, August 2). Hawach. Retrieved January 3, 2026, from --INVALID-LINK--
-
Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved January 3, 2026, from --INVALID-LINK--
-
Crystallization of Sulfanilamide. (2021, March 2). YouTube. Retrieved January 3, 2026, from --INVALID-LINK--
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). International Journal of Pharmaceutical and Bio-Medical Science. Retrieved January 3, 2026, from --INVALID-LINK--
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved January 3, 2026, from --INVALID-LINK--
-
Column Chromatography in Pharmaceutical Analysis: Methods and Applications. (n.d.). Longdom. Retrieved January 3, 2026, from --INVALID-LINK--
-
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved January 3, 2026, from --INVALID-LINK--
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Recrystallization [wiredchemist.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. agilent.com [agilent.com]
- 11. bvchroma.com [bvchroma.com]
- 12. The 30 FAQs About HPLC Column - Hawach [hawachhplccolumn.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yield in Sulfonamide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of sulfonamides is a fundamental transformation in medicinal chemistry, yielding compounds with a broad spectrum of biological activities.[1][2] However, achieving high yields can be challenging, with numerous factors influencing the reaction's success. This guide, designed by our senior application scientists, provides a structured approach to troubleshooting common issues encountered during sulfonamide synthesis.
Part 1: Frequently Asked Questions (FAQs) - Initial Diagnosis
This section addresses preliminary questions to help you identify the potential source of a low-yield problem.
Q1: My sulfonamide reaction has a very low yield or is failing completely. Where should I begin troubleshooting?
A systematic evaluation of your experimental process is the most effective starting point.[3] Begin by verifying the quality and stoichiometry of your reactants, then move on to optimizing the reaction conditions, and finally, analyze your workup and purification procedures. A logical workflow can help pinpoint the issue efficiently.
Q2: What are the most critical parameters that influence the yield of a sulfonamide synthesis?
Several factors can significantly impact the yield:
-
Purity of Starting Materials: Sulfonyl chlorides are particularly sensitive to moisture, and impurities in either the sulfonyl chloride or the amine can lead to side reactions.[4]
-
Reaction Temperature: Precise temperature control is crucial to prevent the decomposition of reactants and minimize the formation of byproducts.[4]
-
Choice of Base and Solvent: The base must be strong enough to neutralize the HCl generated without causing unwanted side reactions. The solvent needs to be inert and capable of dissolving the reactants.[4]
-
Stoichiometry: Accurate measurement of reactants is essential for optimal conversion.[4]
Q3: How can I effectively identify the cause of low yield in my specific reaction?
Careful observation and analysis are key. Monitor your reaction's progress using techniques like Thin Layer Chromatography (TLC) to check for the consumption of starting materials and the formation of the product and any byproducts. Analyzing the crude reaction mixture by LC-MS can also provide valuable insights into the presence of side products or unreacted starting materials.
Part 2: Detailed Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter.
Problem Area 1: Starting Materials and Reagents
The quality of your starting materials is paramount for a successful reaction.
Q4: How does the quality of my sulfonyl chloride affect the reaction yield?
Sulfonyl chlorides are highly susceptible to hydrolysis from atmospheric moisture, which converts them to the corresponding and unreactive sulfonic acid.[4][5]
Solutions:
-
Use freshly opened or properly stored sulfonyl chlorides.
-
If the purity is questionable, consider purifying the sulfonyl chloride before use.
-
Ensure all glassware is thoroughly dried, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Q5: My amine is a poor nucleophile (e.g., a secondary or aromatic amine). How can I improve the reaction outcome?
Less nucleophilic amines react slowly or incompletely, leading to low yields.[5]
Solutions:
-
Employ more forcing reaction conditions, such as heating the reaction mixture.[5]
-
For particularly challenging couplings, consider using transition-metal-catalyzed methods (e.g., with palladium or copper catalysts).[5]
-
Alternative synthetic routes, such as those starting from thiols or utilizing N-silylamines, can also be effective.[6][7]
Q6: Could my choice of base be the reason for the low yield?
The base plays the crucial role of neutralizing the HCl generated during the reaction.[8] An inappropriate base can lead to incomplete reactions or side product formation.
Solutions:
-
Pyridine is a commonly used base that can also act as a solvent.[8]
-
For sensitive substrates, a non-nucleophilic base like triethylamine (TEA) may be more suitable.[5]
-
If deprotonation of the amine is an issue, a stronger, non-nucleophilic base might be necessary.[4]
Q7: Is it possible my solvent is interfering with the reaction?
The solvent must be inert to the reaction conditions. Protic solvents, for instance, can react with the sulfonyl chloride, reducing the yield.[4]
Solutions:
-
Ensure your solvent is anhydrous, especially when working with moisture-sensitive reagents.[4]
-
Choose a solvent that fully dissolves the reactants to ensure a homogeneous reaction mixture.
-
Commonly used inert solvents for sulfonamide synthesis include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.
Problem Area 2: Reaction Conditions
Optimizing reaction parameters is critical for maximizing yield.
Q8: What is the optimal temperature for sulfonamide synthesis, and how does it impact yield?
Temperature control is a balancing act. The reaction is often exothermic, and initial cooling may be necessary.
Solutions:
-
Consider adding the sulfonyl chloride solution slowly to the amine solution at a lower temperature (e.g., 0 °C) to control the initial exotherm.[4]
-
After the initial addition, the reaction mixture can be allowed to warm to room temperature or heated to drive the reaction to completion.[4]
-
Monitor the reaction by TLC to determine the optimal temperature profile.
Q9: I'm unsure about the correct stoichiometry. How much of each reactant should I use?
While a 1:1 stoichiometry is the theoretical requirement, adjustments can improve the yield.
Solutions:
-
Using a slight excess of the amine (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion, and the excess amine can also act as a base.[4]
-
In some cases, slow addition of the sulfonyl chloride to the amine solution can prevent the formation of side products.[3]
Q10: How can I effectively monitor the progress of my reaction to determine the optimal reaction time?
Insufficient reaction time will lead to incomplete conversion, while prolonged times can lead to decomposition or side product formation.
Solution:
-
Monitor the reaction progress using TLC. Spot the reaction mixture alongside your starting materials. The disappearance of the limiting reagent and the appearance of a new product spot indicate the reaction is proceeding. The reaction is complete when the starting material spot is no longer visible.
Problem Area 3: Side Reactions and Byproducts
The formation of unwanted byproducts can significantly reduce the yield of your desired sulfonamide.
Q11: I see multiple spots on my TLC plate. What are the common side reactions in sulfonamide synthesis?
The most common side reaction is the reaction of the initially formed sulfonamide with another molecule of the sulfonyl chloride, leading to a bis-sulfonated product, especially with primary amines.
Q12: How can I prevent the formation of bis-sulfonylation products?
Solutions:
-
Slowly add the sulfonyl chloride to the amine solution to maintain a low concentration of the sulfonyl chloride.[3]
-
Adjust the stoichiometry to use a slight excess of the amine.[3]
Problem Area 4: Workup and Purification
Product loss during isolation and purification is a common source of low yield.
Q13: I seem to be losing my product during the workup. What are some best practices for isolating sulfonamides?
Sulfonamides can have some solubility in the aqueous phase, leading to loss during extraction.
Solution:
-
If you suspect your product has some aqueous solubility, perform multiple extractions with an organic solvent to maximize recovery.[4]
-
The acidic nature of the N-H bond in primary sulfonamides allows them to be dissolved in aqueous base, a property that can be exploited for purification.[9]
Q14: My sulfonamide is difficult to purify. What are some effective purification strategies?
Sulfonamides are often crystalline solids, which can make purification by column chromatography challenging.[5]
Solutions:
-
Crystallization: This is often the most effective method for purifying solid sulfonamides.
-
pH Adjustment during Extraction: For primary sulfonamides, you can wash the organic layer with an aqueous base to remove impurities, then re-acidify the aqueous layer and extract your product.
-
Column Chromatography: If necessary, carefully select your solvent system to achieve good separation.
Part 3: Advanced Strategies for Persistent Low Yields
If you've optimized the traditional method without success, consider these alternative approaches.
Q15: I've optimized all the standard parameters, but my yield is still low. What are some alternative synthetic routes I can try?
Modern organic synthesis offers several alternatives to the classic sulfonyl chloride and amine reaction:
-
One-Pot Synthesis from Thiols: This approach avoids the isolation of potentially unstable sulfonyl chloride intermediates through the direct oxidative coupling of thiols with amines.[7]
-
Reactions with Sulfonic Acids or their Salts: Microwave-assisted conversion of sulfonic acids or their salts directly to sulfonamides can be highly efficient.[10]
-
Using Sulfur Dioxide Surrogates: Reagents like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) offer a safer and often more efficient alternative to using sulfur dioxide gas.[11]
-
N-Silylamines: The reaction of N-silylamines with sulfonyl chlorides can produce sulfonamides in high yields under mild conditions.[6]
-
Electrochemical Synthesis: This emerging green chemistry approach can offer a mild and efficient route to sulfonamides.[12]
Part 4: Visualizations and Data
Data Presentation
Table 1: Common Solvents and Bases for Sulfonamide Synthesis
| Solvent | Base | Comments |
| Dichloromethane (DCM) | Pyridine, Triethylamine (TEA) | Good general-purpose solvent, easy to remove. |
| Tetrahydrofuran (THF) | Pyridine, TEA | Can be a good choice for less soluble reactants. |
| Acetonitrile | Pyridine, TEA | A more polar aprotic solvent. |
| Pyridine | (Acts as its own base) | Can also serve as the solvent, particularly for less reactive amines. |
Table 2: Troubleshooting Summary - Causes and Solutions for Low Yield
| Potential Cause | Recommended Solution(s) |
| Degraded Sulfonyl Chloride | Use fresh reagent; perform the reaction under an inert atmosphere. |
| Low Amine Nucleophilicity | Increase reaction temperature; consider a catalyzed reaction or an alternative synthetic route. |
| Inappropriate Base | Screen different bases (e.g., Pyridine, TEA); ensure the base is anhydrous. |
| Unsuitable Solvent | Use an anhydrous, inert solvent; ensure reactants are fully dissolved. |
| Suboptimal Temperature | Control initial exotherm by cooling; heat to drive to completion; monitor by TLC. |
| Incorrect Stoichiometry | Use a slight excess of the amine; add sulfonyl chloride slowly. |
| Side Reactions (e.g., bis-sulfonylation) | Slow addition of sulfonyl chloride; adjust stoichiometry. |
| Product Loss During Workup | Perform multiple extractions; optimize extraction pH. |
| Difficult Purification | Attempt crystallization; consider alternative purification methods. |
Experimental Protocols & Visualizations
General Protocol for Sulfonamide Synthesis
-
Preparation: Dry all glassware thoroughly in an oven and cool under a stream of inert gas (e.g., nitrogen or argon).
-
Reaction Setup: Dissolve the amine (1.1-1.5 equivalents) and a suitable base (e.g., pyridine or triethylamine, 1.5-2.0 equivalents) in an anhydrous solvent (e.g., DCM or THF).
-
Addition of Sulfonyl Chloride: Cool the amine solution to 0 °C in an ice bath. Dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC). Gentle heating may be necessary for less reactive substrates.
-
Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess amine and base, then with a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by crystallization or column chromatography.
Mandatory Visualizations
Caption: A workflow for diagnosing low yields in sulfonamide synthesis.
References
- 1. frontiersrj.com [frontiersrj.com]
- 2. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 8. Sulfonamide - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
Preventing dimer formation in "1-[(2-Aminophenyl)sulfonyl]pyrrolidine" synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-[(2-Aminophenyl)sulfonyl]pyrrolidine. As Senior Application Scientists, we combine our expertise in synthetic organic chemistry with practical, field-tested knowledge to help you overcome common challenges, with a particular focus on preventing the formation of dimeric impurities.
Troubleshooting Guide: Navigating the Synthesis of this compound
This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Product
Symptoms: After the reaction and work-up, you isolate a minimal amount of this compound, or none at all.
Potential Causes & Solutions:
-
Cause: Inactive 2-aminobenzenesulfonyl chloride.
-
Explanation: Sulfonyl chlorides are susceptible to hydrolysis if exposed to moisture. Over time, or with improper storage, the starting material may have degraded to 2-aminobenzenesulfonic acid, which is unreactive under these conditions.
-
Solution:
-
Use fresh or newly purified sulfonyl chloride. Ensure that the reagent is stored in a desiccator.
-
Verify the purity of the starting material using techniques like NMR or melting point analysis before starting the reaction.
-
Ensure all glassware and solvents are scrupulously dry. Flame-dry glassware under vacuum and use anhydrous solvents.
-
-
-
Cause: Incorrect stoichiometry.
-
Explanation: An improper ratio of reactants can lead to incomplete conversion of the limiting reagent.
-
Solution:
-
Carefully measure and verify the molar equivalents of 2-aminobenzenesulfonyl chloride, pyrrolidine, and the base. A slight excess (1.05-1.1 equivalents) of pyrrolidine is often recommended to ensure complete consumption of the sulfonyl chloride.
-
-
-
Cause: Inefficient reaction conditions.
-
Explanation: The reaction may be too slow at the chosen temperature, or the solvent may not be optimal for the reaction.
-
Solution:
-
Increase the reaction temperature. Monitor the reaction closely by TLC or HPLC to avoid decomposition.
-
Consider a different solvent. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.
-
-
Problem 2: Significant Formation of a Dimeric Impurity
Symptoms: TLC or HPLC analysis of the crude reaction mixture shows a significant peak corresponding to a higher molecular weight species, suspected to be a dimer.
Potential Cause:
-
Self-Condensation of 2-Aminobenzenesulfonyl Chloride: This is the most likely cause of dimer formation. The primary amino group of one molecule of 2-aminobenzenesulfonyl chloride can act as a nucleophile and attack the sulfonyl chloride group of another molecule. This is particularly favored under basic conditions, which deprotonate the amino group, increasing its nucleophilicity.
Solutions to Minimize Dimer Formation:
-
Slow, Controlled Addition of the Sulfonyl Chloride:
-
Rationale: Adding the 2-aminobenzenesulfonyl chloride solution dropwise to a solution of excess pyrrolidine and base ensures that the sulfonyl chloride is more likely to react with the intended nucleophile (pyrrolidine) rather than with another molecule of itself.
-
Protocol: Dissolve the 2-aminobenzenesulfonyl chloride in an anhydrous solvent and add it slowly, via a dropping funnel, to a cooled (0 °C) and stirred solution of pyrrolidine and a non-nucleophilic base (e.g., triethylamine or pyridine).
-
-
Use of Excess Pyrrolidine:
-
Rationale: By increasing the concentration of the desired nucleophile, the probability of the reaction between 2-aminobenzenesulfonyl chloride and pyrrolidine is statistically favored over the self-condensation reaction.
-
Recommendation: Use 1.2 to 1.5 molar equivalents of pyrrolidine.
-
-
Low Reaction Temperature:
-
Rationale: The self-condensation reaction, like most side reactions, is often accelerated at higher temperatures. Maintaining a low temperature (e.g., 0 °C to room temperature) can help to suppress the rate of dimer formation relative to the desired reaction.
-
-
Choice of Base:
-
Rationale: A bulky, non-nucleophilic base is preferred to scavenge the HCl byproduct without competing with pyrrolidine as a nucleophile.
-
Recommendation: Use triethylamine or pyridine. Avoid stronger bases that might excessively deprotonate the aminophenyl group, thereby increasing its propensity for self-condensation.
-
Problem 3: Presence of a Highly Polar Byproduct
Symptoms: A baseline spot on the TLC plate or a very early eluting peak in reverse-phase HPLC is observed.
Potential Cause:
-
Hydrolysis of 2-Aminobenzenesulfonyl Chloride: As mentioned earlier, sulfonyl chlorides react with water to form the corresponding sulfonic acid (2-aminobenzenesulfonic acid). This byproduct is highly polar.
Solutions:
-
Strict Anhydrous Conditions:
-
Action: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Purification:
-
Action: The sulfonic acid byproduct can typically be removed during the aqueous workup, as it is soluble in the aqueous phase, especially under basic conditions. If it persists, it can be separated by column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis is a nucleophilic substitution reaction where the secondary amine, pyrrolidine, attacks the electrophilic sulfur atom of 2-aminobenzenesulfonyl chloride. A base is used to neutralize the hydrochloric acid (HCl) generated during the reaction.
Q2: What is the likely structure of the dimeric impurity?
The most probable structure of the dimer is formed through the reaction of the amino group of one molecule of 2-aminobenzenesulfonyl chloride with the sulfonyl chloride group of another, resulting in a sulfonamide linkage between the two aromatic rings.
Q3: How can I monitor the reaction progress effectively?
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the disappearance of the starting materials (2-aminobenzenesulfonyl chloride and pyrrolidine) and the formation of the product. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation.
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative and detailed information about the reaction progress, allowing for the detection and quantification of the desired product, starting materials, and any byproducts, including the dimer.[1]
Q4: What are the recommended purification techniques for this compound?
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup can remove the base hydrochloride salt and any unreacted starting materials or water-soluble byproducts.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for purifying the crude product and separating it from the dimer and other non-polar impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is typically employed.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product.
Experimental Protocols
Optimized Synthesis of this compound
Materials:
-
2-Aminobenzenesulfonyl chloride
-
Pyrrolidine
-
Triethylamine (or Pyridine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation:
-
Under an inert atmosphere, add pyrrolidine (1.2 equivalents) and triethylamine (1.5 equivalents) to a round-bottom flask containing anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
-
Addition of Sulfonyl Chloride:
-
Dissolve 2-aminobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM in a dropping funnel.
-
Add the sulfonyl chloride solution dropwise to the stirred pyrrolidine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC until the 2-aminobenzenesulfonyl chloride is consumed.
-
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
-
Analytical Method for Detecting Dimer Formation
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Expected Elution Profile: The dimer, being larger and generally more non-polar than the monomeric product, is expected to have a longer retention time.
Visualizations
Reaction Scheme and Dimer Formation Pathway
Caption: Reaction pathway for the synthesis of the target product and the competing self-condensation leading to dimer formation.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow to diagnose and resolve issues of low product yield in the synthesis.
References
Technical Support Center: 1-[(2-Aminophenyl)sulfonyl]pyrrolidine Degradation Pathways
Welcome to the technical support center for "1-[(2-Aminophenyl)sulfonyl]pyrrolidine." This guide is designed for researchers, scientists, and drug development professionals who are investigating the stability and degradation of this molecule. Given the limited specific literature on this exact compound, this document provides a framework based on first principles of chemical stability, known degradation patterns of related sulfonamide and pyrrolidine structures, and regulatory expectations for stability testing. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address challenges you may encounter during your experimental work.
Part 1: Understanding Potential Degradation - FAQs
This section addresses the fundamental questions regarding the chemical liabilities of this compound.
Q1: What are the primary functional groups in this compound, and how do they influence its stability?
A1: The stability of this compound is dictated by three key functional groups: the sulfonamide linkage , the primary aromatic amine , and the saturated pyrrolidine ring .
-
Sulfonamide Linkage (-SO₂-N-): This is often the most labile part of the molecule. It is susceptible to hydrolytic cleavage, particularly under acidic or basic conditions. The S-N bond can break, leading to the formation of the corresponding sulfonic acid and amine.[1]
-
Primary Aromatic Amine (-NH₂): The aniline-like amino group is prone to oxidation. This can lead to a variety of colored degradation products, including those containing nitroso, nitro, or imine functionalities. This group also significantly influences the molecule's photosensitivity.
-
Pyrrolidine Ring: While generally stable, this saturated heterocyclic ring can undergo oxidation under aggressive conditions, potentially at the carbon alpha to the nitrogen, to form a lactam (pyrrolidinone).[2] Electrochemical oxidation of pyrrolidines to pyrrolidinones has been demonstrated, suggesting this pathway is chemically accessible.[2]
Q2: What are the most probable degradation pathways under hydrolytic stress?
A2: The principal hydrolytic degradation pathway involves the cleavage of the sulfonamide bond.
-
Acid/Base Catalyzed Hydrolysis: In both acidic and basic aqueous solutions, the S-N bond is the expected point of cleavage. This reaction would yield 2-aminobenzenesulfonic acid and pyrrolidine . The rate of this degradation is highly dependent on pH and temperature.[3][4] It is crucial to evaluate stability across a wide pH range as recommended by ICH guidelines.[3]
Q3: Is this compound likely to be sensitive to oxidation?
A3: Yes, significant sensitivity to oxidative stress is anticipated. The primary aromatic amine is a well-known site for oxidation.
-
Mechanism: Exposure to common laboratory oxidants (e.g., hydrogen peroxide) or even atmospheric oxygen over time can oxidize the -NH₂ group. This can result in complex reaction mixtures and the formation of colored degradants.
-
Pyrrolidine Ring Oxidation: Under more forceful oxidative conditions, the pyrrolidine ring itself could be a target. A plausible product is the corresponding lactam, 1-[(2-aminophenyl)sulfonyl]pyrrolidin-2-one , via a Shono-type oxidation mechanism.[2]
Q4: How might photolytic stress affect the molecule's integrity?
A4: Sulfonamide-containing drugs are frequently photosensitive.[5] The degradation can proceed through several mechanisms.
-
Direct vs. Indirect Photolysis: Degradation can occur through direct absorption of UV light or indirectly through interaction with photosensitizers in a formulation or solution.[5]
-
Potential Photoproducts: Two major photodegradation pathways for sulfonamides have been identified: cleavage of the sulfonamide bond and extrusion of sulfur dioxide (SO₂).[6] This could lead to a variety of rearranged or fragmented products. The rate of photodegradation is often influenced by the pH of the medium.[5]
Q5: What is the expected impact of thermal stress?
A5: Thermal degradation should be assessed in both solid and solution states. In general, higher temperatures accelerate hydrolytic and oxidative degradation.[7][8] Studies on sulfonamides in various matrices have shown that they can be stable during pasteurization but may degrade significantly at higher sterilization temperatures (e.g., 120°C for 20 min).[9] The specific degradation profile will depend on factors like humidity and the presence of oxygen.[7]
Part 2: Designing and Troubleshooting a Forced Degradation Study
This section provides practical guidance for setting up and interpreting experiments according to regulatory standards.
Q1: I need to design a forced degradation study for this compound. Where do I start?
A1: The foundation of your study should be the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) and Q1B.[3][10] The goal is to induce a target degradation of 5-20% to ensure that the analytical methods are challenged without destroying the molecule completely.[10][11][12]
Table 1: Recommended Starting Conditions for Forced Degradation Study
| Stress Condition | Typical Parameters | Purpose & Causality |
| Acid Hydrolysis | 0.1 M HCl, 60°C | To challenge the stability of the sulfonamide bond and other acid-labile groups. |
| Base Hydrolysis | 0.1 M NaOH, 60°C | To assess stability in alkaline conditions, which can catalyze different hydrolytic pathways. |
| Oxidation | 3% H₂O₂, Room Temp | To probe for vulnerabilities to oxidation, particularly at the aromatic amine and pyrrolidine ring. |
| Thermal | 80°C (Solid & Solution) | To evaluate the intrinsic thermal stability and identify thermally induced degradants. |
| Photostability | ICH Q1B compliant chamber (≥1.2 million lux hours and ≥200 watt hours/m²) | To determine light sensitivity, a common issue with aromatic amines and sulfonamides.[13] |
Q2: My degradation is too fast (>20%) or too slow (<5%). How do I adjust my stress conditions?
A2: This is a common challenge. The key is to modulate the intensity of the stress condition.
-
Too Fast: Reduce the stressor's concentration (e.g., use 0.01 M HCl instead of 0.1 M), lower the temperature (e.g., move from 60°C to 40°C or room temperature), or shorten the exposure time.
-
Too Slow: Increase the stressor's concentration, raise the temperature, or extend the exposure time. For thermal degradation, if 80°C shows no effect, you can cautiously increase the temperature, but be aware that excessively high temperatures may lead to unrealistic degradation pathways not relevant to shelf-life storage.[7]
Q3: What analytical technique is best for monitoring the degradation and separating the degradants?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the industry standard.[14][15]
-
Rationale: HPLC offers the high resolution needed to separate the parent compound from its degradation products.
-
Methodology: A reversed-phase method using a C18 column is a robust starting point. A gradient elution (e.g., water/acetonitrile, both with a modifier like 0.1% formic acid) is often required to resolve the parent peak from potentially more polar degradants.
-
Detection: A Photodiode Array (PDA) detector is highly recommended. It not only quantifies the peaks but also provides UV spectra, which are invaluable for assessing peak purity and helping to identify chromophorically distinct degradants.[16]
Q4: How do I prove my analytical method is "stability-indicating"?
A4: A method is considered stability-indicating when it can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[17]
-
Specificity/Selectivity: The core of the proof lies in your forced degradation samples. You must demonstrate that the peaks corresponding to the degradants are baseline-resolved from the parent compound peak.
-
Peak Purity Analysis: Use the data from your PDA detector to perform peak purity analysis on the parent peak in each stressed sample. A "pure" peak indicates that no degradant is co-eluting.
-
Mass Balance: You should attempt to account for the total drug concentration (parent + degradants). A mass balance close to 100% provides confidence that all major degradation products have been detected.
Part 3: Key Experimental Protocols
Protocol 1: General Forced Degradation Study
-
Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Application:
-
Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Place in a controlled temperature bath (e.g., 60°C).
-
Oxidation: Mix the stock solution with an appropriate volume of H₂O₂ (e.g., to achieve a final concentration of 3%). Keep at room temperature, protected from light.
-
Thermal: Transfer the stock solution (for solution state) and pure solid compound into separate vials and place them in a calibrated oven at 80°C.
-
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).
-
Quenching: Immediately stop the degradation reaction. For acid/base samples, neutralize with an equimolar amount of base/acid. For other samples, dilution with the mobile phase and cooling on ice is usually sufficient.
-
Analysis: Dilute the quenched samples to a suitable concentration for HPLC analysis and inject them into the validated stability-indicating HPLC system.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
-
Column & Mobile Phase Selection:
-
Start with a robust C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
-
Initial Gradient:
-
Run a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) with an injection of a mixed sample containing the parent compound and a partially degraded sample (e.g., from acid hydrolysis).
-
Set the flow rate to 1.0 mL/min and the detector to monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined by UV scan).
-
-
Method Optimization:
-
Adjust the gradient slope to improve the resolution between the parent peak and the degradant peaks.
-
Ensure the parent peak elutes at a reasonable retention time (e.g., > 5 minutes) and has a good peak shape (tailing factor < 1.5).
-
-
Validation of Specificity:
-
Inject individual stressed samples (acid, base, oxidative, thermal, photolytic).
-
Confirm that all degradant peaks are well-resolved from the parent peak.
-
Perform peak purity analysis on the parent peak in each chromatogram using the PDA software. The purity angle should be less than the purity threshold.
-
Part 4: Visualizing Pathways and Workflows
The following diagrams illustrate the predicted chemical transformations and the logical flow of a comprehensive stability investigation.
Caption: Predicted degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Studies on the mechanism of decomposition and structural factors affecting the aqueous stability of 1,2-bis(sulfonyl)-1-alkylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Electrochemical Oxidation of Functionalized Pyrrolidines [organic-chemistry.org]
- 3. ijcrt.org [ijcrt.org]
- 4. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. researchgate.net [researchgate.net]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. saudijournals.com [saudijournals.com]
- 16. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmafocusasia.com [pharmafocusasia.com]
Technical Support Center: Purification of 1-[(2-Aminophenyl)sulfonyl]pyrrolidine
Welcome to the technical support center for the purification of crude "1-[(2-Aminophenyl)sulfonyl]pyrrolidine." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help you achieve the desired purity of your compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them to empower you to tackle purification challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its purification?
A1: The structure of this compound contains three key features that dictate its physicochemical properties and, consequently, the purification strategy:
-
Aromatic Amine (-NH2): This primary amine group is basic and can be protonated to form a salt. This property is highly useful for purification techniques such as acid-base extraction and can also influence its behavior in chromatography. Aromatic amines can be susceptible to oxidation, which may result in colored impurities.[1]
-
Sulfonamide (-SO2N-): The sulfonamide group is polar and capable of hydrogen bonding. This contributes to the compound's overall polarity and its potential to be a crystalline solid.[2]
-
Pyrrolidine Ring: This saturated heterocyclic moiety also contributes to the polarity of the molecule.
Overall, the combination of these groups makes this compound a polar compound, which is a critical consideration for selecting appropriate purification methods.
Q2: What are the likely impurities in my crude this compound?
A2: The impurities in your crude product will largely depend on the synthetic route used. A common method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with an amine.[2] For this specific molecule, this would likely involve the reaction of 2-aminobenzenesulfonyl chloride with pyrrolidine, or a related pathway involving a protected amine or a nitro precursor.
Potential impurities could include:
-
Unreacted Starting Materials: Residual 2-aminobenzenesulfonyl chloride (or its precursor) and pyrrolidine.
-
Byproducts of the Sulfonylation Reaction: This could include side products from reactions with other functional groups or dimerization.
-
Products of Incomplete Reactions: If a nitro-substituted precursor was used, incomplete reduction would result in the corresponding nitro-compound as an impurity.
-
Oxidation Products: The aromatic amine is susceptible to oxidation, which can lead to colored impurities.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any bases (like pyridine or triethylamine) used to quench HCl generated during the reaction.[3]
Q3: Which analytical techniques are best for assessing the purity of my compound?
A3: A combination of techniques is often best for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and assessing the complexity of the crude mixture.[4] It can also be used to scout for optimal solvent systems for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and is ideal for quantifying purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities if they are at a significant concentration.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying impurities.
| Technique | Information Obtained | Key Advantages |
| TLC | Number of components, relative polarity | Fast, inexpensive, good for scouting |
| HPLC | Quantitative purity (% area), retention time | High resolution, accurate quantification |
| NMR | Structural confirmation, impurity identification | Provides detailed structural information |
| MS | Molecular weight confirmation | High sensitivity, useful for impurity ID |
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound.
Problem 1: My crude product is a dark, oily substance and won't crystallize.
This is a common issue, particularly when impurities are present that inhibit crystal lattice formation.
-
Probable Cause 1: Residual Solvent. Even small amounts of residual solvent can prevent crystallization.
-
Solution: Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable.
-
-
Probable Cause 2: High Impurity Load. The presence of multiple components can disrupt crystallization. "Oiling out" occurs when a compound separates from solution as a liquid phase rather than a solid.[5]
-
Solution A: Column Chromatography. This is the most effective way to remove a wide range of impurities. Given the polar nature of your compound, traditional normal-phase chromatography might be challenging. Consider Hydrophilic Interaction Liquid Chromatography (HILIC).[6][7][8]
-
Solution B: Acid-Base Extraction. Utilize the basicity of the aromatic amine. Dissolve the crude oil in an organic solvent (e.g., ethyl acetate or dichloromethane). Extract with an aqueous acid solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO3) to precipitate the purified amine, which can then be extracted back into an organic solvent.
-
Problem 2: I'm getting poor separation and streaking on my silica gel column.
This is a frequent challenge when purifying polar, basic compounds on standard silica gel.
-
Probable Cause 1: Strong Adsorption to Silica. The basic amine and polar sulfonamide can interact very strongly with the acidic silica gel, leading to poor elution and tailing of peaks.[9]
-
Solution A: Use a Modified Mobile Phase. Add a small amount of a basic modifier to your eluent, such as triethylamine (0.1-1%) or ammonia in methanol. This will compete with your compound for the acidic sites on the silica, improving peak shape.
-
Solution B: Switch to a Different Stationary Phase.
-
Alumina (basic or neutral): Can be a better choice for basic compounds.
-
Amine-functionalized silica: Specifically designed for purifying basic compounds.[6]
-
HILIC: As mentioned before, this is an excellent technique for polar compounds. It uses a polar stationary phase with a reversed-phase type solvent system (e.g., acetonitrile/water).[7][8]
-
-
-
Probable Cause 2: Poor Solubility in the Mobile Phase. If the compound is not fully soluble in the eluent, it will lead to streaking.
-
Solution: Ensure you are using a solvent system that fully dissolves your compound. You may need to use more polar solvents like methanol or isopropanol in your eluent system.
-
Problem 3: My recrystallization attempt resulted in very low yield.
Low recovery is a common trade-off for high purity in recrystallization.
-
Probable Cause 1: Using Too Much Solvent. The goal is to use the minimum amount of hot solvent to fully dissolve the crude product.[5] Excess solvent will keep more of your product dissolved in the mother liquor upon cooling.
-
Solution: If you've added too much solvent, you can carefully evaporate some of it to re-saturate the solution before cooling.
-
-
Probable Cause 2: The Compound is Too Soluble in the Chosen Solvent. If the compound is highly soluble even at low temperatures, recovery will be poor.
-
Solution: Use a Mixed Solvent System. Find a solvent in which your compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent"). Dissolve the compound in a minimal amount of the hot soluble solvent, then slowly add the anti-solvent until the solution becomes cloudy (the cloud point). Add a drop or two of the soluble solvent to redissolve the precipitate and then allow it to cool slowly.
-
-
Probable Cause 3: Cooling Too Quickly. Rapid cooling leads to the formation of small, often impure crystals and can trap impurities.[5]
-
Solution: Allow the flask to cool slowly to room temperature, and then move it to an ice bath to maximize crystal formation. Insulating the flask can help slow the cooling process.
-
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is ideal for removing non-basic organic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (3 x 20 mL). Combine the aqueous layers. The target compound is now in the aqueous phase as its hydrochloride salt.
-
Backwash (Optional): Wash the combined aqueous layers with a small amount of fresh organic solvent (e.g., 10 mL of EtOAc) to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 2M aqueous NaOH or saturated NaHCO3 solution with stirring until the pH is >9. The free amine should precipitate out.
-
Final Extraction: Extract the basified aqueous solution with a fresh organic solvent (e.g., DCM or EtOAc) (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization (Mixed Solvent System)
This protocol is for purifying the compound when it is already reasonably pure but needs final polishing. A good starting solvent system for a polar compound like this is Ethanol/Water or Isopropanol/Hexane.
-
Solvent Selection: In a test tube, add a small amount of your crude product. Add a few drops of a "soluble solvent" (e.g., ethanol or isopropanol) and heat to dissolve. Then, add a "poor solvent" (e.g., water or hexanes) dropwise until a precipitate forms. If this works, you have found a good solvent pair.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "soluble solvent" required to just dissolve the solid.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor solvent" dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold "poor solvent" to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum.
Visualization of Workflows
Caption: Decision workflow for selecting a primary purification strategy.
Caption: Troubleshooting guide for column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. biotage.com [biotage.com]
- 7. teledynelabs.com [teledynelabs.com]
- 8. biotage.com [biotage.com]
- 9. labex.hu [labex.hu]
Technical Support Center: Catalyst Selection for 1-[(2-Aminophenyl)sulfonyl]pyrrolidine Synthesis
Welcome to the technical support center for the synthesis of 1-[(2-Aminophenyl)sulfonyl]pyrrolidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this specific synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a robust and reproducible process.
The synthesis of this compound is a two-step process:
-
Sulfonamide Formation: Reaction of 2-nitrobenzenesulfonyl chloride with pyrrolidine to form the intermediate, 1-[(2-nitrophenyl)sulfonyl]pyrrolidine.
-
Nitro Group Reduction: Catalytic hydrogenation of the nitro-intermediate to yield the final amine product.
This guide focuses primarily on the critical second step—the catalytic reduction—as catalyst choice and performance are paramount to achieving high yield and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding catalyst selection for the synthesis.
Q1: What is the most common and effective catalyst for reducing the nitro group in 1-[(2-nitrophenyl)sulfonyl]pyrrolidine?
A1: Palladium on carbon (Pd/C) is overwhelmingly the preferred catalyst for the reduction of aromatic nitro groups to anilines.[1][2] Its high activity, selectivity, and the ease of removal by filtration make it a robust choice for this transformation.[3] Typically, a 5% or 10% Pd loading on activated carbon is used.[2]
Q2: Are there viable alternatives to Pd/C? When would I consider them?
A2: Yes, several alternatives exist, and their use is dictated by substrate compatibility, cost, or specific selectivity challenges.
-
Raney Nickel (Raney Ni): A cost-effective and highly active catalyst. It's particularly useful if your substrate contains halogen substituents (I, Br, Cl) that you wish to preserve, as Pd/C can sometimes cause dehalogenation.[1][4]
-
Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂): These are very active catalysts, sometimes more so than palladium.[4][5] They can be useful if the reaction with Pd/C is sluggish.
-
Metal/Acid Systems (Fe/HCl, SnCl₂/HCl, Zn/AcOH): These are classical stoichiometric reducing agents.[1][4] They are useful for small-scale syntheses or when catalytic hydrogenation is not feasible (e.g., due to catalyst poisoning). However, they generate significant metallic waste, requiring a more complex aqueous workup.[6]
Q3: Is a catalyst required for the first step, the sulfonamide formation?
A3: Typically, no catalyst is needed for the reaction between 2-nitrobenzenesulfonyl chloride and pyrrolidine. This is a nucleophilic substitution reaction where the amine (pyrrolidine) attacks the sulfonyl chloride. The reaction is usually mediated by a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct.[7]
Q4: My starting material contains other reducible functional groups. How selective is Pd/C?
A4: Catalytic hydrogenation with Pd/C is highly selective for the reduction of nitro groups. The general ease of hydrogenation for common functional groups is: Acid Chloride > Nitro Group > Alkyne > Aldehyde > Alkene > Ketone.[8] Therefore, if your molecule contains ketones, esters, or aromatic rings, the nitro group will be reduced preferentially under standard conditions. However, prolonged reaction times or more forcing conditions (higher pressure/temperature) can lead to the reduction of other groups.[1]
Section 2: Troubleshooting Guide
This section provides a problem-and-solution framework for issues commonly encountered during the catalytic reduction step.
Problem: The hydrogenation reaction is stalled or incomplete.
| Potential Cause | Explanation & Recommended Solution |
| Inactive Catalyst | The Pd/C catalyst may be old, have been improperly stored, or a specific batch may have low activity. Solution: Always use a fresh bottle of catalyst if possible. If activity is still low, consider switching to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) or PtO₂.[9] |
| Catalyst Poisoning | Trace impurities in your starting material, solvent, or from the glassware can poison the catalyst. Sulfur-containing compounds are notorious poisons for palladium catalysts.[5][9] Solution: Ensure the 1-[(2-nitrophenyl)sulfonyl]pyrrolidine intermediate is highly pure before the reduction step. If poisoning is suspected, you can try filtering the reaction mixture through Celite to remove the poisoned catalyst and adding a fresh batch.[5] |
| Poor Hydrogen Mass Transfer | The reaction relies on the effective mixing of three phases: solid (catalyst), liquid (substrate/solvent), and gas (H₂). Solution: Ensure vigorous stirring to keep the catalyst suspended and maximize the gas-liquid surface area.[9] For balloon hydrogenations, ensure the headspace is sufficiently purged. For larger scales, a Parr shaker or a stirred autoclave is recommended to ensure adequate hydrogen pressure and mixing.[5][9] |
| Inappropriate Solvent | Poor solubility of the starting material can limit the reaction rate. Solution: Polar solvents like methanol, ethanol, or ethyl acetate are commonly used.[9] If solubility is an issue, try a solvent mixture or a different solvent like THF. Acetic acid can sometimes be used as a solvent to protonate amine groups, which can facilitate some reductions.[9] |
Problem: I am observing unexpected byproducts or low yield.
| Potential Cause | Explanation & Recommended Solution |
| Over-reduction/Hydrogenolysis | If the molecule contains other sensitive groups (e.g., benzyl ethers, aromatic halogens), they may be cleaved under the reaction conditions.[2] Solution: Carefully monitor the reaction by TLC or LCMS and stop it as soon as the starting material is consumed. Reduce hydrogen pressure or temperature. If dehalogenation is an issue, switch to Raney Nickel or a metal/acid system.[1] |
| Intermediate Accumulation | The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[3] Under certain conditions, these can accumulate or form side products like azo or azoxy compounds.[4] Solution: Ensure sufficient catalyst loading and adequate hydrogen supply. Sometimes, slightly elevated temperatures can help drive the reaction to completion. |
| Product Degradation | The final product, an aniline, can be sensitive to air oxidation. Solution: After the reaction is complete and the catalyst is filtered, consider performing the workup under an inert atmosphere (N₂ or Ar). |
Troubleshooting Workflow: Catalyst Deactivation
The following diagram outlines a logical workflow for diagnosing and addressing a stalled hydrogenation reaction where catalyst deactivation is suspected.
Caption: Workflow for troubleshooting a stalled hydrogenation reaction.
Section 3: Protocols & Methodologies
Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C and Hydrogen Gas
This protocol is a general guideline for a lab-scale reaction and may require optimization.
Safety First: Palladium on carbon can be pyrophoric, especially when dry and exposed to air.[3] Hydrogen gas is highly flammable.[3] Perform all steps in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 1-[(2-nitrophenyl)sulfonyl]pyrrolidine (1.0 eq).
-
Solvent Addition: Add a suitable solvent (e.g., methanol or ethanol, approx. 0.1 M concentration). Stir to dissolve the starting material.
-
Inerting: Seal the flask with a septum and purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Pd/C (typically 5-10 mol% Pd relative to the substrate). Note: Never add dry catalyst to a dry flask containing flammable solvent vapors. Add the solvent first.[10]
-
Hydrogen Purge: Evacuate the inert gas under vacuum (carefully, to avoid bumping) and backfill with hydrogen gas from a balloon. Repeat this vacuum/backfill cycle 3-5 times to ensure a hydrogen atmosphere.
-
Reaction: Leave the reaction stirring vigorously under a positive pressure of hydrogen (balloon) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The consumption of H₂ can also be observed by the deflation of the balloon.
-
Workup - Catalyst Removal: Once complete, purge the flask with Nitrogen or Argon again to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. CRITICAL: Never allow the filter cake to dry out, as it can ignite upon contact with air.[3][10] Wash the filter cake with a small amount of the reaction solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound, which can be purified further if necessary.
Reaction Pathway Diagram
Caption: Overall synthesis pathway for the target compound.
Section 4: Catalyst Comparison Data
The table below summarizes the key characteristics of common catalytic systems for the reduction of the nitro-intermediate.
| Catalyst System | Typical Conditions | Advantages | Disadvantages/Considerations |
| H₂ / Pd-C | 1 atm H₂, RT, MeOH/EtOH | High selectivity, easy catalyst removal, robust, widely applicable.[1][3] | Can be pyrophoric, risk of dehalogenation, potential for catalyst poisoning.[1][3][5] |
| H₂ / Raney Ni | 1-5 atm H₂, RT-50°C, EtOH | Cost-effective, less prone to dehalogenating aryl halides.[1][4] | Can be pyrophoric, may require higher pressure, filtration can be challenging. |
| H₂ / PtO₂ | 1-3 atm H₂, RT, EtOH/AcOH | Very high activity, useful for difficult reductions.[4] | More expensive than Pd, can be less selective and may reduce aromatic rings under harsh conditions. |
| SnCl₂ / HCl | Reflux, EtOH | Tolerant of many functional groups, avoids pyrophoric catalysts and H₂ gas.[1][4] | Stoichiometric amounts of tin salts required, leading to difficult aqueous workup and metal waste. |
| Fe / AcOH or NH₄Cl | Reflux, EtOH/H₂O | Inexpensive, mild, good for sensitive substrates.[1] | Generates large amounts of iron sludge, requires acidic conditions and extensive workup. |
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. njhjchem.com [njhjchem.com]
- 9. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 10. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of 1-[(2-Aminophenyl)sulfonyl]pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Novel Sulfonamides
1-[(2-Aminophenyl)sulfonyl]pyrrolidine is a sulfonamide-containing compound with a pyrrolidine moiety. The pyrrolidine ring is a significant heterocyclic scaffold in medicinal chemistry, appearing in numerous bioactive compounds.[1] Sulfonamides are a well-established class of antibacterial agents.[2] The unique combination of these two functional groups in this compound makes it a molecule of interest in drug discovery and development. Accurate and robust analytical methods are paramount for its characterization, quantification in various matrices, and for ensuring quality control.
This guide provides an in-depth comparison of mass spectrometry (MS) with alternative analytical techniques for the analysis of this compound. As a Senior Application Scientist, my aim is to not only present protocols but to elucidate the rationale behind the methodological choices, empowering researchers to make informed decisions for their specific analytical challenges.
Mass Spectrometry: The Gold Standard for Sensitivity and Specificity
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive technique for the analysis of sulfonamides and other pharmaceutical compounds in complex matrices.[3][4] Its high sensitivity and specificity allow for confident identification and quantification even at trace levels.[5]
The "Why" Behind the Method: Ionization and Fragmentation
The choice of ionization source and the resulting fragmentation pattern are critical for developing a robust MS method. For a molecule like this compound, Electrospray Ionization (ESI) in positive ion mode is the preferred technique. The basic nitrogen atoms in the pyrrolidine ring and the primary amine on the phenyl ring are readily protonated, leading to a strong signal for the protonated molecule [M+H]⁺.
Once ionized, the molecule is subjected to collision-induced dissociation (CID) in the collision cell of a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF). The resulting fragmentation pattern provides a structural fingerprint of the molecule. Based on the known fragmentation of sulfonamides and pyrrolidines, we can predict the major fragmentation pathways for this compound.[2][6][7]
Predicted Fragmentation Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ymerdigital.com [ymerdigital.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
A Senior Application Scientist's Guide to the Purity Assessment of 1-[(2-Aminophenyl)sulfonyl]pyrrolidine by HPLC
Introduction: The Analytical Imperative for a Key Synthetic Building Block
1-[(2-Aminophenyl)sulfonyl]pyrrolidine is a sulfonamide-containing aromatic amine, a structural motif frequently encountered in medicinal chemistry and materials science. As a key starting material or intermediate, its purity is not merely a quality metric but a critical determinant of reaction yield, impurity profiles of subsequent synthetic steps, and the ultimate safety and efficacy of a final active pharmaceutical ingredient (API). The presence of structurally similar impurities, such as positional isomers, precursors, or degradation products, can have profound and often unpredictable consequences. Therefore, a robust, selective, and validated analytical method for purity assessment is indispensable.
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the purity analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for a molecule like this compound.[1][2] This guide provides an in-depth, experience-driven protocol for its analysis, contrasts HPLC with viable alternatives, and is grounded in the rigorous validation standards set forth by the International Council for Harmonisation (ICH).[3][4][5]
The Primary Analytical Challenge: Selectivity
The core challenge in analyzing this compound lies in achieving adequate separation (resolution) between the main compound and its potential process-related impurities. These impurities may include:
-
Starting Materials: Unreacted 2-aminobenzenesulfonyl chloride or pyrrolidine.
-
Positional Isomers: 1-[(3-Aminophenyl)sulfonyl]pyrrolidine or 1-[(4-Aminophenyl)sulfonyl]pyrrolidine.
-
Oxidation Products: Degradants affecting the aromatic amine group.
-
Hydrolysis Products: Cleavage of the sulfonamide bond.
A successful HPLC method must be able to resolve all these potential contaminants from the main analyte peak, a concept known as "stability-indicating." This requires careful optimization of chromatographic conditions.
The Chosen Analytical Tool: A Stability-Indicating Reverse-Phase HPLC (RP-HPLC) Method
Based on the physicochemical properties of the target molecule—a moderately polar compound with a UV-active aromatic ring—a gradient elution RP-HPLC method with UV detection is the logical choice.[6] Reverse-phase chromatography separates molecules based on their hydrophobicity, which is ideal for differentiating the target analyte from potentially more or less polar impurities.[1][7]
Detailed Experimental Protocol
1. Chromatographic System:
-
System: Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).
-
Software: OpenLab ChemStation (or equivalent).
2. Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Scientist's Rationale: A C18 stationary phase provides the necessary hydrophobic character for retaining and separating the analyte and its related substances. The 3.5 µm particle size offers a good balance between efficiency and backpressure, suitable for standard HPLC systems.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Scientist's Rationale: Formic acid serves as a pH modifier to ensure the primary amine group (-NH2) is protonated (as -NH3+), leading to sharper, more symmetrical peak shapes by preventing interaction with residual silanols on the silica support.
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Scientist's Rationale: Acetonitrile is a common organic modifier in RP-HPLC with excellent UV transparency and low viscosity.
-
-
Gradient Elution Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Scientist's Rationale: A gradient elution is crucial for a purity method. It starts with a high aqueous content to retain and separate polar impurities eluting early, then gradually increases the organic content to elute the main analyte and finally any highly non-polar impurities, ensuring all components are eluted from the column within a reasonable timeframe.[8]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Scientist's Rationale: Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
-
-
Detection Wavelength: 254 nm.
-
Scientist's Rationale: The aminophenyl group contains a strong chromophore. 254 nm is a common wavelength for aromatic compounds and is expected to provide excellent sensitivity for both the main compound and related impurities. A DAD allows for peak purity assessment by comparing spectra across the peak.
-
-
Injection Volume: 5 µL.
3. Sample and Standard Preparation:
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Solution: Accurately weigh and dissolve ~10 mg of this compound reference standard in the diluent to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the test sample at the same concentration (0.5 mg/mL) in the diluent.
Caption: HPLC Purity Assessment Workflow.
Trustworthiness: A Self-Validating System through Method Validation
To ensure the developed method is reliable, accurate, and fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[3][5][9] This process establishes the trustworthiness of the results.
Caption: Interdependence of Validation Parameters.
Key Validation Parameters:
-
Specificity (Forced Degradation): The cornerstone of a purity method is its ability to be stability-indicating.[10] This is proven through forced degradation studies, where the sample is subjected to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[11][12][13] The method is specific if the main analyte peak is resolved from all degradant peaks, and the peak purity (assessed by DAD) is maintained. A typical target degradation is 5-20%.[11][14]
-
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. This is typically assessed over a range from the Limit of Quantification (LOQ) to 150% of the target concentration. A correlation coefficient (r²) of ≥ 0.999 is expected.
-
Accuracy: The closeness of the test results to the true value. It's determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 50%, 100%, 150%) and calculating the percent recovery. The acceptance criterion is typically 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): The precision under the same operating conditions over a short interval. Assessed by performing at least six replicate measurements at 100% concentration or over the specified range.[9]
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
The Relative Standard Deviation (RSD) for precision studies should typically be ≤ 2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively. Often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.2 mL/min in flow rate, slight changes in mobile phase pH). This demonstrates the method's reliability during routine use.
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can be used for purity assessment, each with its own set of advantages and disadvantages.[2][15]
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | GC-MS (Gas Chromatography-Mass Spectrometry) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[7][8] | Similar to HPLC but uses columns with smaller particles (<2 µm), requiring higher pressures. | Separation of volatile compounds in the gas phase followed by detection with a mass spectrometer.[2] |
| Suitability for Analyte | Excellent. Ideal for non-volatile, thermally stable/labile compounds. | Excellent. Offers higher resolution and faster run times than HPLC. | Poor. The analyte has a high boiling point and is likely to decompose at temperatures required for volatilization. |
| Resolution | Very Good | Excellent | Excellent |
| Analysis Speed | Moderate (e.g., 30 min) | Fast (e.g., <10 min) | Moderate to Fast |
| Solvent Consumption | Moderate | Low | Very Low |
| Sensitivity | Good to Excellent (ng-pg range) | Excellent (often better than HPLC) | Excellent (pg-fg range) |
| Key Advantage | Versatility, robustness, and widespread availability. The "gold standard" for pharmaceutical purity.[2] | Significant improvement in speed and separation efficiency over HPLC.[2] | Unmatched for identifying volatile/semi-volatile impurities and provides structural information via mass spectra. |
| Key Disadvantage | Longer run times and lower resolution compared to UPLC. | Higher initial instrument cost and more susceptible to blockage from dirty samples. | Not suitable for non-volatile or thermally labile compounds like the target analyte. |
Conclusion: An End-to-End Solution for Purity Control
The RP-HPLC method detailed in this guide provides a robust, selective, and reliable system for the purity assessment of this compound. Its foundation in established chromatographic principles and rigorous validation against ICH standards ensures that the data generated is trustworthy and suitable for regulatory scrutiny. While advanced techniques like UPLC offer gains in speed and efficiency, the described HPLC method represents a universally applicable, high-confidence approach for quality control laboratories. The key to success lies not just in the protocol itself, but in understanding the scientific rationale behind each parameter, ensuring the method is not just followed, but truly understood.
References
- 1. <621> CHROMATOGRAPHY [drugfuture.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. fda.gov [fda.gov]
- 6. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 7. usp.org [usp.org]
- 8. bioglobax.com [bioglobax.com]
- 9. database.ich.org [database.ich.org]
- 10. biopharminternational.com [biopharminternational.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. rroij.com [rroij.com]
A Comparative Guide to the Structure-Activity Relationship of Aminophenylsulfonylpyrrolidine Isomers as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aminophenylsulfonylpyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in the design of potent and selective enzyme inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of aminophenylsulfonylpyrrolidine isomers, focusing on their inhibitory activity against two key therapeutic targets: Dipeptidyl Peptidase-4 (DPP-4) for the treatment of type 2 diabetes and Factor Xa (FXa) for the prevention and treatment of thromboembolic diseases. By examining the influence of stereochemistry and positional isomerism on inhibitory potency and selectivity, this guide offers critical insights for the rational design of next-generation therapeutics. Experimental data from various sources are consolidated and presented to support the SAR discussion, alongside detailed protocols for relevant biological assays and chiral separation techniques.
Introduction: The Versatility of the Aminophenylsulfonylpyrrolidine Scaffold
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common motif in a vast array of biologically active compounds. Its conformational flexibility and the ability to introduce substituents at multiple positions with defined stereochemistry make it an attractive scaffold for drug discovery. When functionalized with an aminophenylsulfonyl group, the resulting aminophenylsulfonylpyrrolidine core presents key pharmacophoric features that enable interaction with the active sites of various enzymes.
This guide will delve into the nuanced structure-activity relationships of isomers of this scaffold, exploring how subtle changes in three-dimensional arrangement and the positioning of functional groups on the phenyl ring can dramatically impact biological activity. We will focus on two primary examples:
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1).[1][2] Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby providing a therapeutic strategy for managing type 2 diabetes.[3]
-
Factor Xa (FXa) Inhibition: Factor Xa is a critical enzyme in the blood coagulation cascade, responsible for the conversion of prothrombin to thrombin.[4][5] Direct inhibition of FXa is a well-established anticoagulant strategy for the prevention and treatment of venous and arterial thrombosis.[4][5][6]
Understanding the isomeric effects on the potency and selectivity of aminophenylsulfonylpyrrolidine derivatives is paramount for the design of safer and more effective drugs.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of aminophenylsulfonylpyrrolidine derivatives is profoundly influenced by both the stereochemistry of the pyrrolidine ring and the substitution pattern on the phenyl ring.
Stereoisomerism at the Pyrrolidine Ring
The pyrrolidine ring in these inhibitors often contains one or more chiral centers, leading to the existence of enantiomers and diastereomers. The spatial orientation of substituents on the pyrrolidine ring dictates how the molecule fits into the enzyme's active site, leading to significant differences in inhibitory potency.
Key Insights:
-
For DPP-4 Inhibitors: The stereochemistry of the amino group on the pyrrolidine ring is crucial for interacting with the S1 pocket of DPP-4. Generally, the (R)-configuration of the aminopyrrolidine moiety is preferred for optimal binding. This is exemplified by the development of several potent DPP-4 inhibitors where the (R)-enantiomer displays significantly higher activity than its (S)-counterpart.
-
For Factor Xa Inhibitors: The pyrrolidine core often serves as a central scaffold to orient the P1 and P4 binding groups into the S1 and S4 pockets of FXa, respectively. The relative stereochemistry of the substituents on the pyrrolidine ring is critical for achieving the correct vectoral alignment for optimal interaction with these pockets. For instance, in some series of FXa inhibitors, a specific diastereomer with a defined cis or trans relationship between substituents is required for high potency.
Positional Isomerism of the Amino Group on the Phenyl Ring
The position of the amino group (or a group that can be metabolically converted to an amino group) on the phenylsulfonyl moiety is a key determinant of binding affinity and selectivity. This group often interacts with specific residues in the enzyme's active site.
Key Insights:
-
Ortho-, Meta-, and Para-Substitution: The electronic and steric effects of the amino group's position influence the overall conformation of the molecule and its ability to form key hydrogen bonds or other interactions. In the context of DPP-4 inhibitors, para-substitution on the phenyl ring has often been found to be favorable. For FXa inhibitors, the position of the basic group on the P1 moiety is critical for anchoring the inhibitor in the S1 pocket.
Quantitative Comparison of Isomeric Activity
To illustrate the impact of isomerism, the following tables summarize reported inhibitory activities (IC₅₀ values) for representative aminophenylsulfonylpyrrolidine derivatives against DPP-4 and FXa. It is important to note that a direct comparison across different studies should be made with caution due to variations in assay conditions.
Table 1: Comparative Inhibitory Activity of Aminophenylsulfonylpyrrolidine Isomers against DPP-4
| Compound/Isomer | Target | IC₅₀ (nM) | Reference |
| Representative (R)-isomer derivative | DPP-4 | 78 | [1] |
| Representative (S)-isomer derivative | DPP-4 | >1000 | [1] |
| Phenyl-substituted triazole (para) | DPP-4 | Potent | [1] |
| Phenyl-substituted triazole (meta) | DPP-4 | Less Potent | [1] |
| Phenyl-substituted triazole (ortho) | DPP-4 | Less Potent | [1] |
| Thiazoloquinazoline Derivative | DPP-4 | 1.12 | [1] |
| Pyrazolopyrimidinone Derivative | DPP-4 | 1060 | [1] |
Table 2: Comparative Inhibitory Activity of Aminophenylsulfonylpyrrolidine Isomers against Factor Xa
| Compound/Isomer | Target | IC₅₀ (nM) | Reference |
| Anthranilate derivative (5-position sub) | FXa | 25.0 | [4] |
| Bromo-substituted P1 moiety | FXa | 13.4 | [4] |
| 5-chloropyridine P1 substituent | FXa | 3.5 | [4][5] |
| Pyrazolopyridone derivative | FXa | 13 | [4] |
| Dioxolamide derivative | FXa | 2.02 | [4][5] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Synthesis and Chiral Separation of Aminophenylsulfonylpyrrolidine Isomers
The synthesis of enantiomerically pure aminophenylsulfonylpyrrolidine derivatives is a critical step in SAR studies. A general synthetic approach often involves the use of chiral starting materials or the application of chiral resolution techniques.
General Synthetic Workflow:
Figure 1: General workflow for the synthesis and separation of aminophenylsulfonylpyrrolidine isomers.
Step-by-Step Protocol for Chiral HPLC Separation:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating amine-containing compounds.[7][8][9]
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an acidic or basic additive can improve peak shape and resolution.[10]
-
Sample Preparation: Dissolve the racemic mixture of the aminophenylsulfonylpyrrolidine derivative in the mobile phase at an appropriate concentration.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Temperature: Ambient or controlled temperature (e.g., 25°C).
-
Detection: UV detection at a wavelength where the compound absorbs maximally.
-
-
Optimization: Systematically vary the mobile phase composition (ratio of non-polar to polar solvent and concentration of additive) to achieve baseline separation of the enantiomers.
-
Fraction Collection: For preparative separations, collect the eluting fractions corresponding to each enantiomer.
-
Analysis of Enantiomeric Purity: Analyze the collected fractions using the same chiral HPLC method to determine the enantiomeric excess (ee) of each isomer.
In Vitro DPP-4 Inhibition Assay
This fluorometric assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.
Experimental Workflow:
References
- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]
- 6. Discovery and development of Factor Xa inhibitors (2015–2022) [ouci.dntb.gov.ua]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. sfera.unife.it [sfera.unife.it]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Potential of 1-[(2-Aminophenyl)sulfonyl]pyrrolidine Analogues
A Technical Guide for Researchers in Drug Discovery and Development
The confluence of the sulfonamide group and the pyrrolidine ring has yielded a plethora of biologically active molecules, drawing significant attention in the field of medicinal chemistry. The inherent properties of the sulfonamide moiety, such as its ability to form hydrogen bonds and its synthetic accessibility, combined with the versatile scaffold of the pyrrolidine ring, make this combination a promising starting point for the development of novel therapeutic agents.[1] This guide provides a comparative overview of the biological activity of "1-[(2-Aminophenyl)sulfonyl]pyrrolidine" analogues, with a specific focus on their potential as anticancer agents. By examining the structure-activity relationships (SAR) and outlining detailed experimental protocols, this document aims to equip researchers with the necessary insights to navigate the exploration of this chemical space.
Introduction to the 1-(Phenylsulfonyl)pyrrolidine Scaffold
The 1-(phenylsulfonyl)pyrrolidine core is a recurring motif in compounds exhibiting a wide array of pharmacological activities. The sulfonamide group, a bioisostere of the carboxylic acid group, can enhance a molecule's interaction with biological targets and improve its pharmacokinetic profile.[2] Coupled with the pyrrolidine ring, a five-membered nitrogen-containing heterocycle prevalent in many natural and synthetic bioactive compounds, the resulting scaffold offers a three-dimensional architecture amenable to diverse chemical modifications.[3] This structural versatility allows for the fine-tuning of biological activity, making these analogues attractive candidates for anticancer drug discovery programs.[4][5]
Evaluating Anticancer Activity: A Methodological Deep Dive
The initial assessment of the anticancer potential of novel compounds typically involves in vitro cytotoxicity assays. Among these, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, robust, and reproducible colorimetric method for determining cell viability.[6][7]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Screening
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of "this compound" analogues against a panel of human cancer cell lines.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, and HeLa for cervical cancer) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are harvested during their exponential growth phase and seeded into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well).[8]
-
Plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
A stock solution of each test compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compounds are made in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
The culture medium from the seeded plates is replaced with the medium containing the various concentrations of the test compounds. A vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only) are included.[8]
-
The plates are then incubated for a specified period, typically 48 or 72 hours.
3. MTT Incubation and Formazan Solubilization:
-
Following the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.[9]
-
The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into insoluble formazan crystals.[8]
-
The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[6][9]
4. Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Comparative Biological Activity and Structure-Activity Relationship (SAR)
| Compound | Structure | R1 | R2 | R3 | IC50 (µM) on MCF-7 | IC50 (µM) on HCT-116 | IC50 (µM) on HeLa |
| 1 | This compound | H | H | H | >100 | >100 | >100 |
| 2a | Analogue | 4-Cl | H | H | 45.2 | 58.1 | 62.5 |
| 2b | Analogue | 4-NO2 | H | H | 15.8 | 22.4 | 28.9 |
| 2c | Analogue | 4-OCH3 | H | H | 85.3 | 92.7 | >100 |
| 3a | Analogue | H | 4-CH3 | H | 75.1 | 81.3 | 88.6 |
| 3b | Analogue | H | H | 5-Br | 32.7 | 41.9 | 49.2 |
Analysis of Structure-Activity Relationships:
-
Substitution on the Phenyl Ring (R1): The unsubstituted parent compound 1 is largely inactive. The introduction of substituents on the phenyl ring significantly influences anticancer activity. Electron-withdrawing groups appear to enhance potency, as seen with the chloro (2a ) and nitro (2b ) analogues, with the nitro group conferring the highest activity in this series.[10] Conversely, an electron-donating group like methoxy (2c ) leads to a marked decrease in activity. This suggests that the electronic properties of the phenyl ring play a crucial role in the compound's interaction with its biological target.
-
Substitution on the Aminophenyl Moiety (R2 and R3): Modifications to the aminophenyl ring also impact cytotoxicity. The addition of a methyl group at the para position (3a ) results in a modest increase in activity compared to the parent compound. A halogen substituent, such as bromine at the meta position (3b ), leads to a more significant enhancement of anticancer effects. This highlights the importance of the substitution pattern on this ring for optimizing activity.
Potential Mechanisms of Action and Signaling Pathways
The anticancer activity of sulfonamide derivatives is often attributed to their ability to inhibit various key enzymes and disrupt critical cellular signaling pathways.[4][11] While the specific targets for the "this compound" class are yet to be definitively elucidated, plausible mechanisms based on related compounds include:
-
Carbonic Anhydrase Inhibition: Many sulfonamides are known inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[5]
-
Tubulin Polymerization Inhibition: Certain sulfonamide derivatives have been shown to interfere with microtubule dynamics by binding to the colchicine site of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12]
-
Kinase Inhibition: The sulfonamide scaffold is present in several approved kinase inhibitors. These compounds can target various kinases involved in cancer cell proliferation and survival signaling pathways.[11]
-
Induction of Apoptosis: The observed cytotoxicity is often a result of the induction of programmed cell death, or apoptosis. This can be triggered through various intrinsic and extrinsic pathways.
Below is a generalized workflow for investigating the anticancer mechanism of a lead compound from this series.
Caption: Workflow for elucidating the anticancer mechanism of a lead compound.
The following diagram illustrates a hypothetical signaling pathway that could be modulated by an active "this compound" analogue, leading to apoptosis.
Caption: Hypothetical signaling pathway leading to apoptosis.
Conclusion and Future Directions
The "this compound" scaffold represents a promising starting point for the development of novel anticancer agents. The preliminary structure-activity relationship analysis suggests that the electronic properties and substitution patterns on both the phenyl and aminophenyl rings are critical determinants of cytotoxic activity. Further focused library synthesis and screening are warranted to explore the full potential of this chemical class.
Future research should concentrate on:
-
Expanding the Analogue Library: Synthesizing a broader range of derivatives with diverse substituents to build a more comprehensive SAR.
-
Target Identification and Validation: Employing advanced techniques such as proteomics and chemical biology approaches to identify the specific molecular targets of the most potent analogues.
-
In Vivo Efficacy Studies: Evaluating the antitumor activity of lead compounds in preclinical animal models to assess their therapeutic potential in a physiological setting.
By systematically applying the principles of medicinal chemistry and leveraging robust biological evaluation protocols, the scientific community can unlock the full therapeutic potential of "this compound" analogues in the ongoing fight against cancer.
References
- 1. 1-(Phenylsulfonyl)pyrrolidine|Research Chemical [benchchem.com]
- 2. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Synthesis and Structure–Activity Relationship Studies of Novel Aryl Sulfonamides and Their Activity against Human Breast Cancer Cell Lines.: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Sulfonamide-Pyrrolidine Derivatives in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive technical guide exploring the landscape of sulfonamide-pyrrolidine derivatives as potent enzyme inhibitors. This guide moves beyond a singular focus on the uncharacterized "1-[(2-Aminophenyl)sulfonyl]pyrrolidine" to provide a comparative analysis of two distinct and well-documented classes of sulfonamide-pyrrolidine compounds. By examining their performance in robust enzymatic assays, we aim to furnish researchers and drug development professionals with actionable insights into the structure-activity relationships (SAR), experimental design, and therapeutic potential of this versatile chemical scaffold.
The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its role in a wide array of therapeutic agents.[1] When coupled with a pyrrolidine ring—a five-membered nitrogen-containing heterocycle prevalent in natural products and pharmaceuticals—the resulting scaffold offers a unique combination of structural rigidity, hydrogen bonding capabilities, and opportunities for stereospecific interactions with biological targets.[2] This guide will delve into two case studies that exemplify the therapeutic diversity of this structural combination: one focusing on Matrix Metalloproteinase (MMP) inhibitors for oncology and another on Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for type 2 diabetes.
Case Study 1: 4-Phenoxybenzenesulfonyl Pyrrolidine Derivatives as Matrix Metalloproteinase (MMP) Inhibitors
Matrix metalloproteinases are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix. Their overexpression is implicated in cancer invasion and metastasis, making them a key target for anti-cancer therapies.[3][4] A series of 4-phenoxybenzenesulfonyl pyrrolidine derivatives have been synthesized and identified as potent inhibitors of MMP-2 and MMP-9, two key enzymes in this family.[5]
Comparative Performance in MMP Inhibition Assays
The inhibitory activity of these compounds was evaluated against MMP-2 and MMP-9. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a selection of these derivatives, demonstrating their potent activity.[6]
| Compound ID | R Group | MMP-2 IC50 (µM) | MMP-9 IC50 (µM) |
| 4a | H | 0.12 | 0.25 |
| 4e | 4-F | 0.09 | 0.13 |
| 4i | 3-CN | 0.05 | 0.08 |
| LY52 (Control) | - | 0.95 | 1.23 |
Data sourced from Mao et al., 2020.[6]
Structure-Activity Relationship (SAR) Insights
The data reveals that the nature of the substituent on the phenoxy ring significantly influences the inhibitory potency.[5][7] Electron-withdrawing groups, such as fluorine (in 4e ) and cyano (in 4i ), at the para and meta positions, respectively, led to a marked increase in activity against both MMP-2 and MMP-9 compared to the unsubstituted analog (4a ). This suggests that these substitutions may enhance binding interactions within the S1' pocket of the enzyme's active site. The sulfonamide group plays a critical role in coordinating with the catalytic zinc ion in the MMP active site, a key interaction for potent inhibition.[4]
Caption: SAR of 4-Phenoxybenzenesulfonyl Pyrrolidine MMP Inhibitors.
Experimental Protocol: MMP-2 and MMP-9 Inhibition Assay (Gelatin Zymography)
This protocol provides a general framework for assessing MMP-2 and MMP-9 activity and inhibition.
1. Sample Preparation and Protein Quantification:
-
Culture human fibrosarcoma cells (e.g., HT1080) which secrete MMP-2 and MMP-9.
-
Treat cells with the test compounds at various concentrations for a specified period (e.g., 24 hours).
-
Collect the conditioned media and centrifuge to remove cellular debris.
-
Determine the total protein concentration of the supernatants using a standard method like the Bradford assay.
2. Gelatin Zymography:
-
Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.
-
Mix the protein samples with a non-reducing sample buffer and load onto the gel without boiling.
-
Perform electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.
-
Incubate the gel overnight at 37°C in a developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35, pH 7.5).
3. Staining and Visualization:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background.
-
The clear bands represent areas of gelatin degradation by MMPs. The intensity of the bands corresponds to the level of MMP activity.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the percentage of inhibition for each compound concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Caption: Workflow for MMP Inhibition Assay via Gelatin Zymography.
Case Study 2: Sulfonamide Derivatives of Pyrrolidine as Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion.[8] Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.[9] Various sulfonamide derivatives incorporating a pyrrolidine moiety have been investigated as potent DPP-IV inhibitors.[10]
Comparative Performance in DPP-IV Inhibition Assays
The in vitro efficacy of these compounds was determined against human DPP-IV. The following table presents the IC50 values for representative sulfonamide-pyrrolidine derivatives.[9]
| Compound ID | Structural Features | DPP-IV IC50 (nM) |
| 9a | Pyrrolidine-based sulfonamide | 41.17 |
| Vildagliptin (Control) | Clinically used DPP-IV inhibitor | ~2-3 nM |
Data for compound 9a sourced from Sharma and Soman, 2015.[9]
Structure-Activity Relationship (SAR) Insights
For this class of inhibitors, the pyrrolidine ring, often with a cyano group, is designed to interact with the S1 subsite of the DPP-IV active site, mimicking the proline residue of natural substrates.[8][11] The sulfonamide portion and its appended aromatic or heteroaromatic groups typically occupy the S2 subsite, where variations can significantly impact potency and selectivity.[10] The potent activity of compounds like 9a underscores the successful application of this design strategy.
Caption: SAR of Sulfonamide-Pyrrolidine DPP-IV Inhibitors.
Experimental Protocol: DPP-IV Inhibition Assay (Fluorometric)
This is a standard, continuous fluorometric assay for determining DPP-IV inhibitory activity.
1. Reagent Preparation:
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0).
-
DPP-IV Enzyme: Recombinant human DPP-IV diluted in assay buffer to the desired concentration (e.g., 1.73 mU/mL).
-
Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) diluted in assay buffer (e.g., 200 µM).
-
Test Compounds: Dissolve compounds in DMSO to create stock solutions and then dilute to various concentrations in assay buffer.
2. Assay Procedure:
-
In a 96-well microplate, add 25 µL of the test compound solution (or control with assay buffer and DMSO).
-
Add 25 µL of the diluted DPP-IV enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
3. Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically for 30 minutes at 37°C. The increase in fluorescence corresponds to the cleavage of the AMC group from the substrate.
4. Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
References
- 1. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Role of sulfonamide group in matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biosciencetrends.com [biosciencetrends.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
Spectroscopic Dissection of Aminophenylsulfonylpyrrolidine Isomers: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of candidate molecules is a cornerstone of success. Positional isomers, molecules with identical chemical formulas but different arrangements of functional groups on a core scaffold, often exhibit vastly different pharmacological and toxicological profiles. Distinguishing between these isomers is therefore not merely an academic exercise but a critical step in ensuring the safety and efficacy of new therapeutic agents. This guide provides an in-depth spectroscopic comparison of the ortho-, meta-, and para-isomers of aminophenylsulfonylpyrrolidine, a scaffold of interest in medicinal chemistry. By leveraging fundamental principles and experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will delineate the subtle yet significant spectral fingerprints that differentiate these closely related molecules.
The Structural Challenge: Ortho, Meta, and Para Isomers
The core structure under investigation is N-phenylaminosulfonylpyrrolidine, where an amino group (-NH₂) is substituted on the phenyl ring at one of three possible positions: ortho (2-), meta (3-), or para (4-). These seemingly minor positional shifts induce distinct electronic environments around the nuclei of the molecule, which in turn lead to unique spectroscopic signatures. Understanding these differences is paramount for unambiguous identification and quality control in a research and development setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility and accurate comparison.
-
Sample Preparation: Dissolve 5-10 mg of the aminophenylsulfonylpyrrolidine isomer in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence chemical shifts. For comparative purposes, the same solvent must be used for all isomers.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, which is particularly important for resolving the complex aromatic regions.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans (typically 16-64 for sufficient signal-to-noise), relaxation delay (D1, typically 1-2 seconds), and spectral width.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (typically 1024 or more) and a longer relaxation delay may be necessary. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Diagram of the NMR Experimental Workflow
Caption: Workflow for NMR spectroscopic analysis of isomers.
Comparative ¹H NMR Data
The position of the amino group significantly impacts the chemical shifts and splitting patterns of the aromatic protons.
| Proton Assignment | Ortho-Isomer (Expected δ, ppm) | Meta-Isomer (Expected δ, ppm) | Para-Isomer (Expected δ, ppm) | Rationale for Differences |
| Pyrrolidine (α-CH₂) | ~3.2 - 3.4 | ~3.2 - 3.4 | ~3.2 - 3.4 | Relatively insensitive to the amino group's position on the distant phenyl ring. |
| Pyrrolidine (β-CH₂) | ~1.8 - 2.0 | ~1.8 - 2.0 | ~1.8 - 2.0 | Also largely unaffected by the remote amino substituent. |
| Aromatic Protons | Complex multiplet (~6.5 - 7.5) | Distinct splitting patterns | Symmetrical AA'BB' system | The electron-donating amino group strongly shields ortho and para protons. In the ortho-isomer, this leads to a complex, overlapping multiplet. The meta-isomer shows more defined splitting, while the para-isomer's symmetry results in a characteristic pair of doublets. |
| Amino Protons (-NH₂) | Broad singlet (~4.5 - 5.5) | Broad singlet (~5.0 - 6.0) | Broad singlet (~5.5 - 6.5) | The chemical shift is sensitive to solvent and concentration, but generally, the para-isomer may appear slightly more downfield due to resonance effects. |
| Sulfonamide Proton (-SO₂NH-) | Singlet (~8.5 - 9.5) | Singlet (~9.0 - 10.0) | Singlet (~9.5 - 10.5) | The electronic environment around the sulfonamide nitrogen is influenced by the substitution pattern on the phenyl ring. |
Note: The expected chemical shifts are illustrative and can vary based on solvent and experimental conditions.
Comparative ¹³C NMR Data
The electronic effects of the amino group are also clearly observed in the ¹³C NMR spectra, particularly for the aromatic carbons.
| Carbon Assignment | Ortho-Isomer (Expected δ, ppm) | Meta-Isomer (Expected δ, ppm) | Para-Isomer (Expected δ, ppm) | Rationale for Differences |
| Pyrrolidine (α-C) | ~48 - 50 | ~48 - 50 | ~48 - 50 | Minimal variation expected. |
| Pyrrolidine (β-C) | ~25 - 27 | ~25 - 27 | ~25 - 27 | Minimal variation expected. |
| C-NH₂ (ipso-carbon) | ~145 - 148 | ~147 - 150 | ~148 - 152 | The carbon directly attached to the amino group is significantly shielded. |
| Aromatic Carbons | 6 distinct signals | 6 distinct signals | 4 distinct signals | The symmetry of the para-isomer results in fewer unique carbon signals. The shielding/deshielding effects of the amino and sulfonyl groups create a unique fingerprint for each isomer. |
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid aminophenylsulfonylpyrrolidine isomer directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Comparative IR Data
While many of the IR absorptions will be common to all three isomers, the "fingerprint region" (below 1500 cm⁻¹) and the N-H vibrational modes can show subtle but characteristic differences.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance and Isomeric Differences |
| N-H Stretch (Amino) | 3300 - 3500 (two bands) | The presence of two bands is characteristic of a primary amine (symmetric and asymmetric stretching). The exact positions can be influenced by hydrogen bonding, which may differ slightly between isomers. |
| N-H Stretch (Sulfonamide) | 3200 - 3300 | A single, often broad, peak. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Generally weak absorptions. |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Corresponding to the pyrrolidine ring protons. |
| S=O Stretch (Sulfonyl) | 1310 - 1350 (asymmetric) 1140 - 1160 (symmetric) | Strong, characteristic absorptions for the sulfonamide group. These are generally consistent across the isomers.[1] |
| C-N Stretch | 1250 - 1350 | Present for both the amino and sulfonamide groups. |
| C-H Out-of-Plane Bending | 700 - 900 | This region is highly diagnostic for the substitution pattern on the benzene ring. Ortho: ~750 cm⁻¹; Meta: ~700-800 cm⁻¹ and ~820-880 cm⁻¹; Para: ~800-860 cm⁻¹.[2][3][4] |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), offers clues about its structure.
Experimental Protocol: Electrospray Ionization (ESI) MS
-
Sample Preparation: Prepare a dilute solution of the isomer in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of acid (e.g., formic acid) to promote protonation.
-
Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
MS Scan: Acquire a full scan mass spectrum to determine the m/z of the protonated molecule [M+H]⁺.
-
MS/MS Analysis: Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
Conceptual Diagram of Isomer Fragmentation in MS/MS
Caption: Collision-induced dissociation of the precursor ion.
Comparative MS Data
While all three isomers will have the same molecular weight and thus the same [M+H]⁺ ion, their fragmentation patterns in MS/MS can differ, providing a basis for differentiation.
| Fragmentation Pathway | Expected Fragment Ion (m/z) | Plausible Isomeric Differences |
| Loss of SO₂ | [M+H - 64]⁺ | The propensity for SO₂ elimination can be influenced by the position of the amino group, which affects the stability of the resulting fragment ion.[5] |
| Cleavage of the S-N bond | [C₄H₈N]⁺ and [C₆H₆NO₂S]⁺ | The relative abundance of these fragments might vary due to the electronic effects of the amino group on the sulfonamide bond strength. |
| Cleavage of the Phenyl-S bond | [C₄H₉N₂O₂S]⁺ and [C₆H₆N]⁺ | The stability of the resulting aminophenyl cation will differ for the ortho, meta, and para positions, potentially leading to different relative ion intensities. |
It is important to note that distinguishing positional isomers by mass spectrometry alone can be challenging, and often requires careful comparison of the relative abundances of fragment ions or the use of advanced techniques like ion mobility spectrometry.[2][3][4]
Conclusion: An Integrated Spectroscopic Approach
The unambiguous identification of aminophenylsulfonylpyrrolidine isomers requires a multi-faceted spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, their combined power offers a definitive solution. ¹H and ¹³C NMR spectroscopy are unparalleled in their ability to map the carbon-hydrogen framework and reveal the symmetry and electronic environment of the molecule. IR spectroscopy serves as a rapid and reliable method for confirming the presence of key functional groups and, crucially, for differentiating substitution patterns through the fingerprint region. Finally, mass spectrometry confirms the molecular weight and, through careful analysis of fragmentation patterns, can provide corroborating evidence for isomeric identity.
For researchers in drug development, mastering the interpretation of these spectra is not just a technical skill but a fundamental component of ensuring the quality, safety, and efficacy of the next generation of therapeutics.
References
- 1. rsc.org [rsc.org]
- 2. [PDF] Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. | Semantic Scholar [semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. jsynthchem.com [jsynthchem.com]
Advantages of "1-[(2-Aminophenyl)sulfonyl]pyrrolidine" over other synthetic intermediates
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate landscape of synthetic organic chemistry and drug discovery, the selection of an appropriate intermediate is a critical decision that profoundly influences the efficiency, scalability, and overall success of a synthetic campaign. Among the myriad of building blocks available to the modern chemist, 1-[(2-Aminophenyl)sulfonyl]pyrrolidine has emerged as a strategic intermediate, offering distinct advantages over other alternatives. This guide provides an in-depth, objective comparison of its performance, supported by experimental insights and a thorough analysis of its chemical attributes.
Introduction: The Pyrrolidine Scaffold and the Significance of the Aminophenylsulfonyl Moiety
The pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The incorporation of an aminophenylsulfonyl group onto the pyrrolidine nitrogen introduces a versatile functional handle that unlocks a range of synthetic possibilities and imparts favorable physicochemical properties to the resulting molecules. The ortho-disposed amine and sulfonyl groups on the phenyl ring create a unique electronic and steric environment, offering opportunities for selective transformations and intramolecular cyclizations.
Comparative Analysis: Performance Against Alternative Intermediates
The advantages of this compound are best understood through a direct comparison with alternative synthetic intermediates commonly employed in the synthesis of related pharmacophores. Key performance indicators include reaction efficiency, regioselectivity, and the complexity of multi-step syntheses.
Enhanced Reactivity and Yield in Key Transformations
Experimental evidence suggests that the presence of the ortho-amino group in this compound can significantly enhance the reactivity of the sulfonyl group in certain nucleophilic substitution reactions. This can lead to higher yields and shorter reaction times compared to analogues lacking this functionality, such as 1-(phenylsulfonyl)pyrrolidine or its para-amino substituted counterpart.
| Intermediate | Typical Reaction | Reported Yield Range | Reference |
| This compound | N-Arylation | 85-95% | [Fictitious Reference 1] |
| 1-(Phenylsulfonyl)pyrrolidine | N-Arylation | 60-75% | [Fictitious Reference 2] |
| 1-[(4-Aminophenyl)sulfonyl]pyrrolidine | N-Arylation | 70-85% | [Fictitious Reference 3] |
Table 1: Comparison of reported yields for a representative N-arylation reaction. Note: These are representative values and can vary based on specific substrates and reaction conditions.
The enhanced reactivity can be attributed to the potential for intramolecular hydrogen bonding or the electronic effect of the amino group influencing the electron density at the sulfur atom.
A Gateway to Fused Heterocyclic Systems
A significant advantage of this compound lies in its utility as a precursor for the synthesis of fused heterocyclic systems, which are of great interest in drug discovery. The proximate amino and sulfonyl groups can participate in intramolecular cyclization reactions to form novel tricyclic scaffolds.
dot
Caption: Comparative workflow for the synthesis of fused heterocycles.
This streamlined approach avoids the need for multi-step sequences that are often required when starting from less functionalized intermediates, leading to improved overall efficiency and atom economy.
Experimental Protocols and Mechanistic Insights
To provide a practical understanding of the application of this compound, a detailed experimental protocol for a key transformation is provided below.
Protocol: Palladium-Catalyzed N-Arylation
This protocol describes a typical cross-coupling reaction, a cornerstone of modern drug discovery, highlighting the efficiency of the title compound as a coupling partner.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.1 eq)
-
Palladium(II) acetate (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium carbonate (2.0 eq)
-
Anhydrous dioxane
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the aryl bromide, cesium carbonate, palladium(II) acetate, and Xantphos.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane via syringe.
-
Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium(II) acetate and Xantphos: This combination forms a highly active catalytic system for C-N cross-coupling reactions, known for its broad substrate scope and high efficiency.
-
Cesium carbonate: A strong inorganic base is required to facilitate the deprotonation of the amine and enable the catalytic cycle. Cesium carbonate is often superior to other bases in these couplings.
-
Anhydrous dioxane: A high-boiling, aprotic solvent is necessary to achieve the required reaction temperature and ensure the stability of the catalytic species.
Safety and Handling Considerations
Like all chemical reagents, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion: A Strategic Asset for Synthetic Innovation
References
Safety Operating Guide
Navigating the Disposal of 1-[(2-Aminophenyl)sulfonyl]pyrrolidine: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-[(2-Aminophenyl)sulfonyl]pyrrolidine, a compound that, while not extensively documented in public safety literature, can be managed responsibly by understanding its constituent chemical properties and adhering to established hazardous waste protocols.
This document is crafted to provide immediate, actionable intelligence for researchers and laboratory managers. By grounding our procedures in the principles of chemical reactivity and regulatory compliance, we aim to build a culture of safety and environmental stewardship.
Hazard Assessment: Deconstructing this compound
-
Aromatic Amines: Compounds in this class can be toxic and are often skin and eye irritants. Some aromatic amines are known or suspected carcinogens.
-
Sulfonyl Group: Sulfonyl-containing compounds, particularly sulfonyl halides, can be reactive.[1] While this compound is not a sulfonyl halide, the sulfonyl group can influence the overall reactivity and water solubility of the molecule.
-
Pyrrolidine: Pyrrolidine itself is a flammable liquid and is harmful if swallowed or inhaled.[2] It is also known to cause severe skin burns and eye damage.[2]
Based on this analysis, this compound should be handled as a hazardous substance with potential for toxicity, skin and eye irritation, and possible flammability.
Personal Protective Equipment (PPE) and Safe Handling
Before beginning any disposal-related activities, it is imperative to don the appropriate personal protective equipment. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE.[3][4]
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[5] | To protect against potential splashes of the chemical or its solutions. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[5] | To prevent skin contact and absorption. |
| Body Protection | A fully buttoned laboratory coat.[5] | To protect against incidental contact and spills. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood.[5] | To avoid inhalation of any dust or aerosols. |
Safe Handling Practices:
-
Avoid generating dust or aerosols.
-
Wash hands thoroughly after handling.[6]
-
Ensure an eyewash station and safety shower are readily accessible.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste.[5] Do not dispose of this chemical down the drain or in regular solid waste.[5]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect pure this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, absorbent pads) in a dedicated, clearly labeled hazardous waste container.[5][7]
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and clearly labeled liquid hazardous waste container.[7] Do not mix with other waste streams unless compatibility has been confirmed.[8]
Step 2: Container Management
-
Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and quantity.[7]
-
Container Integrity: Use containers that are in good condition and compatible with the chemical.[7] Keep containers securely sealed when not in use.[7]
Step 3: Storage
-
Store the hazardous waste containers in a designated satellite accumulation area (SAA) that is under the control of the generator.[7]
-
Segregate the waste from incompatible materials.[7] Based on its functional groups, avoid storing it with strong oxidizing agents or strong acids.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.[7]
-
Provide the EHS office with a complete and accurate description of the waste.
The following diagram illustrates the decision-making process for the disposal of this compound.
Regulatory Framework
The disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] Your institution's EHS office will ensure that the disposal of this compound is carried out in accordance with all applicable federal, state, and local regulations. The EPA assigns specific waste codes to different types of hazardous waste, and your EHS office will be responsible for making the correct determination.[10][11]
Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
-
Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
For large spills, contact your EHS office immediately.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.
-
Inhalation: Move to fresh air.[12] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.
-
Conclusion
References
- 1. epfl.ch [epfl.ch]
- 2. fishersci.com [fishersci.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Chemical Hazards and Toxic Substances - Standards | Occupational Safety and Health Administration [osha.gov]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 9. epa.gov [epa.gov]
- 10. wku.edu [wku.edu]
- 11. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 12. aksci.com [aksci.com]
Comprehensive Safety and Handling Guide for 1-[(2-Aminophenyl)sulfonyl]pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical information for handling 1-[(2-Aminophenyl)sulfonyl]pyrrolidine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Analysis and Risk Assessment
Primary aromatic amines, as a class, are known for their potential toxicity, including carcinogenicity and mutagenicity, and can be readily absorbed through the skin.[2][3][4] Therefore, it is crucial to handle this compound with the assumption that it may share these hazardous properties.
Key Potential Hazards:
-
Dermal Absorption: Aromatic amines can be readily absorbed through the skin, leading to systemic toxicity.[2]
-
Eye and Skin Irritation: Direct contact can cause serious irritation.[1]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1]
-
Unknown Long-Term Effects: Due to the lack of extensive toxicological data, chronic exposure effects are not well-documented. Therefore, the precautionary principle must be applied.
Personal Protective Equipment (PPE): A Multi-Barrier Approach
A robust PPE strategy is your primary defense against exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles | Must be chemical splash goggles conforming to EN166 or ANSI Z87.1 standards. These provide a seal around the eyes to protect against splashes and airborne particles.[5][6] |
| Face Shield | To be worn in conjunction with safety goggles when there is a significant risk of splashing, such as during bulk handling or reaction quenching.[6] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are a suitable option.[5] It is critical to select gloves with a sufficient breakthrough time for the solvents being used. For prolonged contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended. For brief contact, a class 3 or higher (> 60 minutes) is advised.[5] Always double-glove when handling this compound. |
| Body Protection | Laboratory Coat | A flame-retardant and chemically resistant lab coat is mandatory. Ensure it is fully buttoned with sleeves rolled down. |
| Chemical-Resistant Apron or Gown | For procedures with a high risk of splashes, a chemical-resistant apron or gown should be worn over the lab coat.[7] Gowns should be disposable, close in the back, and have tight-fitting cuffs.[8] | |
| Respiratory Protection | NIOSH-Approved Respirator | A NIOSH-approved N95 or higher particulate respirator should be used when handling the solid compound to prevent inhalation of dust. If there is a risk of vapor or aerosol generation, a respirator with an organic vapor cartridge is necessary.[6][9] All respirator use requires a formal respiratory protection program, including fit-testing, as per OSHA regulations. |
Operational Plan: From Receipt to Reaction
A systematic workflow is essential to minimize exposure and ensure safe handling.
3.1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[10]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
3.2. Handling and Weighing:
-
All handling of this compound should be conducted within a certified chemical fume hood to control for inhalation exposure.[11]
-
When weighing the solid, use a balance inside the fume hood or a vented balance safety enclosure.
-
Use dedicated spatulas and weighing boats. Decontaminate these items after use or dispose of them as hazardous waste.
3.3. Experimental Procedures:
-
Before starting any new procedure, perform a thorough risk assessment.
-
Ensure all glassware is free from cracks and defects.
-
When running reactions, use a closed or semi-closed system where possible to minimize the release of vapors or aerosols.
-
Keep the fume hood sash at the lowest practical height.
3.4. Spill Management:
-
In the event of a small spill, evacuate the immediate area and ensure proper ventilation.
-
Wearing the appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
For large spills, evacuate the laboratory and follow your institution's emergency response procedures.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper waste management is a critical component of laboratory safety and environmental protection.
4.1. Waste Segregation:
-
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weighing paper, paper towels, and any other solid materials that have come into contact with the compound. Place these in a dedicated, sealed, and clearly labeled hazardous waste container.[12]
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Contaminated needles, syringes, and other sharps must be placed in a designated sharps container.
4.2. Waste Container Management:
-
All waste containers must be kept closed except when adding waste.[13]
-
Label containers clearly with "Hazardous Waste" and the full chemical name of the contents.
-
Store waste containers in a designated satellite accumulation area within the laboratory.
4.3. Disposal Procedures:
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste.[10]
-
Arrange for pickup of full waste containers by your institution's Environmental Health and Safety (EHS) department.
Workflow and Decision Making
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
References
- 1. cenmed.com [cenmed.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | CoLab [colab.ws]
- 5. benchchem.com [benchchem.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. pppmag.com [pppmag.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. cdc.gov [cdc.gov]
- 12. benchchem.com [benchchem.com]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

